Flubron
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZASGZEHGWQM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ambroxol Hydrochloride: A Modulator of Lysosomal Function - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol hydrochloride, a long-established mucolytic agent, has garnered significant attention for its multifaceted effects on lysosomal function.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which ambroxol hydrochloride modulates lysosomal pathways, positioning it as a molecule of interest for lysosomal storage disorders and neurodegenerative diseases.[3][4] The guide details its action as a pharmacological chaperone for β-glucosidase (GCase), its influence on lysosomal pH and calcium homeostasis, and its complex role in regulating autophagy and lysosomal exocytosis.[3][4][5][6][7] Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Introduction
The lysosome is a critical cellular organelle responsible for the degradation of macromolecules, cellular clearance, and the maintenance of cellular homeostasis. Lysosomal dysfunction is a hallmark of numerous diseases, including lysosomal storage disorders like Gaucher disease, and has been implicated in the pathogenesis of neurodegenerative conditions such as Parkinson's disease. Ambroxol hydrochloride has emerged as a promising therapeutic agent due to its ability to modulate several aspects of lysosomal function.[3][4] This document serves as a technical resource, consolidating the current understanding of ambroxol's mechanism of action at the lysosomal level.
Mechanism of Action
Ambroxol hydrochloride exerts its effects on lysosomal function through several interconnected mechanisms:
Pharmacological Chaperone for β-Glucosidase (GCase)
In Gaucher disease, mutations in the GBA1 gene lead to misfolding of the GCase enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced lysosomal GCase activity.[2][4] Ambroxol acts as a pharmacological chaperone, binding to the misfolded GCase in the ER.[2][8] This binding stabilizes the enzyme, facilitating its proper folding and trafficking to the lysosome.[2][4] Within the acidic environment of the lysosome, ambroxol dissociates, leaving a functional GCase enzyme to catabolize its substrate, glucosylceramide.[8]
Modulation of Lysosomal pH and Calcium Homeostasis
Ambroxol, as a weak base, accumulates in acidic organelles like lysosomes.[3] This accumulation leads to a neutralization of the lysosomal pH.[3] The change in pH triggers the release of calcium (Ca²⁺) from these acidic stores.[3] This elevation of intracellular Ca²⁺ is a critical signaling event that can initiate downstream processes, including lysosomal exocytosis.[3][9]
Regulation of Autophagy and Lysosomal Biogenesis
Ambroxol's effect on autophagy is complex and appears to be cell-type dependent. Some studies report that ambroxol induces autophagy.[10] In contrast, other research indicates that ambroxol can block autophagic flux, leading to an accumulation of autophagosomes.[5][6][7][11] This is evidenced by increased levels of LC3B-II that do not further increase with the addition of bafilomycin A1, an inhibitor of autophagosome-lysosome fusion.[11] Furthermore, ambroxol has been shown to increase the levels of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, suggesting a role in promoting the generation of new lysosomes.[11][12]
Induction of Lysosomal Exocytosis
By increasing intracellular calcium levels, ambroxol can trigger lysosomal exocytosis.[3][13] This process involves the fusion of lysosomes with the plasma membrane, leading to the release of their contents, including accumulated substrates and waste products, into the extracellular space. This mechanism may contribute to the clearance of pathological protein aggregates, such as α-synuclein, which is implicated in Parkinson's disease.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of ambroxol hydrochloride on various aspects of lysosomal function as reported in the literature.
| Table 1: Effect of Ambroxol on GCase Activity and Lysosomal Proteins | |||
| Parameter | Cell Type | Ambroxol Concentration | Observed Effect |
| GCase Activity | Gaucher Disease Fibroblasts | 10-1000 µM | Up to 1.5 to 2-fold increase |
| GCase Activity | Patient-derived Macrophages (GD) | Not Specified | ~3.3-fold increase[16] |
| GCase Activity | Patient-derived Macrophages (GBA-PD) | Not Specified | ~3.5-fold increase[16] |
| GCase Protein Levels | Gaucher Disease Fibroblasts | Not Specified | Increased lysosomal fraction[4] |
| Cathepsin D (mature) | Mouse Cortical Neurons | 30 µM | 82% increase[11] |
| LAMP1 Protein Levels | Mouse Cortical Neurons | 30 µM | 62% increase[11] |
| LIMP2 Protein Levels | Mouse Cortical Neurons | 30 µM | 56% increase[11] |
| Acidic Vesicles | Mouse Cortical Neurons | 10 µM | 20% increase[11] |
| Acidic Vesicles | Mouse Cortical Neurons | 30 µM | 102% increase[11] |
| Table 2: Effect of Ambroxol on Autophagy Markers and α-Synuclein | |||
| Parameter | Cell Type | Ambroxol Concentration | Observed Effect |
| LC3B-II Levels | Mouse Cortical Neurons | 10 µM | 199% increase[11] |
| LC3B-II Levels | Mouse Cortical Neurons | 30 µM | 203% increase[11] |
| Extracellular α-Synuclein | SH-SY5Y cells | 60 µM | Significant increase[15][17] |
| pSer129-α-Synuclein | LRRK2 R1441G Mouse Brain | 300 mg/kg/week | Reduction[18] |
| α-Synuclein Oligomers | LRRK2 R1441G Mouse Brain | 300 mg/kg/week | Reduction[18] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of ambroxol on lysosomal function.
GCase Activity Assay
This protocol is for determining the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.[19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate
-
Assay buffer (citrate-phosphate buffer with sodium taurocholate and BSA)[19]
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
Fluorometer
Procedure:
-
Culture cells to desired confluency and treat with ambroxol hydrochloride at various concentrations for a specified duration.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Dilute the lysates to a standardized protein concentration in the assay buffer.
-
Add the 4-MUG substrate to the diluted lysates.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate GCase activity relative to a standard curve of 4-methylumbelliferone and normalize to the protein concentration.
Lysosomal pH Measurement using LysoSensor
This protocol describes the ratiometric measurement of lysosomal pH using a fluorescent dye like LysoSensor Yellow/Blue.[20][21][22][23]
Materials:
-
Live-cell imaging medium
-
LysoSensor Yellow/Blue DND-160
-
Nigericin and Monensin (for standard curve generation)
-
Buffers of known pH (for standard curve)
-
Fluorescence microscope with dual-emission detection capabilities
Procedure:
-
Plate cells on a suitable imaging dish or coverslip.
-
Treat cells with ambroxol hydrochloride as required.
-
Load the cells with LysoSensor Yellow/Blue DND-160 according to the manufacturer's instructions (typically 1-5 µM for 1-5 minutes).[22]
-
Wash the cells to remove excess dye.
-
Acquire fluorescence images at two emission wavelengths (e.g., ~450 nm and ~510 nm) with a single excitation wavelength (~360 nm).[24]
-
To generate a standard curve, treat a separate set of loaded cells with a mixture of nigericin and monensin in buffers of varying known pH to equilibrate the intracellular and extracellular pH.
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths for both the experimental and standard curve samples.
-
Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios onto the standard curve.
Autophagy Flux Analysis using LC3-II Immunoblotting
This protocol details the assessment of autophagy flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.[25][26]
Materials:
-
Cell culture reagents
-
Ambroxol hydrochloride
-
Bafilomycin A1 (or other lysosomal inhibitor)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Plate cells and treat with ambroxol hydrochloride.
-
For the last few hours of the ambroxol treatment, add bafilomycin A1 (e.g., 100 nM for 6 hours) to a subset of the wells.[11]
-
Harvest and lyse the cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against LC3B, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal. Two bands corresponding to LC3-I and LC3-II will be visible.
-
Quantify the band intensities. An increase in LC3-II upon ambroxol treatment that is not further significantly increased by bafilomycin A1 suggests a blockage in autophagic flux.[11]
Lysosomal Calcium Imaging
This protocol outlines the measurement of cytosolic calcium released from lysosomes using a fluorescent calcium indicator.[27][28][29][30]
Materials:
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Ambroxol hydrochloride
-
Fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Plate cells on an imaging dish.
-
Load the cells with a calcium indicator like Fura-2 AM (typically 1-5 µM).[27]
-
Wash the cells to remove extracellular dye.
-
Acquire baseline fluorescence images by alternating excitation between ~340 nm and ~380 nm and collecting emission at ~510 nm.[27]
-
Add ambroxol hydrochloride to the cells while continuing to acquire images.
-
Monitor the change in the ratio of fluorescence intensities at the two excitation wavelengths over time. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.
Visualizations: Signaling Pathways and Workflows
Caption: Ambroxol as a Pharmacological Chaperone for GCase.
Caption: Ambroxol-Induced Lysosomal Calcium Release and Exocytosis.
Caption: Experimental Workflow for Autophagy Flux Analysis.
Conclusion
Ambroxol hydrochloride is a repurposed drug with a compelling, multi-modal mechanism of action centered on the lysosome. Its ability to act as a pharmacological chaperone, modulate lysosomal pH and calcium, influence autophagy, and induce lysosomal exocytosis underscores its therapeutic potential for a range of diseases characterized by lysosomal dysfunction. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of ambroxol and similar lysosome-targeting compounds. Further investigation is warranted to fully elucidate the context-dependent effects of ambroxol on autophagy and to optimize its clinical application for various disease states.
References
- 1. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol induces myeloma cell death by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 9. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca(2+) release from acidic Ca(2+) stores. | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 10. Ambroxol Induces Autophagy and Potentiates Rifampin Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. mdsabstracts.org [mdsabstracts.org]
- 19. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 20. Lysosomal pH measurement using LysoSensor and LysoTracker [bio-protocol.org]
- 21. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 22. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lysosomal pH measurement [bio-protocol.org]
- 24. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantification of autophagy flux using LC3 ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Ca2+ imaging [bio-protocol.org]
The Effect of Ambroxol on Glucocerebrosidase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are causally linked to Gaucher disease (GD) and represent a significant genetic risk factor for Parkinson's disease (PD).[1][2] In both disorders, a deficiency in GCase activity leads to the accumulation of its substrate, glucosylceramide, within lysosomes, contributing to cellular dysfunction. Ambroxol, the active ingredient in the mucolytic agent Flubron, has emerged as a promising pharmacological chaperone for GCase.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of ambroxol on GCase, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action: Ambroxol as a Pharmacological Chaperone
Ambroxol functions as a pharmacological chaperone by directly binding to misfolded GCase protein in the endoplasmic reticulum (ER).[6][7] This binding stabilizes the enzyme, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[6][7] Within the acidic environment of the lysosome, ambroxol dissociates from GCase, allowing the now correctly folded enzyme to catabolize its substrate, glucosylceramide.[8] This chaperone activity has been shown to increase the overall cellular levels and enzymatic activity of GCase, particularly for mutant forms of the enzyme that would otherwise be targeted for degradation by the ER-associated degradation (ERAD) pathway.[6][7]
Quantitative Data on the Effect of Ambroxol on GCase Activity
The following tables summarize the quantitative effects of ambroxol on GCase activity as reported in various in vitro and in vivo studies.
Table 1: In Vitro Studies
| Cell Type | GBA1 Mutation | Ambroxol Concentration | Increase in GCase Activity | Reference |
| Patient-derived Macrophages (GD) | Various | Not Specified | 3.3-fold | [1] |
| Patient-derived Macrophages (GBA-PD) | Various | Not Specified | 3.5-fold | [1] |
| Fibroblasts (GD, Type 1, N370S/N370S) | N370S/N370S | 30 µM | ~2-fold | [3] |
| Fibroblasts (GD, Type 2/3, F213I/L444P) | F213I/L444P | 10, 30, 60 µM | Significant enhancement | [3] |
| Primary Cortical Neurons (Mouse) | Wild-type | 10 µM, 30 µM | Increased | [1] |
| Patient Fibroblasts (GD) | p.R398L | 10 µM | Up to 57% of wild-type | [5] |
| Patient Lymphocytes (GD) | p.R398L | Not Specified | Up to 19% of wild-type | [5] |
Table 2: In Vivo Studies
| Animal Model | GBA1 Status | Ambroxol Dosage | Brain Region | Increase in GCase Activity | Reference |
| Wild-type Mice | Wild-type | 4 mM in drinking water | Brainstem, Midbrain, Cortex, Striatum | ~20% | [9] |
| Transgenic Mice | L444P/+ | 4 mM in drinking water | Brainstem, Midbrain, Cortex, Striatum | 13-21% | [10] |
| Transgenic Mice | Overexpressing human α-synuclein | 4 mM in drinking water | Brainstem, Midbrain, Cortex, Striatum | 9-14% | [10] |
| Cynomolgus Monkey | Wild-type | 100 mg/day for 28 days | Midbrain, Cortex, Striatum | ~20% | [11] |
Experimental Protocols
Glucocerebrosidase Activity Assay
This protocol describes the measurement of GCase activity in cell lysates using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Principle: GCase cleaves the non-fluorescent 4-MUG substrate to produce the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the GCase activity in the sample.
Materials:
-
Cultured cells (treated with Ambroxol or vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Citrate-phosphate buffer (pH 5.4)
-
Glycine-carbonate stop buffer (pH 10.7)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Add the 4-MUG substrate solution in citrate-phosphate buffer to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction:
-
Add the stop buffer to each well to terminate the enzymatic reaction and maximize the fluorescence of 4-MU.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each sample.
-
Compare the GCase activity of Ambroxol-treated cells to that of untreated control cells.
-
Western Blotting for GCase Protein Levels
Principle: To quantify the amount of GCase protein in cell lysates.
Procedure:
-
Separate cell lysate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for GCase.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Confocal Microscopy for GCase Localization
Principle: To visualize the subcellular localization of GCase and its co-localization with lysosomal markers.
Procedure:
-
Grow cells on coverslips and treat with Ambroxol or vehicle.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block with a blocking solution (e.g., BSA in PBS).
-
Incubate with primary antibodies against GCase and a lysosomal marker (e.g., LAMP1).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope.
Quantitative PCR (qPCR) for GBA1 mRNA Levels
Principle: To measure the relative expression levels of the GBA1 gene.
Procedure:
-
Extract total RNA from cultured cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for GBA1 and a reference gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in GBA1 expression.
Signaling Pathways Influenced by Ambroxol
Beyond its direct chaperone effect on GCase, Ambroxol has been reported to modulate several cellular signaling pathways that can indirectly influence GCase activity and lysosomal function.
TFEB-Mediated Lysosomal Biogenesis
Ambroxol has been shown to activate the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7] Activated TFEB translocates to the nucleus and promotes the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, which includes GBA1 and other genes encoding lysosomal proteins.[9] This leads to an overall enhancement of lysosomal function.
Autophagy Modulation
Ambroxol's effect on autophagy is complex and may be cell-type dependent. Some studies suggest that by enhancing lysosomal function, Ambroxol can promote autophagic flux, leading to the clearance of aggregated proteins.[2] Other studies indicate that Ambroxol may block the late stages of autophagy, leading to an accumulation of autophagosomes.[12] The impact on autophagy likely contributes to its neuroprotective effects. Key markers used to study autophagy include the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1.
Wnt/β-catenin Signaling
In the context of ischemic stroke, Ambroxol has been shown to upregulate GCase expression and activate the canonical Wnt/β-catenin signaling pathway.[11] This activation promotes the differentiation of neural stem cells into neurons, suggesting a role for this pathway in Ambroxol-mediated neuroprotection.[4][11]
Conclusion
Ambroxol demonstrates significant potential as a therapeutic agent for Gaucher disease and GBA-associated Parkinson's disease by acting as a pharmacological chaperone for glucocerebrosidase. Its ability to increase GCase activity is well-documented across a range of pre-clinical models. Furthermore, its influence on key cellular pathways such as lysosomal biogenesis and autophagy highlights its multifaceted mechanism of action. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of Ambroxol and other potential GCase-enhancing compounds. Continued research in this area is crucial for the development of novel therapies for these debilitating disorders.
References
- 1. Immunofluorescencent Staining of A-synuclein, TFEB, GCase and LAMP1 in treated cultured cells [protocols.io]
- 2. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Nanoparticle-based Magnetic Separation Method for Intact Lysosomes [bio-protocol.org]
- 4. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke. | Sigma-Aldrich [merckmillipore.com]
- 5. A Robust Nanoparticle-based Magnetic Separation Method for Intact Lysosomes [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ambroxol induces myeloma cell death by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the neuroprotective properties of Ambroxol
An In-depth Technical Guide to the Neuroprotective Properties of Ambroxol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambroxol, a long-established mucolytic agent, is gaining significant attention as a repurposed drug candidate for neurodegenerative diseases, particularly Parkinson's disease (PD) and dementia with Lewy bodies (DLB).[1][2] Its ability to cross the blood-brain barrier and modulate fundamental cellular processes implicated in neurodegeneration makes it a compelling subject of investigation.[1][3] This technical guide provides a comprehensive overview of the multifaceted neuroprotective properties of Ambroxol, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its evaluation. The core of Ambroxol's neuroprotective potential lies in its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), which is genetically linked to Parkinson's disease.[4][5][6] Beyond this primary role, Ambroxol exerts anti-inflammatory, antioxidant, and anti-protein aggregation effects, positioning it as a multi-target therapeutic agent.
Core Neuroprotective Mechanisms of Action
Ambroxol's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic interplay of multiple cellular and molecular mechanisms.
Enhancement of Glucocerebrosidase (GCase) Activity and Lysosomal Function
Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, are the most significant genetic risk factor for Parkinson's disease.[4][5] Deficient GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to disrupt the entire lysosomal degradation system, contributing to the buildup of pathological protein aggregates like α-synuclein.[5][7]
Ambroxol acts as a pharmacological chaperone for GCase.[4][8] It binds to the mutant GCase enzyme in the neutral pH environment of the endoplasmic reticulum (ER), stabilizing its conformation and preventing its premature degradation.[1][7] This allows the stabilized enzyme to be trafficked correctly to the lysosome. In the acidic environment of the lysosome, Ambroxol dissociates, leaving a functional GCase enzyme to perform its role.[7] This enhancement of GCase activity restores lysosomal function, promoting the efficient clearance of cellular waste and misfolded proteins through autophagy.[1][3][9]
Caption: Ambroxol stabilizes mutant GCase in the ER, enabling its transport to the lysosome.
Reduction of Pathological Protein Aggregation
A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates, such as α-synuclein in Parkinson's disease and Dementia with Lewy Bodies, and tau in Alzheimer's disease.[5][8] Ambroxol has been shown to reduce the levels of these pathological proteins. This effect is achieved through two primary routes:
-
Enhanced Lysosomal Clearance: By restoring GCase activity and overall lysosomal health, Ambroxol boosts the cell's ability to clear α-synuclein and tau aggregates via autophagy.[3][8]
-
Direct Inhibition of Aggregation: Emerging evidence suggests Ambroxol may also have a direct effect on α-synuclein. Studies show it can displace α-synuclein from cellular membranes and inhibit the formation of early protein-lipid co-aggregates, which are a critical early step in the formation of toxic Lewy bodies.[5][10]
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key contributors to neuronal damage in neurodegenerative conditions.[11][12] Ambroxol demonstrates potent anti-inflammatory and antioxidant properties.[1][13]
-
Anti-inflammatory Action: Ambroxol can suppress the activation of microglia, the primary immune cells of the brain.[1][14] It reduces the number of pro-inflammatory M1-like microglia and diminishes the release of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][12][13][14] This is achieved, in part, by inhibiting key inflammatory signaling pathways like NF-κB and JNK.[12][13]
-
Antioxidant Action: The drug mitigates oxidative stress by scavenging reactive oxygen species (ROS) and upregulating the expression of endogenous antioxidant proteins, including nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1).[11][12][15] By reducing oxidative damage and lipid peroxidation, Ambroxol helps preserve neuronal integrity.[12][15]
Caption: Ambroxol inhibits pro-inflammatory JNK and NF-kB pathways while activating the Nrf-2 antioxidant response.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from various studies investigating Ambroxol's efficacy.
Table 1: Summary of Ambroxol's Effects on GCase Activity and Substrate Levels
| Study Model | GBA1 Mutation | Ambroxol Treatment | Outcome Measure | Result | Citation |
|---|---|---|---|---|---|
| Gaucher Disease Patient Macrophages | Various | Not specified | GCase Activity | 3.3-fold increase vs. untreated | [4] |
| GBA-PD Patient Macrophages | Various | Not specified | GCase Activity | 3.5-fold increase vs. untreated | [4] |
| Gaucher Disease Patient Macrophages | Various | Not specified | Hexosylsphingosine (substrate) | 2.1-fold reduction vs. untreated | [4] |
| GBA-PD Patient Macrophages | Various | Not specified | Hexosylsphingosine (substrate) | 1.6-fold reduction vs. untreated | [4] |
| N370S/WT Cholinergic Neurons | N370S | 6 days | GCase Activity | 55% increase vs. untreated | [8] |
| Parkinson's Disease Dementia Patients | Not specified | High dose, 26 weeks | GCase Levels in Blood | ~46% increase (12.45 vs 8.50 nmol/h/mg) |[16] |
Table 2: Preclinical In Vivo Studies of Ambroxol's Neuroprotective Effects
| Animal Model | Insult/Disease Model | Ambroxol Dosage | Duration | Key Findings | Citation |
|---|---|---|---|---|---|
| Mice | LPS-induced Neuroinflammation | 30 mg/kg/day (i.p.) | 14 days | Reduced inflammatory markers (TLR4, p-JNK, IL-1β, TNF-α); Upregulated antioxidants (Nrf-2, HO-1). | [12][17] |
| Mice | Scopolamine-induced Alzheimer's-like pathology | 90 mg/kg/day (i.p.) | 14 days | Attenuated oxidative stress (ROS, LPO); Reduced neuroinflammation (GFAP, Iba-1); Improved memory. | [13][18] |
| Rats | 6-OHDA-induced Parkinson's model | 400 mg/kg (oral, twice daily) | 42 days | Restored tyrosine hydroxylase and dopamine transporter activity. | [1][19] |
| LRRK2 R1441G Mutant Mice | LRRK2 Mutation (PD model) | ~300 mg/kg/week (in feed) | 18 weeks | Elevated brain GCase activity; Reduced α-synuclein oligomer accumulation in striatum. |[20] |
Table 3: Summary of Key Clinical Trials of Ambroxol for Neurodegenerative Diseases
| Trial Name / Identifier | Phase | Condition | N | Ambroxol Dosage | Duration | Key Outcomes & Status | Citation |
|---|---|---|---|---|---|---|---|
| AiM-PD (NCT02941822) | 2 | Parkinson's Disease (with & without GBA1 mutations) | 17 | Up to 1.26 g/day | 6 months | Safe and well-tolerated; Crossed BBB; Increased CSF GCase levels. | [21] |
| PDD Trial (NCT02914366) | 2 | Parkinson's Disease Dementia | 55 | High vs. Low dose vs. Placebo | 1 year | Safe and well-tolerated; Showed target engagement (increased GCase); No confirmed effect on cognition. | [6][16][22] |
| ASPro-PD | 3 | Parkinson's Disease | 330 | 1.26 g/day vs. Placebo | 2 years | Primary: Slowing of motor/non-motor progression. Currently recruiting. | [21][23][24][25][26] |
| AMBITIOUS (NCT05287533) | 2 | GBA-associated Parkinson's Disease | Not specified | High-dose vs. Placebo | 52 weeks | Primary: Change in cognitive scores (MoCA) and frequency of MCI/dementia. Ongoing. |[27] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to evaluate the neuroprotective properties of Ambroxol.
In Vitro Assessment of GCase Activity in Patient-Derived Macrophages
This protocol is adapted from studies assessing Ambroxol's effect as a GCase chaperone.[4]
-
Cell Isolation and Culture:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood samples of patients (e.g., Gaucher Disease, GBA-PD) and healthy controls using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiate monocytes into macrophages by adding 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7-10 days.
-
-
Ambroxol Treatment:
-
Plate differentiated macrophages at a density of 1x10^6 cells/well in a 6-well plate.
-
Treat cells with a range of Ambroxol concentrations (e.g., 1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 days).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the total protein concentration of the cell lysates using a Bradford or BCA protein assay for normalization.
-
-
GCase Activity Assay:
-
The assay measures the cleavage of a fluorescent substrate by GCase.
-
Prepare a reaction mixture containing citrate/phosphate buffer (pH 5.4), sodium taurocholate, and the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Add a standardized amount of protein lysate (e.g., 10-20 µg) to the reaction mixture.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (Excitation: ~365 nm, Emission: ~448 nm).
-
Calculate GCase activity as nmol of substrate hydrolyzed per hour per mg of protein.
-
Caption: Experimental workflow for measuring GCase activity in patient-derived macrophages.
In Vivo Assessment in an LPS-Induced Neuroinflammation Mouse Model
This protocol is based on studies evaluating Ambroxol's anti-inflammatory and antioxidant effects in the brain.[12][17]
-
Animals and Acclimatization:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Vehicle (Saline) i.p. injection.
-
Group 2 (LPS): Lipopolysaccharide (LPS) i.p. injection (e.g., 250 µg/kg).
-
Group 3 (LPS + Ambroxol): LPS (250 µg/kg, i.p.) + Ambroxol (e.g., 30 mg/kg, i.p.).
-
Group 4 (Ambroxol): Ambroxol (30 mg/kg, i.p.).
-
-
Dosing Regimen:
-
Administer Ambroxol or saline daily for a period of 14 days.
-
Administer LPS on alternate days for a total of seven doses over the 14-day period to induce a persistent neuroinflammatory state.
-
-
Behavioral Testing (Optional, during the final week):
-
Conduct tests for cognitive function, such as the Y-maze (for spatial working memory) or Morris Water Maze (for spatial learning and memory).
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period (Day 15), euthanize the mice by transcardial perfusion with ice-cold saline, followed by 4% paraformaldehyde (for histology) or saline only (for biochemical analysis).
-
Dissect the brain and isolate specific regions like the hippocampus and cortex.
-
For biochemistry, snap-freeze the tissue in liquid nitrogen. For histology, post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
-
Analysis:
-
Western Blotting: Homogenize brain tissue to analyze protein levels of inflammatory markers (Iba-1, GFAP, p-NFκB, TNF-α), and antioxidant pathways (Nrf-2, HO-1).
-
Immunofluorescence/Immunohistochemistry: Use brain sections to visualize and quantify microglial and astrocyte activation (Iba-1, GFAP staining) in the hippocampus and cortex.
-
ELISA: Quantify cytokine levels (e.g., IL-1β, TNF-α) in brain homogenates.
-
Oxidative Stress Assays: Measure levels of malondialdehyde (MDA) for lipid peroxidation and superoxide dismutase (SOD) activity in brain homogenates.
-
Conclusion and Future Directions
Ambroxol presents a promising, multi-modal approach to neuroprotection. Its primary, well-documented role as a GCase chaperone directly addresses a key genetic and pathological driver of Parkinson's disease.[4][8] Furthermore, its potent anti-inflammatory and antioxidant activities may offer broader benefits for a range of neurodegenerative conditions characterized by these pathological processes.[1][11][12]
Phase 2 trials have successfully demonstrated that Ambroxol is safe, well-tolerated, and achieves target engagement in the central nervous system.[16][21] While these trials have not yet confirmed a definitive clinical benefit on cognitive or motor symptoms, the ongoing large-scale Phase 3 ASPro-PD trial is poised to provide a more conclusive answer regarding its disease-modifying potential.[23][24][26]
Future research should continue to explore the direct interactions of Ambroxol with α-synuclein and other aggregation-prone proteins. Further investigation into its efficacy in other tauopathies and synucleinopathies is also warranted. For drug development professionals, the established safety profile of Ambroxol significantly de-risks its clinical development path, making it an attractive candidate for repurposing and a valuable tool for investigating the underlying mechanisms of neurodegeneration.
References
- 1. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinson.ca [parkinson.ca]
- 3. mdpi.com [mdpi.com]
- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ambroxol as a novel disease-modifying treatment for Parkinson's disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways [frontiersin.org]
- 12. Frontiers | Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]
- 13. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdsabstracts.org [mdsabstracts.org]
- 21. Cough medicine to be trialled as new treatment for Parkinson’s disease | UCL News - UCL – University College London [ucl.ac.uk]
- 22. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 23. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
- 24. Phase 3 clinical trial of ambroxol for Parkinson's confirmed - Cure Parkinson's [cureparkinsons.org.uk]
- 25. youtube.com [youtube.com]
- 26. ISRCTN [isrctn.com]
- 27. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Ambroxol Hydrochloride: A Multifaceted Modulator of Cellular Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ambroxol hydrochloride, a derivative of the vasicine alkaloid, has a long-established clinical history as a mucolytic agent. Initially recognized for its secretolytic and secretomotoric properties in the respiratory tract, a growing body of preclinical and clinical research has unveiled its significant impact on a multitude of fundamental cellular pathways. This has led to the active investigation of Ambroxol as a repurposed therapeutic for a range of disorders far beyond its original indication, most notably in lysosomal storage diseases and neurodegenerative conditions such as Parkinson's disease.
This technical guide provides a comprehensive overview of the core cellular pathways affected by Ambroxol hydrochloride treatment. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanisms of action, supported by quantitative data, in-depth experimental protocols, and visual representations of the intricate signaling networks involved.
Potentiation of Glucocerebrosidase (GCase) Activity: A Chaperone-Mediated Mechanism
The most extensively studied effect of Ambroxol is its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. Mutations in GBA1 lead to GCase deficiency, the causative factor in Gaucher disease, and represent a significant genetic risk factor for Parkinson's disease.[1][2][3] Ambroxol binds to GCase in the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome.[4]
Quantitative Effects on GCase
Ambroxol treatment has been shown to significantly increase both the activity and protein levels of GCase in various cellular and animal models.
| Model System | Ambroxol Concentration/Dose | GCase Activity Increase | GCase Protein Level Increase | Reference |
| Gaucher Disease Patient Fibroblasts | 10-100 µM | 1.2 to 2.5-fold | Not specified | [5] |
| Gaucher & GBA-PD Patient Macrophages | Not specified | 3.3 to 3.5-fold | Not specified | [6] |
| Wild-type Mouse Brain | 4mM in drinking water | ~20% | Not specified | [1] |
| L444P/+ Mouse Brain | 4mM in drinking water | Significant increase, restoring to near wild-type levels | Not specified | [1] |
| Fibroblasts (Control, N370S/wt, L444P/wt, iPD) | 60 µM | ~174-206% | Significant increase | [7] |
Downstream Effects on α-Synuclein
In the context of Parkinson's disease, the accumulation of α-synuclein is a key pathological hallmark.[7] Enhanced GCase activity is believed to improve the clearance of this protein.[7] Studies have demonstrated that Ambroxol treatment can lead to a reduction in α-synuclein levels.[1][8]
| Model System | Ambroxol Concentration/Dose | α-Synuclein Level Decrease | Phosphorylated α-Synuclein Decrease | Reference |
| α-Synuclein Overexpressing Mice (Brainstem) | 4mM in drinking water | 19% | Significant decrease | [1] |
| α-Synuclein Overexpressing Mice (Striatum) | 4mM in drinking water | 17% | Not statistically significant | [1] |
Modulation of Autophagy
Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins. The effect of Ambroxol on autophagy is complex, with some studies suggesting induction while others indicate an inhibition of the autophagic flux. This discrepancy may be cell-type or context-dependent.
Quantitative Effects on Autophagy Markers
The key markers used to monitor autophagy are the conversion of LC3-I to LC3-II and the levels of the autophagy receptor p62/SQSTM1.
| Cell Type | Ambroxol Concentration | Effect on LC3-II/LC3-I Ratio | Effect on p62/SQSTM1 Levels | Interpretation | Reference |
| Primary Cortical Neurons | 10 µM and 30 µM | Increased LC3-II | Tendency to increase | Blocked autophagy flux | [9] |
| Multiple Myeloma Cells | Not specified | Increased LC3-II | Increased | Inhibition of late-stage autophagy | [10] |
Anti-Inflammatory and Antioxidant Effects
Ambroxol has demonstrated significant anti-inflammatory and antioxidant properties in various models. It can reduce the production of pro-inflammatory cytokines and mitigate oxidative stress.[11][12]
Quantitative Effects on Inflammatory Markers
| Model System | Ambroxol Dose | TNF-α Reduction | IL-6 Reduction | Reference |
| LPS-induced ALI in mice (BAL fluid) | 90 mg/kg/day | Significant decrease (from 943±46 to 606±39 pg/ml) | Significant decrease (from 5002±3072 to 1960±307 pg/ml) | [6] |
Regulation of Surfactant Production
In the lungs, Ambroxol stimulates the synthesis and secretion of surfactant, a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli.[13] This effect is cell-type specific.
Quantitative Effects on Surfactant Proteins
| Cell Type | Ambroxol Treatment | Effect on Surfactant Protein B (SP-B) | Effect on Surfactant Protein C (SP-C) | Reference |
| Rat Type II Pneumocytes | 75 mg/kg i.p. twice daily | Unaffected | Increased protein and mRNA | [1] |
| Rat Clara Cells | 75 mg/kg i.p. twice daily | Increased immunoreactivity | Unaffected | [1] |
Attenuation of Endoplasmic Reticulum (ER) Stress
ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). Chronic ER stress can lead to apoptosis. Ambroxol has been shown to alleviate ER stress, which may be linked to its chaperone activity.
Quantitative Effects on ER Stress Markers
| Model System | Ambroxol Dose | CHOP Expression | IRE1α Expression | Reference |
| Microglia after Intracerebral Hemorrhage | 35 mg/kg and 70 mg/kg | Downregulated | Downregulated |
Experimental Protocols
A. Glucocerebrosidase (GCase) Activity Assay
Objective: To measure the enzymatic activity of GCase in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate
-
McIlvaine buffer (pH 5.4)
-
Sodium taurocholate
-
Glycine buffer (0.25 M, pH 10.4)
-
Fluorometer
Procedure:
-
Prepare cell or tissue lysates in an appropriate lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 20 µg of protein lysate to each well.
-
Prepare the substrate solution by dissolving 4-MUG in McIlvaine buffer (pH 5.4) to a final concentration of 5 mM, supplemented with 22 mM sodium taurocholate.
-
Add the substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 0.25 M glycine buffer (pH 10.4).
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.
-
Calculate GCase activity as nanomoles of 4-MUG hydrolyzed per milligram of protein per hour.
B. Western Blotting for GCase and α-Synuclein
Objective: To determine the protein levels of GCase and α-synuclein in response to Ambroxol treatment.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GCase, anti-α-synuclein, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is often 1:1000.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
C. Autophagy Flux Assay
Objective: To assess the effect of Ambroxol on the dynamic process of autophagy.
Materials:
-
Cultured cells
-
Ambroxol
-
Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion)
-
Lysis buffer
-
Antibodies for Western blotting (anti-LC3, anti-p62, anti-β-actin)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with Ambroxol at the desired concentration for a specified time.
-
In the last few hours of the Ambroxol treatment, add Bafilomycin A1 (e.g., 100 nM for 4-6 hours) to a subset of the wells.
-
Harvest the cells and prepare lysates.
-
Perform Western blotting as described above for LC3 and p62.
-
Analyze the results: An increase in the LC3-II/LC3-I ratio in the presence of Ambroxol that is not further increased by Bafilomycin A1 suggests a blockage in autophagic flux. An accumulation of p62 also indicates impaired autophagic clearance.
D. Cytokine Measurement by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines in cell culture supernatants or biological fluids.
Materials:
-
Sample (cell culture supernatant, serum, etc.)
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody, followed by a substrate that produces a colorimetric or fluorometric signal.
-
Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
Ambroxol hydrochloride is a pharmacologically versatile molecule that exerts its influence on several critical cellular pathways. Its well-established role as a GCase chaperone provides a strong rationale for its investigation in Gaucher disease and GBA-associated Parkinson's disease. Furthermore, its ability to modulate autophagy, reduce inflammation and ER stress, and regulate surfactant production highlights its potential therapeutic utility in a broader range of diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of Ambroxol. Future research should continue to dissect the intricate molecular mechanisms underlying these effects and their interplay in various disease contexts.
References
- 1. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the ER stress IRE1α inflammatory pathway protects against cell death in mitochondrial complex I mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. graphviz.org [graphviz.org]
- 8. Characterization of Novel Human β-glucocerebrosidase Antibodies for Parkinson’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nacalai.com [nacalai.com]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Endoplasmic reticulum stress enhances fibrosis through IRE1α‐mediated degradation of miR‐150 and XBP‐1 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Ambroxol's Role in Mitigating Alpha-Synuclein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambroxol, a well-established mucolytic agent, is gaining significant attention as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies. Its therapeutic potential stems from a dual mechanism of action that directly interferes with the aggregation of alpha-synuclein (α-synuclein) and enhances the function of the lysosomal enzyme glucocerebrosidase (GCase). This guide provides an in-depth technical overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanisms of Action
Ambroxol's impact on α-synuclein aggregation is multifaceted, involving both direct and indirect pathways.
1.1. Direct Inhibition of α-Synuclein Aggregation:
Ambroxol has been shown to directly interfere with the aggregation cascade of α-synuclein. It displaces α-synuclein from negatively charged membranes, a critical step for the initiation of aggregation, and inhibits the formation of early protein-lipid co-aggregates.[1][2][3][4] This direct interaction prevents the primary nucleation step, a key rate-limiting stage in the formation of pathological α-synuclein fibrils.[1][2][3][4]
1.2. Enhancement of Glucocerebrosidase (GCase) Activity:
A primary and well-characterized mechanism of Ambroxol is its function as a pharmacological chaperone for the lysosomal enzyme GCase.[5] Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with lysosomal dysfunction and α-synuclein accumulation.
Ambroxol binds to GCase in the endoplasmic reticulum (ER), promoting its correct folding and trafficking to the lysosome.[5][6] In the acidic environment of the lysosome, Ambroxol dissociates, leaving behind a functional GCase enzyme.[1][6] This enhanced GCase activity improves lysosomal function, leading to more efficient clearance of cellular waste, including misfolded α-synuclein aggregates.[7][8] Some studies also suggest that Ambroxol can upregulate GCase expression through the activation of transcription factors like TFEB and Nrf2.[6][9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of Ambroxol on GCase activity and α-synuclein levels as reported in various preclinical and clinical studies.
Table 1: Effect of Ambroxol on GCase Activity
| Model System | Ambroxol Concentration/Dose | GCase Activity Increase | Reference |
| Parkinson's disease patient-derived fibroblasts | Not specified | Significantly increased | [11] |
| Gaucher disease patient-derived macrophages | Not specified | ~3.5-fold | [10] |
| GBA1-PD patient-derived macrophages | Not specified | ~3.5-fold | [10] |
| N370S/WT GBA1 variant cholinergic neurons | Not specified | 55% | [12] |
| Wild-type mice | 4mM in drinking water | Significantly increased in brain regions | [13] |
| L444P/+ mutant mice | 4mM in drinking water | Significantly increased in brain regions | [13] |
| Non-human primates | 100 mg/day | ~20% in midbrain, cortex, and striatum | [14] |
| Parkinson's disease patients (Phase 2 trial) | 1050 mg/day | ~1.5-fold in white blood cells | [15] |
Table 2: Effect of Ambroxol on α-Synuclein Levels
| Model System | Ambroxol Concentration/Dose | α-Synuclein Reduction | Reference |
| α-Synuclein overexpressing neuroblastoma cells | Not specified | 15% (total α-synuclein) | [13] |
| Mice overexpressing human α-synuclein | 4mM in drinking water | Decreased total and phosphorylated α-synuclein | [13] |
| N370S/WT GBA1 variant cholinergic neurons | Not specified | Significantly decreased | [12] |
| Parkinson's disease patients (Phase 2 AiM-PD study) | Up to 420 mg, 3 times daily | 13% increase in CSF α-synuclein (total) | [16][17] |
| HT-22 hippocampal neuronal cells (Aβ and αSyn co-treated) | 20 µM | Reduced insoluble α-synuclein levels | [18] |
Note: The increase in CSF α-synuclein in the clinical trial is hypothesized to reflect enhanced clearance from the brain.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by Ambroxol in reducing α-synuclein aggregation.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to assess Ambroxol's efficacy.
Detailed Experimental Protocols
Thioflavin T (ThT) Alpha-Synuclein Aggregation Assay
This assay monitors the formation of amyloid fibrils in real-time by measuring the fluorescence of ThT, which increases upon binding to β-sheet-rich structures.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ambroxol hydrochloride
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. This should be prepared fresh.[19]
-
Prepare a stock solution of α-synuclein monomer in PBS. Determine the concentration using a spectrophotometer.
-
Prepare a stock solution of Ambroxol in a suitable solvent (e.g., dH₂O or DMSO) and create serial dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In each well of the 96-well plate, combine the following to the desired final volume (e.g., 100-200 µL):
-
It is recommended to include a negative control with all components except α-synuclein.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[19][20][21]
-
Set the reader to shake the plate (e.g., 600 rpm) to promote aggregation.[19][21]
-
Measure ThT fluorescence at regular intervals (e.g., every 10-30 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-72 hours).
-
Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[19][21]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without α-synuclein) from the experimental readings.
-
Plot the mean fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine key kinetic parameters: the lag time (nucleation phase), the maximum fluorescence intensity (amount of fibrils), and the slope of the elongation phase (aggregation rate).
-
Alpha-Synuclein Sedimentation Assay
This assay separates soluble α-synuclein from insoluble aggregates by centrifugation, allowing for quantification of the aggregated protein.
Materials:
-
Aggregated α-synuclein samples (from an in vitro aggregation reaction with and without Ambroxol)
-
PBS
-
Ultracentrifuge or microcentrifuge capable of high speeds
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue or other protein stain
Protocol:
-
Sample Preparation:
-
Take an aliquot of the α-synuclein aggregation reaction at a specific time point.
-
-
Centrifugation:
-
Fraction Separation:
-
Carefully collect the supernatant, which contains the soluble α-synuclein monomers and small oligomers.
-
The pellet at the bottom of the tube contains the insoluble α-synuclein fibrils.
-
-
Pellet Wash (Optional but Recommended):
-
Resuspend the pellet in fresh PBS and centrifuge again under the same conditions. Discard the supernatant. This step removes any remaining soluble protein from the pellet fraction.
-
-
Sample Preparation for SDS-PAGE:
-
Add Laemmli sample buffer to the supernatant fraction.
-
Resuspend the final pellet in a known volume of PBS and then add Laemmli sample buffer.
-
Boil all samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Staining:
-
Load equal volumes of the supernatant and resuspended pellet fractions onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
-
Data Analysis:
-
Quantify the intensity of the α-synuclein bands in the supernatant and pellet lanes using densitometry software.
-
Calculate the percentage of α-synuclein in the pellet fraction as a measure of aggregation. Compare the results from samples treated with Ambroxol to the untreated control.
-
GCase Activity Assay
This fluorometric assay measures the enzymatic activity of GCase.
Materials:
-
Cell or tissue lysates
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate
-
McIlvaine buffer (pH 5.4) or similar acidic buffer
-
Sodium taurocholate (activator)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7)
-
Fluorometer
Protocol:
-
Lysate Preparation:
-
Homogenize cells or tissues in a suitable lysis buffer.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Reaction Setup:
-
In a microplate, add a specific amount of protein lysate (e.g., 20 µg) to each well.
-
Prepare a reaction buffer containing the 4-MUG substrate (e.g., 5 mM) and sodium taurocholate in the acidic buffer.
-
Add the reaction buffer to the lysate to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction and raise the pH, which enhances the fluorescence of the product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein, by comparing the sample fluorescence to a standard curve of the fluorescent product (4-methylumbelliferone).
-
Conclusion and Future Directions
Ambroxol presents a promising, multi-faceted approach to tackling α-synuclein pathology. Its ability to both directly inhibit aggregation and enhance the cell's natural protein clearance mechanisms makes it a compelling candidate for disease modification in Parkinson's disease and related disorders. The quantitative data from a range of models consistently support its efficacy in modulating key pathological markers. As of early 2025, Ambroxol is the subject of a large-scale Phase 3 clinical trial (ASPro-PD), the results of which are eagerly awaited to confirm its therapeutic benefit in a larger patient population.[7] Further research will likely focus on refining the understanding of its downstream effects on lysosomal and mitochondrial health, and identifying patient populations, particularly those with GBA1 mutations, who may derive the most significant benefit.
References
- 1. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 6. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
- 8. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scienceofparkinsons.com [scienceofparkinsons.com]
- 14. frontiersin.org [frontiersin.org]
- 15. A.1 Repurposing Ambroxol as a disease-modifying treatment for Parkinson’s disease dementia: A phase 2, randomized, double blind placebo-controlled trial | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 16. hcplive.com [hcplive.com]
- 17. neurosciencenews.com [neurosciencenews.com]
- 18. mdpi.com [mdpi.com]
- 19. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 20. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 21. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 22. Sedimentation Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 23. researchgate.net [researchgate.net]
The Anti-Inflammatory Effects of Ambroxol in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol, a metabolite of bromhexine, is a widely utilized mucolytic agent in the management of respiratory conditions characterized by excessive mucus production, such as acute and chronic bronchitis.[1] Beyond its well-established effects on mucus regulation, a substantial body of in vitro and in vivo research has illuminated Ambroxol's significant anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory effects of Ambroxol observed in cell culture models. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways, offering a comprehensive resource for researchers investigating the therapeutic potential of this multifaceted molecule.
Core Mechanisms of Anti-Inflammatory Action
Ambroxol exerts its anti-inflammatory effects through several key mechanisms at the cellular level. These include the significant reduction of pro-inflammatory cytokine production, the scavenging of reactive oxygen species (ROS), and the modulation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (Erk).[3][4] By targeting these fundamental components of the inflammatory cascade, Ambroxol can effectively mitigate inflammatory responses in various cell types.
Quantitative Effects of Ambroxol on Inflammatory Markers
The following tables summarize the quantitative effects of Ambroxol on key inflammatory markers in various in vitro cell culture systems.
Table 1: Ambroxol-Mediated Inhibition of Pro-Inflammatory Cytokine Secretion
| Cell Type | Inflammatory Stimulus | Cytokine | Ambroxol Concentration | Observed Inhibition | Reference |
| Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Significant decrease in production | [5] |
| Human Mononuclear Cells | Endotoxin | TNF-α, IL-1 | 10 - 100 µg/mL | Marked Inhibition | [3] |
| Human Bronchial Epithelial Cells (NCI-H292) | LPS | TNF-α, IL-1β (mRNA) | 20 µM | Significant decrease in expression | [6] |
| Blood and Bronchoalveolar Mononuclear Cells | Not specified | TNF-α, IL-2, IFN-γ | 10 µM | 12% to 37% reduction | [7] |
| Blood and Bronchoalveolar Mononuclear Cells | Not specified | TNF-α, IL-2, IFN-γ | 1 µM | 6% to 27% reduction | [7] |
Table 2: Ambroxol-Mediated Reduction of Reactive Oxygen Species (ROS)
| Cell Type | ROS Measurement Method | Ambroxol Concentration | Incubation Time | Observed ROS Reduction | Reference |
| Polymorphonuclear & Mononuclear Cells | Luminol-enhanced chemiluminescence | 100 µM | 1 hour | ~75% | [8] |
| Polymorphonuclear & Mononuclear Cells | Luminol-enhanced chemiluminescence | 100 µM | 2 hours | ~98% | [8] |
| Bronchoalveolar Lavage (BAL) Cells | Lucigenin-dependent chemiluminescence | 16-20 µM | Not specified | 50% inhibition of spontaneous production | [9] |
| Fibroblasts with GBA mutations | Dihydroethidium oxidation rate | Not specified | Not specified | ~50% | [10] |
Key Signaling Pathways Modulated by Ambroxol
Ambroxol's anti-inflammatory effects are intrinsically linked to its ability to modulate key intracellular signaling pathways that orchestrate the inflammatory response.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Ambroxol has been shown to inhibit the activation of this pathway.[3][11]
The Erk Signaling Pathway
The Extracellular signal-regulated kinase (Erk) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is also implicated in inflammation. Ambroxol has demonstrated the ability to inhibit LPS-induced Erk activation, thereby reducing the expression of inflammatory mediators.[4][6]
References
- 1. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the pharmacological effects of ambroxol and its mucolytic property [jms.fudan.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depressant effects of ambroxol and erdosteine on cytokine synthesis, granule enzyme release, and free radical production in rat alveolar macrophages activated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ambroxol on oxygen radical production and generation by bronchoalveolar lavage cells in young and aged guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Arsenal of Ambroxol: An In-Depth In Vitro Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol, a well-established mucolytic agent, has garnered increasing attention for its potent antioxidant properties. This technical guide delves into the in vitro antioxidant potential of Ambroxol, providing a comprehensive overview of its free radical scavenging capabilities and its impact on cellular oxidative stress markers. Through a compilation of quantitative data from multiple studies, detailed experimental protocols for key assays, and visual representations of underlying signaling pathways and workflows, this document serves as a thorough resource for researchers investigating the therapeutic utility of Ambroxol beyond its mucokinetic function. The evidence presented herein solidifies the basis for Ambroxol's role as a significant cytoprotective agent, offering a robust foundation for further preclinical and clinical investigation into its antioxidant-mediated therapeutic applications.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including respiratory, cardiovascular, and neurodegenerative disorders.[1] Ambroxol hydrochloride, traditionally prescribed for its secretolytic and secretomotoric effects in respiratory ailments, has demonstrated significant antioxidant and anti-inflammatory activities.[2][3][4] In vitro studies have been instrumental in elucidating the direct and indirect antioxidant mechanisms of Ambroxol, showcasing its ability to scavenge deleterious free radicals and modulate cellular antioxidant defenses.[1][5][6] This guide provides a detailed examination of the in vitro evidence supporting Ambroxol's antioxidant potential, offering standardized methodologies and clear data presentation to facilitate further research in this promising area.
Quantitative Assessment of In Vitro Antioxidant Activity
The antioxidant capacity of Ambroxol has been quantified across a range of in vitro models. The following tables summarize the key findings from various studies, highlighting its efficacy in inhibiting lipid peroxidation and scavenging reactive oxygen species.
Table 1: Inhibition of Lipid Peroxidation by Ambroxol
| Assay System | Oxidative Inducer | Ambroxol Concentration | Inhibition (%) | Reference |
| Rat Liver Mitochondria | tert-butyl hydroperoxide | 10 mmol/l | 96% | [2] |
| Rat Gastric Mucosa | tert-butyl hydroperoxide | 10 mmol/l | 74% | [2] |
| Linoleic Acid | Hydroxyl Radical | 1 to 5 mM | Complete Protection | [6] |
Table 2: Scavenging of Reactive Oxygen Species (ROS) by Ambroxol
| ROS Species | Assay System | Ambroxol Concentration | Inhibition/Reduction (%) | Reference |
| Hydroxyl Radical (•OH) | Hyaluronic Acid Degradation | 1,000 µl/l | 93% | [2] |
| Hydroxyl Radical (•OH) | Deoxyribose Oxidation | 1 mM | 47 ± 11% | [6] |
| Hydroxyl Radical (•OH) | Deoxyribose Oxidation | 2 mM | 75 ± 9% | [6] |
| Hydroxyl Radical (•OH) | Deoxyribose Oxidation | 10 mM | 89 ± 4% | [6] |
| Hypochlorous Acid (HClO) | Monochlorodimedon Chlorination | 25 µM | 22 ± 13% | [6] |
| Hypochlorous Acid (HClO) | Monochlorodimedon Chlorination | 70 µM | 59 ± 14% | [6] |
| Superoxide Anion (O2•−) | Luminol-enhanced Chemiluminescence (PMN and Mononuclear cells) | 10⁻⁴ mol/liter (1-h incubation) | ~75% | [5] |
| Superoxide Anion (O2•−) | Luminol-enhanced Chemiluminescence (PMN and Mononuclear cells) | 10⁻⁴ mol/liter (2-h incubation) | ~98% | [5] |
| Superoxide Anion (O2•−) | Pyrogallol Autooxidation | Not specified | Weak effect | [6] |
Key Experimental Protocols
To ensure the reproducibility and standardization of in vitro antioxidant studies of Ambroxol, this section provides detailed methodologies for commonly employed assays.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This method quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary peroxidation product that reacts with thiobarbituric acid (TBA) to form a colored adduct.
Materials:
-
Ambroxol stock solution
-
Tissue homogenate (e.g., rat liver mitochondria or gastric mucosa)
-
Oxidative inducer (e.g., tert-butyl hydroperoxide)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Phosphate buffer
Procedure:
-
Prepare tissue homogenates in a suitable buffer.
-
Incubate the homogenate with varying concentrations of Ambroxol.
-
Induce lipid peroxidation by adding the oxidative inducer.
-
Stop the reaction by adding TCA solution to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat to induce the formation of the TBA-MDA adduct.
-
Cool the samples and measure the absorbance at the appropriate wavelength (typically 532 nm).
-
Calculate the percentage inhibition of lipid peroxidation relative to a control without Ambroxol.
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction, thereby preventing the degradation of 2-deoxyribose into products that form a pink chromogen with TBA.[7]
Materials:
-
Ambroxol stock solution
-
2-deoxy-D-ribose solution
-
Ferric chloride (FeCl₃) solution
-
Ethylenediaminetetraacetic acid (EDTA) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Ascorbic acid solution
-
Phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
Procedure:
-
Prepare a reaction mixture containing FeCl₃, EDTA, 2-deoxyribose, and Ambroxol at various concentrations in a phosphate buffer.
-
Initiate the Fenton reaction by adding H₂O₂ and ascorbic acid.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA and TBA solutions.
-
Heat the mixture to develop the color.
-
Measure the absorbance of the resulting solution at 532 nm.
-
The scavenging activity is calculated as the percentage inhibition of deoxyribose degradation.
Cellular Reactive Oxygen Species (ROS) Assay (Luminol-Enhanced Chemiluminescence)
This method measures the total ROS production in isolated cells, such as polymorphonuclear (PMN) and mononuclear cells, upon stimulation. The ROS generated oxidize luminol, producing light that can be quantified.
Materials:
-
Isolated inflammatory cells (e.g., PMNs, mononuclear cells)
-
Ambroxol stock solution
-
Cell stimulant (e.g., zymosan)
-
Luminol solution
-
Culture medium
Procedure:
-
Isolate and prepare a suspension of the desired cells.
-
Pre-incubate the cells with various concentrations of Ambroxol for a defined period (e.g., 1 or 2 hours).
-
Add the luminol solution to the cell suspension.
-
Stimulate ROS production by adding the cell stimulant.
-
Immediately measure the chemiluminescence over time using a luminometer.
-
The reduction in chemiluminescence in the presence of Ambroxol indicates its ROS scavenging or production-inhibiting activity.
Signaling Pathways and Experimental Workflow
Ambroxol's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9][10] Studies suggest that Ambroxol may exert some of its antioxidant effects through the activation of the Nrf2 pathway.[8][11]
Caption: Proposed Nrf2 signaling pathway activation by Ambroxol.
General Experimental Workflow
The following diagram outlines a typical workflow for the in vitro assessment of a compound's antioxidant potential.
Caption: General workflow for in vitro antioxidant potential assessment.
Conclusion
The in vitro evidence robustly supports the significant antioxidant potential of Ambroxol. Its multifaceted activity, encompassing direct scavenging of highly reactive oxygen species and the potential modulation of cellular antioxidant defense pathways like Nrf2, positions it as a compelling candidate for therapeutic applications beyond its established mucolytic role. The data and protocols presented in this guide offer a valuable resource for the scientific community to build upon, fostering further investigation into the clinical relevance of Ambroxol's antioxidant properties in mitigating oxidative stress-mediated pathologies. Future in vitro studies should aim to further elucidate the precise molecular targets of Ambroxol within antioxidant signaling cascades and explore its efficacy in more complex, disease-relevant cellular models.
References
- 1. The Potential of Ambroxol as a Panacea for Neonatal Diseases: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the pharmacological effects of ambroxol and its mucolytic property [jms.fudan.edu.cn]
- 4. Ambroxol in the 21st century: pharmacological and clinical update. | Semantic Scholar [semanticscholar.org]
- 5. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ambroxol Hydrochloride on Neuronal Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol hydrochloride, a well-established mucolytic agent, has garnered significant interest for its analgesic properties, particularly in the context of neuropathic pain.[1][2][3] This therapeutic potential is largely attributed to its interaction with voltage-gated sodium channels (Nav), critical players in the generation and propagation of action potentials in neurons.[4] This technical guide provides an in-depth examination of the core mechanisms by which ambroxol hydrochloride modulates neuronal sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and methodologies.
Core Mechanism of Action: State-Dependent Blockade of Neuronal Sodium Channels
Ambroxol hydrochloride exerts its effects by acting as a local anesthetic, reversibly blocking neuronal sodium channels.[5][6][7] Its primary analgesic mechanism of action is the blockade of these channels in sensory neurons.[1] The interaction is state-dependent, meaning ambroxol's affinity for the channel is influenced by the channel's conformational state (resting, open, or inactivated).
Ambroxol demonstrates a preferential inhibition of tetrodotoxin-resistant (TTX-r) sodium channels, particularly the Nav1.8 subtype, which is predominantly expressed in small-fiber sensory neurons involved in nociception.[6][8][9] This preference for Nav1.8 is a key factor in its potential as a targeted analgesic with a favorable side-effect profile compared to non-selective sodium channel blockers.[10] The blockade of Nav1.8 and other sodium channel subtypes, such as Nav1.7, leads to a reduction in neuronal hyperexcitability, a hallmark of neuropathic pain.[1][2][11]
The binding site for ambroxol is believed to be within the inner pore of the sodium channel, interacting with specific residues in the S6 segments, a characteristic it shares with classic local anesthetics.[5][12] By binding to this site, ambroxol stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This leads to a reduction in the firing frequency of nociceptive neurons and, consequently, a decrease in pain signaling.
Quantitative Data: Inhibitory Potency of Ambroxol on Neuronal Sodium Channels
The inhibitory effects of ambroxol on various sodium channel subtypes have been quantified using electrophysiological techniques, primarily whole-cell voltage-clamp recordings. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.
| Target Channel | Species | Experimental Condition | IC50 (µM) | Reference |
| TTX-resistant Na+ currents | Rat | Tonic Block | 35.2 | [13][14] |
| TTX-resistant Na+ currents | Rat | Phasic Block | 22.5 | [13][14] |
| TTX-sensitive Na+ currents | Rat | Tonic Block | ~100 (approx. 50% inhibition) | [13][14] |
| Recombinant rat brain IIA channels | CHO cells | Tonic Block | 111.5 | [13] |
| Recombinant rat brain IIA channels | CHO cells | Phasic Block | 57.6 | [13] |
| rat Nav1.8 | - | Tonic Inhibition | 18 | [15] |
| human Nav1.8 | - | Tonic Inhibition | 279 | [15] |
| TTX-sensitive Na+ channels | - | Tonic Inhibition | 76 | [15] |
Experimental Protocols: Whole-Cell Voltage-Clamp Recordings
The quantitative data presented above were primarily obtained using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the membrane of a single neuron while controlling the membrane potential.
Cell Preparation
-
Cell Culture: Dorsal root ganglion (DRG) neurons are a common model for studying the effects of ambroxol on nociceptive pathways. These primary neurons are dissected from rats and cultured. Alternatively, cell lines such as Chinese hamster ovary (CHO) cells can be transfected to express specific sodium channel subtypes.[13]
-
Cell Isolation: For primary cultures, DRG ganglia are enzymatically and mechanically dissociated to obtain a single-cell suspension.
Electrophysiological Recording
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-5 MΩ when filled with an internal solution.
-
Internal Solution: The internal solution mimics the intracellular ionic composition and typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
External Solution: The external solution mimics the extracellular environment and typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. For isolating TTX-resistant currents, tetrodotoxin (TTX) is added to the external solution to block TTX-sensitive channels.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -100 mV). Depolarizing voltage steps are then applied to elicit sodium currents.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak inward current is measured to determine the extent of channel inhibition by ambroxol. IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Visualizations
Signaling Pathway of Ambroxol's Action
Caption: Proposed mechanism of ambroxol's analgesic effect via sodium channel blockade.
Experimental Workflow for Whole-Cell Voltage-Clamp
Caption: General workflow for a whole-cell voltage-clamp experiment.
Conclusion
Ambroxol hydrochloride's inhibitory effect on neuronal sodium channels, particularly its preference for the Nav1.8 subtype, provides a solid mechanistic basis for its observed analgesic properties. The quantitative data from electrophysiological studies confirm its potency as a sodium channel blocker. The detailed experimental protocols outlined in this guide serve as a reference for researchers aiming to further investigate the nuanced interactions between ambroxol and its molecular targets. The continued exploration of ambroxol's pharmacology holds promise for the development of novel and effective treatments for neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Ambroxol for neuropathic pain: hiding in plain sight? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publishers Panel [bolczasopismo.pl]
- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of sensory neuronal Na+ channels by the secreolytic ambroxol is associated with an interaction with local anesthetic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical ambroxol for the treatment of neuropathic pain: An initial clinical observation. English version - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ambroxol, a Nav1.8-preferring Na(+) channel blocker, effectively suppresses pain symptoms in animal models of chronic, neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Die Wirkung des Sekretolytikums Ambroxol an neuronalen Natriumkanälen durch die Interaktion mit der Lokalanästhetikumbindungsstelle [open.fau.de]
- 11. iasp-pain.org [iasp-pain.org]
- 12. research.uni-luebeck.de [research.uni-luebeck.de]
- 13. Inhibition of tetrodotoxin (TTX)-resistant and TTX-sensitive neuronal Na(+) channels by the secretolytic ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nav1.8, TRPV1 and TRPA1 as possible targets of ambroxol when used for topical treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambroxol's Efficacy in Preclinical Gaucher Disease Models: A Technical Overview
Abstract
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which lead to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2][3] This deficiency causes the accumulation of its substrate, glucosylceramide (GlcCer), and its cytotoxic derivative, glucosylsphingosine (GlcSph), primarily within macrophages.[3][4][5] While enzyme replacement therapy (ERT) is effective for systemic symptoms, it does not cross the blood-brain barrier, leaving neurological manifestations in neuronopathic forms of GD untreated.[6] Ambroxol, a widely used mucolytic agent, has been identified as a pharmacological chaperone (PC) capable of stabilizing mutant GCase, facilitating its proper trafficking, and increasing its residual activity.[1][7][8] This technical guide provides an in-depth review of the initial preclinical studies that established the foundational evidence for Ambroxol's therapeutic potential in various in vitro and in vivo models of Gaucher disease. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Ambroxol's Mechanism of Action as a Pharmacological Chaperone
Ambroxol functions as a pharmacological chaperone by binding to misfolded GCase protein within the endoplasmic reticulum (ER).[2][7] This binding stabilizes the enzyme's conformation, preventing its premature degradation by the ER-associated degradation (ERAD) pathway. The stabilized Ambroxol-GCase complex is then able to traffic through the Golgi apparatus to the lysosome.[2] The acidic environment of the lysosome (pH ≈ 4.5-5.0) promotes the dissociation of Ambroxol from the enzyme.[9] This release allows the now correctly localized GCase to carry out its function of hydrolyzing accumulated glucosylceramide.[2][10] Studies suggest Ambroxol's binding is pH-dependent, with maximal inhibitory (and thus binding) activity at the neutral pH of the ER and minimal activity at the acidic pH of the lysosome, a critical feature for a successful chaperone.[9]
In Vitro Efficacy of Ambroxol
Initial investigations into Ambroxol's efficacy were conducted using patient-derived cell lines, most commonly skin fibroblasts and, more recently, macrophages derived from peripheral blood mononuclear cells (PBMCs).[9][11][12] These models allow for the study of Ambroxol's effect on specific GBA1 mutations. Studies have consistently shown that Ambroxol treatment leads to a mutation-dependent increase in GCase activity and protein levels.[9][11] For instance, significant increases in GCase activity were observed in fibroblasts with N370S and F213I mutations, while the effect on the L444P homozygous mutation was initially less pronounced in some fibroblast studies, though later studies in other models showed a positive response.[2][9]
Table 1: Summary of Key In Vitro Studies on Ambroxol in Gaucher Disease Models
| Cell Model | GBA1 Mutation(s) | Ambroxol Concentration | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Patient Fibroblasts | N370S/N370S, F213I/L444P | 5–60 µM | Significantly increased GCase activity and protein levels in lysosomal fractions. | [9] |
| Patient Fibroblasts | Various (nGD) | 1-100 µM | Mutation-dependent increases in GCase activity. | [5][11] |
| PBMC-derived Macrophages | GD Patients (various) | Not specified | 3.3-fold increase in GCase activity; 2.1-fold reduction in Hexosylsphingosine (HexSph). | [12][13] |
| PBMC-derived Macrophages | GBA-PD Patients | Not specified | 3.5-fold increase in GCase activity; 1.6-fold reduction in Hexosylsphingosine (HexSph). |[12][13] |
References
- 1. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 3. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and preclinical insights into high-dose ambroxol therapy for Gaucher disease type 2 and 3: A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gaucherdisease.org [gaucherdisease.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 [frontiersin.org]
- 12. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Ambroxol in Primary Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ambroxol, a widely used mucolytic agent, has garnered significant attention in the neuroscience community for its neuroprotective properties. It acts as a chemical chaperone for the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. Mutations in GBA1 are a major genetic risk factor for Parkinson's disease (PD), and reduced GCase activity is observed in both genetic and sporadic forms of the disease. Ambroxol has been shown to cross the blood-brain barrier, increase GCase activity, reduce alpha-synuclein levels, and modulate lysosomal and mitochondrial function in neuronal models. These application notes provide a detailed protocol for the use of Ambroxol in primary neuronal cell cultures to investigate its therapeutic potential.
Data Presentation
Table 1: Effects of Ambroxol on Primary Neuronal Cultures
| Parameter | Ambroxol Concentration | Treatment Duration | Result | Reference |
| Cell Viability | 10 µM, 30 µM | 5 days | No significant effect on cell death | |
| 60 µM | 5 days | 63% decrease in the number of live cells | ||
| GCase Activity | 10 µM | 5 days | Increased GCase activity | |
| 30 µM | 5 days | 37% increase in wild-type neurons; 50% increase in GBA HET neurons | ||
| GCase (GBA1) mRNA | 10 µM, 30 µM | 5 days | Increased mRNA levels | |
| Alpha-Synuclein (Total) | 10 µM, 30 µM | 5 days | Increased total α-synuclein protein and mRNA levels | |
| Alpha-Synuclein (Phosphorylated S129) | 10 µM, 30 µM | 5 days | Decreased phosphorylated α-synuclein | |
| Extracellular Alpha-Synuclein | 10 µM, 30 µM | 5 days | Increased release of α-synuclein | |
| Lysosomal Content (Acidic Vesicles) | 10 µM | 5 days | 20% increase | |
| 30 µM | 5 days | 102% increase | ||
| Mitochondrial Content (PGC1-α mRNA) | 10 µM, 30 µM | 5 days | Increased PGC1-α mRNA levels |
Experimental Protocols
Preparation and Treatment of Primary Neuronal Cultures with Ambroxol
This protocol describes the preparation of primary mouse cortical neurons and subsequent treatment with Ambroxol.
Materials:
-
Ambroxol hydrochloride (Sigma-Aldrich or equivalent)
-
DMEM/F12 medium
-
B27 supplement
-
GlutaMAX™
-
Poly-L-ornithine
-
Laminin
-
Primary cortical neurons (e.g., from E14.5 mouse embryos)
-
Cell culture plates/dishes
Procedure:
-
Plate Coating: Coat cell culture plates or dishes with poly-L-ornithine and laminin to promote neuronal attachment and growth.
-
Neuron Isolation and Plating: Isolate primary cortical neurons from embryonic mice using established protocols. Plate the neurons at a desired density (e.g., 80,000 cells/well in a 96-well plate) in DMEM/F12 medium supplemented with B27 and GlutaMAX™.
-
Ambroxol Stock Solution: Prepare a stock solution of Ambroxol hydrochloride in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM).
-
Ambroxol Treatment:
-
After 4 or 5 days in culture, change the neuronal media to fresh media containing the desired final concentration of Ambroxol (e.g., 10 µM or 30 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Three days after the initial treatment, retreat the neurons with fresh media containing Ambroxol for an additional 2 days, for a total treatment duration of 5 days.
-
Cell Viability Assay (Live/Dead Assay)
This protocol is used to determine the effect of Ambroxol on neuronal viability.
Materials:
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)
-
Calcein AM
-
Ethidium homodimer-1
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Plate and treat neurons with Ambroxol as described in Protocol 1.
-
After the 5-day treatment period, wash the cells with PBS.
-
Prepare a staining solution containing 2 µM Calcein AM (stains live cells green) and 4 µM Ethidium homodimer-1 (stains dead cells red) in PBS.
-
Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.
-
Visualize the stained neurons using a fluorescence microscope.
-
Quantify the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.
Glucocerebrosidase (GCase) Activity Assay
This protocol measures the enzymatic activity of GCase in neuronal lysates.
Materials:
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG), a fluorogenic substrate for GCase
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sodium taurocholate
-
Citrate-phosphate buffer (pH 5.4)
-
Glycine-NaOH buffer (pH 10.7)
-
Fluorometer or plate reader
Procedure:
-
After Ambroxol treatment, wash the neurons with PBS and lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Prepare a reaction mixture containing the cell lysate, 4-MUG substrate, and sodium taurocholate in a citrate-phosphate buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a high pH buffer, such as glycine-NaOH buffer.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
Quantification of Alpha-Synuclein Levels
This protocol describes the measurement of total and phosphorylated alpha-synuclein by Western blotting and extracellular alpha-synuclein by ELISA.
A. Western Blotting for Total and Phosphorylated Alpha-Synuclein
Materials:
-
Primary antibodies: anti-alpha-synuclein, anti-phospho-S129-alpha-synuclein, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from Ambroxol-treated and control neurons.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
B. ELISA for Extracellular Alpha-Synuclein
Materials:
-
Alpha-synuclein ELISA kit (commercially available)
-
Conditioned media from neuronal cultures
Procedure:
-
Collect the conditioned media from Ambroxol-treated and control neuronal cultures.
-
Centrifuge the media to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the amount of alpha-synuclein released into the media.
Mandatory Visualization
Caption: Signaling pathways affected by Ambroxol in neurons.
Caption: Experimental workflow for studying Ambroxol in primary neurons.
Application Notes and Protocols for Administering Ambroxol Hydrochloride in a Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambroxol hydrochloride, a mucolytic agent, has garnered significant interest as a potential therapeutic for Parkinson's disease (PD).[1][2][3] Its mechanism of action is primarily attributed to its role as a chaperone for the enzyme glucocerebrosidase (GCase).[1][4][5] Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for PD.[3][6] Reduced GCase activity leads to the accumulation of alpha-synuclein, a key pathological hallmark of PD.[1][4][7] Ambroxol has been shown to increase GCase activity, thereby promoting the clearance of alpha-synuclein.[1][4][5][7][8] This document provides detailed application notes and protocols for administering Ambroxol hydrochloride in mouse models of Parkinson's disease, based on findings from preclinical studies.
Data Presentation
Table 1: Summary of Ambroxol Hydrochloride Administration Protocols in Mouse Models
| Mouse Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| L444P/+ GBA1 mutant mice | Oral (in drinking water) | 4mM | 12 days | Increased GCase activity in various brain regions. | [4] |
| SNCA/SNCA (human alpha-synuclein overexpressing) mice | Oral (in drinking water) | 4mM | 12 days | Increased GCase activity and reduced alpha-synuclein levels in the brain. | [4][8] |
| Wild-type mice | Oral (in drinking water) | 1-5mM | 12 days | 4mM dose showed a significant increase in brain GCase activity. | [4][8] |
| LPS-induced neuroinflammation model | Intraperitoneal (i.p.) injection | 30 mg/kg/day | 14 days | Reduced neuroinflammation and oxidative stress. | [9] |
| SOD1G86R (ALS model) | Oral (in drinking water) | 3mM | Presymptomatic (20 days) or Symptomatic (until euthanasia) | Delayed disease onset and motor function decline, extended survival. | [6] |
| Wild-type mice | Intraperitoneal (i.p.) injection | 15 or 45 mg/kg, twice a day | Not specified | Part of a study on acute lung injury, demonstrates i.p. administration tolerance. | [10] |
| Thy1-αSyn mice | Oral (in chow) | 50, 100, or 200 mg/kg/day | 7 days (for PK), longer for efficacy | Good brain penetration. | [11] |
Experimental Protocols
Preparation and Administration of Ambroxol Hydrochloride
a) Oral Administration via Drinking Water:
-
Materials: Ambroxol hydrochloride powder, distilled water, drinking bottles.
-
Procedure:
-
Calculate the required amount of Ambroxol hydrochloride to achieve the desired concentration (e.g., 4mM). The molecular weight of Ambroxol hydrochloride is 414.56 g/mol .
-
Dissolve the calculated amount of Ambroxol hydrochloride in distilled water. Vigorous shaking may be required for complete dissolution.[12]
-
Provide the Ambroxol-containing water to the mice as their sole source of drinking water.
-
Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
-
Monitor water intake to ensure adequate drug consumption, as high concentrations might affect palatability.[8]
-
b) Intraperitoneal (i.p.) Injection:
-
Materials: Ambroxol hydrochloride powder, sterile saline (0.9% NaCl), sterile syringes and needles.
-
Procedure:
-
Prepare a stock solution of Ambroxol hydrochloride in sterile saline. For example, to achieve a dose of 30 mg/kg in a 25g mouse with an injection volume of 100 µL, the concentration would be 7.5 mg/mL.
-
Warm the solution to room temperature before injection.
-
Gently restrain the mouse and administer the injection into the intraperitoneal cavity.
-
Administer the injection at the same time each day to maintain consistent drug levels.
-
c) Oral Administration via Chow:
-
Materials: Ambroxol hydrochloride powder, standard rodent chow.
-
Procedure:
-
Ambroxol can be commercially formulated into rodent chow at specified doses (e.g., 50, 100, 200 mg/kg/day).[11]
-
Provide the medicated chow to the mice ad libitum.
-
Monitor food intake to estimate the daily dose of Ambroxol consumed.
-
Behavioral Testing
A battery of behavioral tests should be employed to assess both motor and non-motor deficits.[13][14][15]
a) Open Field Test:
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Procedure:
-
Place a mouse in the center of a transparent open field box.[16]
-
Allow the mouse to explore for a set period (e.g., 5-10 minutes).[16]
-
Record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency using an automated tracking system.
-
b) Rotarod Test:
-
Purpose: To evaluate motor coordination and balance.
-
Procedure:
-
Train the mice on the rotarod at a constant or accelerating speed for a few days prior to testing.
-
During the test, place the mouse on the rotating rod and record the latency to fall.
-
Perform multiple trials per mouse and average the results.
-
c) Cylinder Test:
-
Purpose: To assess forelimb asymmetry, a common feature in unilateral Parkinson's models.
-
Procedure:
Biochemical Analysis
a) Glucocerebrosidase (GCase) Activity Assay:
-
Purpose: To measure the enzymatic activity of GCase in brain tissue.
-
Procedure:
-
Homogenize brain tissue (e.g., striatum, cortex, midbrain) in an appropriate lysis buffer.[4]
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.[12]
-
Incubate a known amount of protein with a fluorescent substrate for GCase, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at an acidic pH (e.g., pH 5.2).[17]
-
The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer.
-
GCase activity is typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
-
Immunohistochemistry
a) Alpha-Synuclein Staining:
-
Purpose: To visualize and quantify the accumulation of alpha-synuclein in the brain.
-
Procedure:
-
Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with a primary antibody against alpha-synuclein.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides and visualize using a fluorescence or confocal microscope.[18][19]
-
Quantify the staining intensity or the number of alpha-synuclein-positive aggregates in specific brain regions.
-
Mandatory Visualization
References
- 1. parkinson.ca [parkinson.ca]
- 2. nbinno.com [nbinno.com]
- 3. Parkinson's: Could a cough medicine help treat this condition? [medicalnewstoday.com]
- 4. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ambroxol Hydrochloride Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis [frontiersin.org]
- 7. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
- 8. scienceofparkinsons.com [scienceofparkinsons.com]
- 9. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zywiebio.com [zywiebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral phenotyping of mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 16. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: In Vitro Assay for Measuring Ambroxol's Effect on GCase Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a fluorometric in vitro assay to quantify the effect of Ambroxol (ABX) on the enzymatic activity of glucocerebrosidase (GCase). This assay is crucial for screening and characterizing pharmacological chaperones for Gaucher Disease (GD) and GBA1-associated Parkinson's Disease.
Introduction
Gaucher Disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes.[1] Ambroxol has been identified as a pharmacological chaperone that can increase GCase activity.[3][4][5] It is thought to act through a dual mechanism: stabilizing mutant GCase in the endoplasmic reticulum (ER) to promote proper folding and trafficking to the lysosome, and directly enhancing the enzyme's catalytic activity within the lysosome.[1][4] This pH-dependent interaction, with stronger binding at the neutral pH of the ER and weaker binding at the acidic pH of the lysosome, is key to its function.[4][6]
Principle of the Assay
This assay quantitatively measures GCase activity by monitoring the hydrolysis of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[7][8][9][10] GCase cleaves the β-glucosidic bond of the non-fluorescent 4-MUG, releasing the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the GCase enzymatic activity. The assay is performed at an acidic pH (e.g., 5.4) to mimic the lysosomal environment and ensure the measurement of GCase-specific activity.[7][9][10]
Materials and Reagents
-
Enzyme: Recombinant human GCase
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) (Sigma, M3633)[10]
-
Test Compound: Ambroxol hydrochloride (Sigma)
-
Standard: 4-methylumbelliferone (4-MU) (Sigma, M1381)[10]
-
Inhibitor (Optional Control): Conduritol B epoxide (CBE) (Sigma, C5424)[10]
-
Assay Buffer (pH 5.4): Citrate-phosphate buffer containing 0.25% (w/v) sodium taurocholate, 1% (w/v) BSA, and 1 mM EDTA.[7][10]
-
Stop Buffer (pH ~12.5): 1 M Glycine-NaOH[10]
-
Equipment:
Experimental Protocols
4.1. Reagent Preparation
-
Citrate-Phosphate Buffer (pH 5.4): Prepare 0.1 M citric acid and 0.2 M sodium phosphate dibasic solutions. Mix 44.2 mL of 0.1 M citric acid with 56.8 mL of 0.2 M sodium phosphate to create 100 mL of buffer.[9]
-
Assay Buffer: To 100 mL of citrate-phosphate buffer (pH 5.4), add 0.25 g sodium taurocholate, 1 g BSA, and 200 µL of 0.5 M EDTA (pH 8.0). Mix until dissolved.[7][10]
-
10 mM 4-MUG Substrate Stock: Dissolve 4.2 mg of 4-MUG in 1.24 mL of Assay Buffer to make a final concentration of 10 mM. Note: Prepare this solution fresh before each experiment and protect it from light.[7]
-
10 mM 4-MU Standard Stock: Dissolve 17.6 mg of 4-MU in 10 mL of Stop Buffer. Store in aliquots at -20°C, protected from light.[7][9]
-
Ambroxol Stock Solution: Prepare a 10 mM stock solution of Ambroxol in DMSO. Further dilute in Assay Buffer to create working solutions for the desired final concentrations (e.g., 0.1 µM to 1000 µM).
-
GCase Working Solution: Dilute recombinant GCase in Assay Buffer to the desired final concentration (e.g., 1-5 µg/mL).
-
Stop Buffer (1 M Glycine, pH 12.5): Dissolve 37.5 g of Glycine in ~400 mL of dH₂O. Adjust the pH to 12.5 with NaOH and bring the final volume to 500 mL.[7]
4.2. Assay Procedure
-
Compound Plating: Add 10 µL of Ambroxol working solutions (or vehicle control, e.g., Assay Buffer with DMSO) to the wells of a black 96-well plate.
-
Enzyme Addition: Add 40 µL of the GCase working solution to each well.
-
Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at room temperature to allow Ambroxol to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 10 mM 4-MUG substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Immediately transfer the plate to a 37°C incubator and incubate for 60 minutes.[7] Protect the plate from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Buffer to each well.[10]
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~350 nm and emission at ~460 nm.[10]
4.3. 4-MU Standard Curve
-
Prepare serial dilutions of the 10 mM 4-MU stock solution in Stop Buffer to generate a standard curve (e.g., 0 to 100 µM).
-
Add 200 µL of each standard concentration to empty wells of the assay plate.
-
Read the fluorescence alongside the experimental samples.
4.4. Data Analysis
-
Subtract Background: Subtract the average fluorescence of the blank wells (no enzyme) from all experimental and standard wells.
-
Generate Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate GCase Activity: Use the standard curve equation to convert the fluorescence readings from the experimental wells into the concentration of 4-MU produced (in pmol).
-
Normalize Activity: Calculate the specific activity using the formula: Activity (pmol/hr/µg) = (pmol of 4-MU produced) / (incubation time in hr × µg of GCase)
-
Determine Ambroxol Effect: Express the GCase activity in Ambroxol-treated wells as a percentage of the activity in the vehicle control wells (% Control Activity).
-
EC₅₀ Determination: Plot the % Control Activity against the logarithm of Ambroxol concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Expected Results & Data Presentation
Treatment with Ambroxol is expected to show a dose-dependent increase in GCase activity. The optimal concentration range for significant enhancement in cell-based assays is often reported between 5–60 μM.[6] In direct enzymatic assays, effects can be observed at various concentrations, and the results can be summarized to determine the half-maximal effective concentration (EC₅₀).
Table 1: Example Quantitative Data for Ambroxol Effect on GCase Activity
| Ambroxol Conc. (µM) | GCase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 115 | ± 6.1 |
| 10 | 142 | ± 7.5 |
| 30 | 175 | ± 8.9 |
| 60 | 198 | ± 10.2 |
| 100 | 210 | ± 11.5 |
| 300 | 185 (Potential Inhibition) | ± 9.8 |
Note: Data are representative. Actual results will vary based on experimental conditions, such as the specific GCase mutation being tested and the source of the enzyme.
Visualized Workflows and Mechanisms
Caption: Experimental workflow for the in vitro GCase activity assay.
Caption: Dual mechanism of action of Ambroxol on GCase.
References
- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. gaucherdisease.org [gaucherdisease.org]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. protocols.io [protocols.io]
Application Notes and Protocols: Utilizing Flubron (Ambroxol) to Investigate Autophagy in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubron, the common brand name for Ambroxol hydrochloride, is a widely used mucolytic agent. Recent scientific investigations have unveiled its potential as a modulator of autophagy, a fundamental cellular process responsible for the degradation and recycling of cellular components. This discovery has positioned this compound as a valuable pharmacological tool for studying the intricate mechanisms of autophagy in various human cell lines. These application notes provide a comprehensive overview of the dual roles of this compound in autophagy, detailed protocols for key experiments, and a summary of quantitative data to guide researchers in their studies.
Ambroxol's effect on autophagy appears to be context-dependent, with studies reporting both induction and late-stage inhibition of the autophagic flux. Evidence suggests that in some cellular models, Ambroxol promotes lysosomal biogenesis through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal genes, thereby potentially enhancing autophagic clearance.[1][2][3] Conversely, other studies indicate that Ambroxol can impair the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles, an outcome that signifies inhibition of the final stages of autophagy.[1][4][5][6] This complex activity makes this compound a versatile agent to dissect the regulation of autophagic pathways.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Ambroxol on autophagy markers in different human cell lines. These values should serve as a starting point for experimental design, with the understanding that optimal concentrations and treatment times may vary depending on the specific cell line and experimental conditions.
Table 1: Effective Concentrations and Treatment Durations of Ambroxol in Autophagy Studies
| Cell Line Type | Concentration Range (µM) | Treatment Duration | Observed Effect on Autophagy | Reference |
| Multiple Myeloma (KMS21, KMS34) | 200 - 400 | 48 - 72 hours | Inhibition of late-stage autophagy | [4][6] |
| Primary Cortical Neurons | 10 - 30 | 5 days | Blockage of autophagic flux | [1][2] |
| Human Neuroblastoma (SH-SY5Y) | 60 | 48 - 72 hours | Enhancement of macroautophagy (increased p62 and LC3-II) | [7] |
| Fibroblasts (Control, Gaucher Disease) | Not specified | Not specified | Activation of TFEB, suggesting autophagy induction | [3] |
| HT-22 Hippocampal Neuronal Cells | Not specified | Not specified | Restoration of autophagic markers | [8] |
Table 2: Quantitative Changes in Autophagy Markers Following Ambroxol Treatment
| Cell Line | Ambroxol Conc. (µM) | Marker | Fold Change/Observation | Reference |
| Primary Cortical Neurons | 10 | LC3B-II | ~2-fold increase | [2] |
| Primary Cortical Neurons | 30 | LC3B-II | ~2-fold increase | [2] |
| Primary Cortical Neurons | 30 | Nuclear TFEB | Increased translocation | [1] |
| Multiple Myeloma (KMS34) | 200 | LC3-II | Increased expression | [6] |
| Multiple Myeloma (KMS34) | 200 | p62/SQSTM1 | Upregulation | [4][6] |
| Fibroblasts (Control) | Not specified | TFEB transcript | ~2.25-fold increase | [3] |
| Gaucher Disease Fibroblasts | Not specified | TFEB transcript | ~2.5-fold increase | [3] |
| Parkinson's Disease Fibroblasts | Not specified | TFEB transcript | ~1.75-fold increase | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound (Ambroxol)
The mechanism of action of Ambroxol in the context of autophagy is multifaceted. The following diagrams illustrate the two proposed primary pathways.
Caption: Proposed pathway for this compound-induced autophagy via TFEB activation.
Caption: Proposed pathway for this compound-mediated inhibition of late-stage autophagy.
Experimental Workflow for Autophagy Analysis
A typical workflow to assess the effect of this compound on autophagy is depicted below.
Caption: General experimental workflow for studying autophagy with this compound.
Experimental Protocols
Western Blot Analysis of LC3-II and p62/SQSTM1
This protocol is a widely accepted method to monitor the induction and flux of autophagy by observing changes in the levels of key autophagy-related proteins.
Materials:
-
Human cell line of interest (e.g., HeLa, SH-SY5Y, U2OS)
-
Complete cell culture medium
-
This compound (Ambroxol hydrochloride), sterile-filtered
-
Bafilomycin A1 (optional, for autophagic flux assessment)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 10-400 µM) for the specified duration (e.g., 24-72 hours).
-
For autophagic flux analysis, co-treat a set of wells with this compound and a late-stage autophagy inhibitor like Bafilomycin A1 (e.g., 100 nM) for the last 4-6 hours of the this compound treatment.
-
Include an untreated control and a Bafilomycin A1-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (12-15% for LC3, 10% for p62).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of LC3-II and p62 to the loading control.
-
Calculate the LC3-II/LC3-I ratio to assess autophagosome formation.
-
An accumulation of LC3-II in the presence of Bafilomycin A1 compared to this compound alone indicates a functional autophagic flux. A lack of further increase suggests a blockage in the late stages.
-
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as distinct punctate structures within the cell.
Materials:
-
Cells grown on sterile glass coverslips in 24-well plates
-
This compound (Ambroxol hydrochloride)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips to be 50-60% confluent at the time of treatment.
-
Treat cells with this compound as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-LC3B antibody (1:200 - 1:500 in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (1:1000 in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. Capture images from multiple random fields for each condition.
-
-
Data Analysis:
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta suggests an accumulation of autophagosomes.
-
LC3 Turnover Assay using a Tandem Fluorescent-Tagged LC3 Reporter
This assay helps to distinguish between the induction of autophagy and the blockage of autophagic flux. The mRFP-GFP-LC3 reporter fluoresces yellow (merged mRFP and GFP) in non-acidic autophagosomes and red (mRFP only) in acidic autolysosomes, as the GFP signal is quenched by the low pH.
Materials:
-
Cells stably expressing the mRFP-GFP-LC3 plasmid
-
This compound (Ambroxol hydrochloride)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed the mRFP-GFP-LC3 expressing cells in glass-bottom dishes suitable for live-cell imaging.
-
Treat the cells with this compound as previously described.
-
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium just before imaging.
-
Acquire images using a confocal microscope with appropriate laser lines and filters for GFP and mRFP.
-
-
Data Analysis:
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
Autophagy induction: An increase in both yellow and red puncta, with a significant number of red puncta, indicates a functional autophagic flux.
-
Autophagy inhibition (late-stage): A significant increase in yellow puncta with a concurrent decrease or lack of increase in red puncta suggests that this compound is blocking the fusion of autophagosomes with lysosomes.
-
Conclusion
This compound (Ambroxol) presents a compelling and complex tool for the study of autophagy. Its dual potential to either induce autophagy through TFEB activation or inhibit the late stages of the autophagic flux provides researchers with a unique opportunity to probe the regulatory mechanisms of this critical cellular process. The provided protocols and quantitative data serve as a robust starting point for designing and interpreting experiments aimed at elucidating the role of autophagy in various physiological and pathological contexts. Careful consideration of the specific cellular model and rigorous experimental design, including the use of appropriate controls like Bafilomycin A1, are crucial for accurately interpreting the effects of this compound on autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol induces myeloma cell death by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol induces myeloma cell death by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STUDY OF THE POTENTIAL NEUROPROTECTIVE EFFECT OF AMBROXOL DRUG IN AUTOPHAGY MECHANISMS IN AN IN VITRO MODEL OF PARKINSON'S DISEASE [boa.unimib.it]
- 8. mdpi.com [mdpi.com]
Ambroxol: A Potential Neuroprotective Agent in Ischemic Stroke Rat Models
Application Notes and Protocols for Researchers
Ambroxol, a widely used mucolytic agent, is gaining attention for its neuroprotective properties in the context of ischemic stroke. Preclinical studies in rat models have demonstrated its potential to reduce infarct volume, mitigate inflammation, and improve functional recovery. This document provides a detailed overview of the application of Ambroxol in ischemic stroke research, summarizing key quantitative data, experimental protocols, and proposed mechanisms of action to guide researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Ambroxol in rat models of ischemic stroke.
Table 1: Ambroxol Dosage and Administration
| Parameter | Details | Reference |
| Dosage | 35, 70, and 100 mg/kg | [1] |
| 90 mg/kg (administered as two 45 mg/kg doses) | [2] | |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Vehicle | 0.9% NaCl and Polyethylene Glycol 400 (PEG 400) | [2] |
| Frequency | Twice daily | [2] |
| Duration | 7 days | [2][3] |
Table 2: Efficacy of Ambroxol on Stroke Outcomes
| Outcome Measure | Ambroxol-Treated Group | Control Group | Key Findings | Reference |
| Infarct Volume | Significantly reduced | - | Ambroxol at 70 and 100 mg/kg markedly reduced infarct volume compared to vehicle and 35 mg/kg groups.[1] | [1] |
| Stroke Volume | Statistically higher reduction in the striatal region | - | Significant reduction observed at 24h, 72h, and 1 week post-therapy.[2] | [2] |
| Cytotoxic Edema | Reduced | - | Ambroxol treatment led to a reduction in cytotoxic edema.[3][4] | [3][4] |
| White Matter Degeneration | Reduced | - | Ambroxol treatment was associated with reduced white matter degeneration.[3][4] | [3][4] |
| Necrosis | Reduced in the chronic phase | - | A reduction in necrosis was observed in the chronic phase of stroke.[2][3] | [2][3] |
| Behavioral Outcomes | Improved | - | Ambroxol-treated animals showed improved behavioral outcomes.[3][4] | [3][4] |
Experimental Protocols
A detailed protocol for a typical study investigating Ambroxol in a rat model of ischemic stroke is outlined below.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The most common model to induce ischemic stroke in rats is the transient middle cerebral artery occlusion (tMCAO) model.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.
-
After the occlusion period, the suture is withdrawn to allow for reperfusion.
-
The cervical incision is closed, and the animal is allowed to recover.
-
Ambroxol Administration
-
Preparation: Ambroxol hydrochloride is dissolved in a vehicle solution, typically a 1:1 mixture of 0.9% sodium chloride and polyethylene glycol 400 (PEG 400).[2]
-
Dosage and Route: A daily dosage of 90 mg/kg is administered intraperitoneally (IP) in two equally divided doses.[2] Other studies have explored doses of 35, 70, and 100 mg/kg.[1]
-
Timing: The first dose is typically administered shortly after reperfusion (e.g., within 10 minutes).[2] Treatment is continued for a specified duration, often for 7 consecutive days.[2][3]
Assessment of Outcomes
-
Behavioral tests are performed at various time points (e.g., 24h, 72h, 1 week, 1 month) to assess neurological function.
-
Commonly used tests include the corner test, beam walking test, and rotarod test.[1]
-
At the end of the experiment, animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The unstained (infarcted) area is quantified using image analysis software to determine the infarct volume.[1]
-
Immunohistochemistry/Immunofluorescence: Brain sections can be stained for markers of neuronal damage (e.g., NeuN), astrocyte activation (e.g., GFAP), and microglial activation (e.g., Iba1).[1]
-
Western Blotting: Protein levels of key signaling molecules (e.g., GCase, β-catenin, p-β-catenin, Axin2) can be quantified to investigate the underlying mechanisms.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying Ambroxol in a rat model of ischemic stroke.
Proposed Signaling Pathway of Ambroxol
Caption: Proposed mechanism of Ambroxol via the GCase-Wnt/β-catenin signaling pathway.
Mechanisms of Action
Ambroxol is believed to exert its neuroprotective effects through multiple mechanisms:
-
Anti-inflammatory Effects: Ambroxol has been shown to reduce the activation of microglia, the resident immune cells of the brain, and decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6][7] This anti-inflammatory action may help to limit secondary brain injury following an ischemic event.
-
Antioxidant Properties: The drug exhibits antioxidant activity by scavenging reactive oxygen species (ROS), which are produced in excess during ischemia and contribute to oxidative stress and cell death.[2][5]
-
Modulation of Ion Channels: Ambroxol is a potent inhibitor of sodium channels, which may help to reduce excitotoxicity, a major contributor to neuronal damage in stroke.[2][4] It also modifies calcium homeostasis.[2][4]
-
Upregulation of Glucocerebrosidase (GCase): A key proposed mechanism involves the upregulation of GCase expression and activity.[1][5] This leads to the activation of the Wnt/β-catenin signaling pathway, which promotes the differentiation of neural stem cells into neurons rather than astrocytes, potentially aiding in neural repair.[1]
-
Reduction of Endoplasmic Reticulum (ER) Stress: Ambroxol has been shown to suppress ER stress, which can facilitate neuronal survival and reduce white matter damage.[5]
These multifaceted actions make Ambroxol a promising candidate for further investigation as a therapeutic agent for ischemic stroke. The provided data and protocols offer a solid foundation for researchers to design and execute studies to further elucidate its neuroprotective potential.
References
- 1. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing the mucolytic agent ambroxol for treatment of sub-acute and chronic ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing the mucolytic agent ambroxol for treatment of sub-acute and chronic ischaemic stroke – ScienceOpen [scienceopen.com]
- 4. Repurposing the mucolytic agent ambroxol for treatment of sub-acute and chronic ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Guide to Dissolving and Using Ambroxol Hydrochloride in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambroxol hydrochloride is a mucolytic agent that is also investigated for its potential therapeutic effects in a variety of diseases due to its anti-inflammatory, antioxidant, and chaperone-like activities.[1][2][3] In the context of cell culture, ambroxol hydrochloride is utilized to study its effects on cellular mechanisms such as lysosomal function, inflammatory responses, and viral infections.[1][4] Proper dissolution and application of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to the solubilization and use of ambroxol hydrochloride in in vitro cell culture experiments.
Physicochemical Properties of Ambroxol Hydrochloride
Ambroxol hydrochloride is a white crystalline powder.[5] It is important to protect it from light during storage.[5] The stability of ambroxol hydrochloride in its solid form is at least four years when stored at -20°C.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for Ambroxol hydrochloride relevant to cell culture applications.
| Property | Value |
| Molecular Weight | 414.6 g/mol [5][6] |
| Solubility | - DMSO: ~15.57 - 20 mg/mL[6][7] - DMF: ~20 mg/mL[6][7] - Water: Sparingly soluble, ~5 - 8.33 mg/mL[7][8] - Ethanol: Slightly soluble, ~5 mg/mL[8] - Methanol: Soluble[5] |
| Storage (Solid) | -20°C, protected from light[5][6] |
| Effective Concentration | Varies by cell type and experimental goal. Reported ranges include: - 100 nM: Inhibition of rhinovirus infection[4][9] - 10 µM - 60 µM: Increased glucocerebrosidase activity[10] - Up to 100 µM: Inhibition of MUC5AC production[6] |
| Cytotoxicity | Reported to show some toxicity at concentrations of 75 µM and higher in Vero-E6 cells.[7] It is crucial to determine the cytotoxic concentration for each specific cell line using a cell viability assay. |
Experimental Protocols
Protocol 1: Preparation of Ambroxol Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Ambroxol hydrochloride in DMSO.
Materials:
-
Ambroxol hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of Ambroxol hydrochloride needed. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 414.6 g/mol = 0.004146 g = 4.146 mg
-
-
Weigh the compound: Carefully weigh 4.146 mg of Ambroxol hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Application of Ambroxol Hydrochloride to Cell Cultures
This protocol provides a general procedure for treating adherent cells with Ambroxol hydrochloride.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Ambroxol hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow for 24 hours or until they reach the desired confluency.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the Ambroxol hydrochloride stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 2 µL of stock to 198 µL of medium).
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of Ambroxol hydrochloride.
-
-
Treatment of Cells:
-
Carefully remove the existing culture medium from the wells.
-
Wash the cells gently with PBS (optional, depending on the experiment).
-
Add the prepared working solutions of Ambroxol hydrochloride and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT), protein expression analysis (e.g., Western blot), or gene expression analysis (e.g., qPCR).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing and applying Ambroxol hydrochloride in cell culture.
Signaling Pathway Diagram: Ambroxol as a GCase Chaperone
Caption: Ambroxol's chaperone activity on Glucocerebrosidase (GCase).
References
- 1. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 3. Ambroxol - Wikipedia [en.wikipedia.org]
- 4. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurotradesl.com [eurotradesl.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Ambroxol hydrochloride | 23828-92-4 [chemicalbook.com]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of protein expression after Ambroxol treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ambroxol, a widely used mucolytic agent, has garnered significant attention for its potential therapeutic roles in various diseases, particularly neurodegenerative disorders like Parkinson's and Gaucher disease. Its mechanism of action extends beyond its secretolytic properties, influencing key cellular pathways by modulating the expression of specific proteins. This document provides a detailed overview of the effects of Ambroxol treatment on protein expression, with a focus on analysis via Western blotting. It includes quantitative data summaries, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Data Presentation: Protein Expression Changes Following Ambroxol Treatment
The following tables summarize the quantitative changes in protein expression observed in various cell types after treatment with Ambroxol, as determined by Western blot analysis from multiple studies.
Table 1: Glucocerebrosidase (GCase) Protein Expression
| Cell Type | Condition | Ambroxol Concentration | Treatment Duration | Fold/Percent Increase in GCase | Reference |
| Control Fibroblasts | - | Not Specified | Not Specified | 30% median increase | [1][2] |
| Gaucher Disease (GD) Fibroblasts | - | Not Specified | Not Specified | 100% median increase | [1][2] |
| Parkinson's Disease (PD) with GBA mutations Fibroblasts | - | Not Specified | Not Specified | 50% median increase | [1][2] |
| Non-manifesting GBA carrier (NMC) Fibroblasts | - | Not Specified | Not Specified | 35% median increase | [1] |
| Heterozygous GBA1 mutant (Het1–3; N370S/wt) neurons | - | Not Specified | Not Specified | Increased | [3] |
| iPD (PD1–3) neurons | - | Not Specified | Not Specified | Increased | [3] |
| Control (C1–3; CTRL) neurons | - | Not Specified | Not Specified | No change | [3] |
Table 2: Other Key Protein Expression Changes
| Protein | Cell Type/Model | Ambroxol Treatment Details | Effect on Protein Expression | Reference |
| Cathepsin D | Gaucher Disease Fibroblasts | Not Specified | 30% median decrease | [1] |
| Cathepsin D | Parkinson's Disease with GBA mutation cells | Not Specified | 20% median decrease | [1] |
| LAMP1 | Control, Gaucher, and PD with GBA mutation fibroblasts | Not Specified | 100% median increase in each group | [2] |
| α-synuclein | SNCA/SNCA Mice | 4mM in drinking water for 12 days | Decreased | [4] |
| Phospho-α-synuclein | SNCA/SNCA Mice | 4mM in drinking water for 12 days | Decreased | [4] |
| β-catenin | Neural Stem Cells (OGD model) | 60 µM and 90 µM | Partially reversed OGD-induced decrease | [5] |
| p-β-catenin | Neural Stem Cells (OGD model) | 60 µM and 90 µM | Partially reversed OGD-induced increase | [5] |
| Axin2 | Neural Stem Cells (OGD model) | 60 µM and 90 µM | Partially reversed OGD-induced increase | [5] |
| Surfactant Protein-C (SP-C) | Isolated type II pneumocytes (rats) | 75 mg/kg i.p. twice daily | Increased protein and mRNA | [6][7] |
| Surfactant Protein-B (SP-B) | Whole lung tissue (rats) | 75 mg/kg i.p. twice daily | Significant increase | [6][7] |
| Surfactant Protein-D (SP-D) | Whole lung tissue (rats) | 75 mg/kg i.p. twice daily | Decrease | [6][7] |
Signaling Pathways Modulated by Ambroxol
Ambroxol treatment influences several interconnected signaling pathways. A key mechanism involves its role as a chaperone for GCase, promoting its proper folding and trafficking from the endoplasmic reticulum to the lysosome. This enhances lysosomal function and clearance of substrates like glucosylceramide and α-synuclein.[3][8] Ambroxol also upregulates lysosomal biogenesis through the activation of Transcription Factor EB (TFEB).[2] Furthermore, it has been shown to activate the Wnt/β-catenin pathway, which is crucial for neural stem cell differentiation.[5] Ambroxol also exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines.[9]
Experimental Protocols
I. Cell Culture and Ambroxol Treatment
This protocol provides a general guideline for treating adherent cell lines (e.g., fibroblasts, SH-SY5Y) with Ambroxol.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Ambroxol hydrochloride (stock solution prepared in DMSO or water)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Growth: Culture cells in complete growth medium for 24-48 hours.
-
Ambroxol Treatment: a. Prepare fresh dilutions of Ambroxol in complete growth medium from a stock solution. A typical final concentration range for in vitro studies is 10-100 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the Ambroxol-treated wells). b. Aspirate the old medium from the cells and replace it with the Ambroxol-containing or vehicle control medium. c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
II. Protein Extraction
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Washing: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[10]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).[11]
-
Scraping: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10][12]
-
Incubation: Incubate the lysate on ice for 15-30 minutes with occasional vortexing.[10]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[13]
III. Western Blotting
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.[13] Boil the samples at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[11][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10][11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step (step 6).
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between samples.
Conclusion
Western blot analysis is a powerful technique to elucidate the molecular mechanisms of Ambroxol. The presented data and protocols offer a framework for researchers to investigate the impact of Ambroxol on protein expression in various cellular models. The consistent upregulation of GCase and modulation of proteins involved in lysosomal health, inflammation, and neuroprotection underscore the therapeutic potential of Ambroxol beyond its traditional use.
References
- 1. researchgate.net [researchgate.net]
- 2. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blocked IP Address | Antibodies.com [antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Ambroxol in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the anti-inflammatory properties of Ambroxol in macrophage cell cultures. The protocols outlined below detail the experimental setup, from cell culture and stimulation to the quantification of key inflammatory mediators.
Ambroxol, a mucolytic agent, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] In macrophages, it has been shown to inhibit the production of pro-inflammatory cytokines, nitric oxide (NO), and reactive oxygen species (ROS), suggesting its therapeutic potential in inflammatory conditions.[3][4][5] The following protocols are designed to enable researchers to investigate and quantify these effects in a laboratory setting.
Experimental Protocols
Macrophage Cell Culture and Maintenance
This protocol describes the maintenance of the RAW 264.7 murine macrophage cell line, a commonly used model for studying inflammation.[6][7]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Thawing and Seeding:
-
Thaw cryopreserved RAW 264.7 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.
-
Seed the cells into a T-75 cell culture flask and incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell growth daily and subculture when the cells reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete DMEM and seed into new culture flasks at a desired density.
-
Lipopolysaccharide (LPS) Stimulation of Macrophages
This protocol outlines the induction of an inflammatory response in macrophages using LPS, a component of the outer membrane of Gram-negative bacteria.[6][8]
Materials and Reagents:
-
Cultured RAW 264.7 macrophages
-
Lipopolysaccharide (LPS) from E. coli
-
Ambroxol hydrochloride
-
Complete DMEM
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well or 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[9]
-
-
Ambroxol Pre-treatment:
-
Prepare stock solutions of Ambroxol in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the Ambroxol stock solution to the desired final concentrations in complete DMEM.
-
Aspirate the medium from the adhered macrophages and replace it with the medium containing different concentrations of Ambroxol.
-
Incubate the cells for 1-2 hours at 37°C with 5% CO2.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[6][9]
-
Include control groups: a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement) at 37°C with 5% CO2.
-
Measurement of Nitric Oxide (NO) Production
This protocol describes the quantification of NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10][11]
Materials and Reagents:
-
Cell culture supernatants from the LPS stimulation experiment
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
-
96-well microplate reader
Protocol:
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatants from each well.
-
-
Griess Assay:
-
In a new 96-well plate, add 50 µL of each supernatant.[12]
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540-550 nm using a microplate reader.[11]
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
This protocol details the quantification of pro-inflammatory cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents:
-
Cell culture supernatants from the LPS stimulation experiment
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well microplate reader
Protocol:
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kits for each cytokine.[12][13]
-
Typically, the protocol involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of each cytokine in the samples by interpolating from the respective standard curve.
-
Data Presentation
The following tables summarize the quantitative effects of Ambroxol on various inflammatory markers in LPS-stimulated macrophages as reported in the literature.
Table 1: Effect of Ambroxol on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | Ambroxol Concentration | Inhibition (%) | Reference |
| TNF-α | Rat Alveolar Macrophages | LPS | Not Specified | Significant Decrease | [3] |
| IL-1β | Rat Alveolar Macrophages | LPS | Not Specified | Significant Decrease | [3] |
| IL-6 | Rat Alveolar Macrophages | LPS | Not Specified | Significant Decrease | [3] |
| TNF-α | Murine Model (BALF) | LPS | 90 mg/kg/day | Significant Reduction | [14] |
| IL-6 | Murine Model (BALF) | LPS | 90 mg/kg/day | Significant Reduction | [14] |
Table 2: Effect of Ambroxol on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production
| Inflammatory Mediator | Cell Type | Stimulant | Ambroxol Concentration | Inhibition (%) | Reference |
| Nitric Oxide | Rat Alveolar Macrophages | LPS | Not Specified | Significant Decrease | [3] |
| Superoxide Anion | Rat Alveolar Macrophages | LPS | Not Specified | Significant Decrease | [3] |
| Hydrogen Peroxide | Rat Alveolar Macrophages | LPS | Not Specified | Significant Decrease | [3] |
| Superoxide Anion | Murine Lung Alveolar Macrophages | PMA | ~16 µmol/L | 50% | [5] |
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of Ambroxol in macrophages are mediated, in part, through the modulation of key signaling pathways such as NF-κB and MAPK.
References
- 1. rotapharm.co.uk [rotapharm.co.uk]
- 2. Antiinflammatory properties of ambroxol. | Semantic Scholar [semanticscholar.org]
- 3. Depressant effects of ambroxol and erdosteine on cytokine synthesis, granule enzyme release, and free radical production in rat alveolar macrophages activated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of ambroxol on hypochlorous acid-induced tissue damage and respiratory burst of phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of ambroxol on superoxide anion production and generation by murine lung alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Erk Signaling Pathway in Lung Epithelial Cells Using Ambroxol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-Regulated Kinase (Erk) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a fundamental signaling route that governs a wide array of cellular processes in lung epithelial cells, including proliferation, differentiation, survival, and inflammatory responses.[1][2] Dysregulation of the Erk pathway is implicated in various respiratory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and lung cancer.[3][4][5] Ambroxol, a widely used mucoactive drug, has been shown to exert anti-inflammatory and secretolytic effects.[3][6] Recent studies have revealed that Ambroxol can modulate inflammatory responses in lung epithelial cells by inhibiting the Erk signaling pathway, making it a valuable pharmacological tool for investigating the roles of Erk in both physiological and pathological contexts.[3][7][8]
These application notes provide a comprehensive guide to using Ambroxol to study Erk signaling in lung epithelial cells. Included are summaries of its effects, detailed experimental protocols, and visual diagrams to facilitate experimental design and data interpretation.
Data Presentation: Quantitative Effects of Ambroxol
The following tables summarize the dose-dependent effects of Ambroxol on key markers related to the Erk pathway in lung epithelial cells, as reported in preclinical studies.
Table 1: Effect of Ambroxol on Stimulant-Induced Gene Expression in NCI-H292 Lung Epithelial Cells
| Stimulant | Target Gene | Ambroxol Concentration (µM) | Observed Effect | Reference |
| Lipopolysaccharide (LPS) | MUC5AC | 0.2, 2, 20 | Dose-dependent inhibition of mRNA expression | [3] |
| Lipopolysaccharide (LPS) | TNF-α | 0.2, 2, 20 | Dose-dependent inhibition of mRNA expression | [3] |
| Lipopolysaccharide (LPS) | IL-1β | 0.2, 2, 20 | Dose-dependent inhibition of mRNA expression | [3] |
| Cigarette Smoke Extract (CSE) | MUC5AC | 2, 20 | Inhibition of mRNA up-regulation | [7][9] |
| Cigarette Smoke Extract (CSE) | TNF-α | 2, 20 | Inhibition of mRNA up-regulation | [7][9] |
| Cigarette Smoke Extract (CSE) | IL-1β | 2, 20 | Inhibition of mRNA up-regulation | [7][9] |
Table 2: Functional Effects of Ambroxol on Lung Epithelial Cells
| Cell Type/Model | Parameter Measured | Ambroxol Treatment | Outcome | Reference |
| Mouse Model (LPS-induced) | Erk 1/2 Expression | Inhalation (3.75 & 7.5 mg/ml) | Alleviated LPS-induced increase in Erk 1/2 | [3][8] |
| Mouse Model (CS-induced) | Cilia Clearance | Inhalation (3.75 & 7.5 mg/ml) | Facilitated airway mucosa cilia clearance | [7][9] |
| NCI-H292 Cells (LPS-induced) | Erk Phosphorylation | 0.2, 2, 20 µM | Inhibited Erk activation | [3] |
| A549 Cells | Cell Viability (MTT Assay) | 10, 50, 200 µM (24h) | Dose-dependent effects on viability | [10] |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of Ambroxol's action.
Caption: The canonical Erk (MAPK) signaling pathway.
Caption: Experimental workflow for studying Ambroxol's effects.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Spatiotemporal Clusters of Extracellular Signal-Regulated Kinase Activity Coordinate Cytokine-induced Inflammatory Responses in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Increased ERK signalling promotes inflammatory signalling in primary airway epithelial cells expressing Z α1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (760b) Role of ERK Activity in Epithelial-to-Mesenchymal Transition in Lung Cancer | AIChE [proceedings.aiche.org]
- 6. [Ambroxol: mechanisms of action and efficacy for inhaled therapy in the treatment of respiratory diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
Application Notes and Protocols for Testing Ambroxol's Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for evaluating the antibacterial and anti-biofilm properties of Ambroxol. The following protocols and data are compiled from published research to assist in the design and execution of relevant in vitro and in vivo studies.
Introduction
Ambroxol, a well-known mucolytic agent, has demonstrated significant antibacterial and anti-biofilm activities against a range of clinically relevant bacteria.[1][2][3][4][5] Its mechanism of action extends beyond direct killing of planktonic cells to the inhibition of biofilm formation, disruption of established biofilms, and interference with bacterial efflux pumps.[1][2][4] Furthermore, Ambroxol has been shown to act synergistically with existing antibiotics, enhancing their efficacy by increasing their concentration in the lungs.[6][7] These properties make Ambroxol a compelling candidate for further investigation as a standalone or adjunctive antibacterial therapy.
Data Presentation: In Vitro Susceptibility of Various Bacteria to Ambroxol
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Ambroxol against several bacterial species as reported in the literature.
| Bacterial Species | Strain Type | MIC Range (mg/mL) | Reference |
| Staphylococcus aureus | Clinical MDR Isolates | 0.75 - 1.5 | [4][8][9][10][11] |
| Pseudomonas aeruginosa | Bacillary strains | MIC₅₀: (5.11±0.31)×10⁻⁶ M⁻¹ | [12] |
| Escherichia coli | Bacillary strains | MIC₅₀: (2.63±0.34)×10⁻⁵ M⁻¹ | [12] |
| Haemophilus influenzae | Biofilm-forming strains | Effective at 0.25 - 0.49 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Ambroxol that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard approach.[11][13]
Materials:
-
Ambroxol hydrochloride
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Ambroxol Stock Solution: Prepare a concentrated stock solution of Ambroxol hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO) and filter-sterilize.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Ambroxol stock solution with MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Ambroxol dilutions.
-
Controls: Include a positive control (bacteria in MHB without Ambroxol) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Ambroxol at which no visible growth (turbidity) is observed.[15] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of Ambroxol that kills 99.9% of the initial bacterial inoculum.[16][17][18]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).
-
Spot-plate or spread the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of Ambroxol that results in no bacterial growth or a ≥99.9% reduction in the initial inoculum count.[16][17]
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This protocol quantifies the effect of Ambroxol on the formation of new biofilms and the eradication of pre-formed biofilms.[1][4]
Materials:
-
Ambroxol hydrochloride
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation
-
Bacterial culture
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Protocol:
For Biofilm Inhibition:
-
Prepare serial dilutions of Ambroxol in TSB in a 96-well plate.
-
Add the standardized bacterial inoculum (approximately 1 x 10⁶ CFU/mL) to each well.
-
Include positive (bacteria and media) and negative (media only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
For Eradication of Pre-formed Biofilms:
-
Inoculate a 96-well plate with the bacterial suspension in TSB and incubate for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh TSB containing serial dilutions of Ambroxol to the wells with the established biofilms.
-
Incubate for another 24 hours.
Quantification (for both assays):
-
Discard the culture medium and gently wash the wells twice with sterile PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to screen for the antibacterial activity of Ambroxol.[14][19][20]
Materials:
-
Ambroxol hydrochloride
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Forceps
Protocol:
-
Prepare a bacterial lawn by evenly streaking a sterile swab dipped in the standardized bacterial suspension over the entire surface of an MHA plate.[19][20]
-
Allow the plate to dry for 3-5 minutes.[20]
-
Impregnate sterile filter paper disks with a known concentration of Ambroxol solution.
-
Aseptically place the Ambroxol-impregnated disks onto the surface of the inoculated MHA plate using sterile forceps.[19]
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to Ambroxol.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MIC and MBC Assays.
Caption: Workflow for Biofilm Inhibition and Eradication Assays.
Signaling Pathway and Mechanism of Action
Caption: Proposed Mechanisms of Ambroxol's Antibacterial Action.
References
- 1. Broaden properties of ambroxol hydrochloride as an antibiofilm compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broaden properties of ambroxol hydrochloride as an antibiofilm compound | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es:443]
- 3. [Effect of ambroxol on biofilm of Haemophilus influenzae and bactericidal action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the antibacterial action of ambroxol against Staphylococcus aureus bacteria: in vitro, in vivo, and in silico investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 7. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. [PDF] Unveiling the antibacterial action of ambroxol against Staphylococcus aureus bacteria: in vitro, in vivo, and in silico investigation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the antibacterial action of ambroxol against Staphylococcus aureus bacteria: in vitro, in vivo, and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supramolecular Modulation of Antibacterial Activity of Ambroxol by Cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. idexx.com [idexx.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microchemlab.com [microchemlab.com]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. asm.org [asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ambroxol Hydrochloride Concentration for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Ambroxol hydrochloride in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Ambroxol hydrochloride in in vitro studies?
The optimal concentration of Ambroxol hydrochloride is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on published studies, a general starting range of 1 µM to 100 µM is recommended. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q2: How should I prepare stock solutions of Ambroxol hydrochloride?
Ambroxol hydrochloride is soluble in dimethyl sulfoxide (DMSO) and methanol, and sparingly soluble in water.[1][2][3][4][5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[6] This stock solution should then be diluted in the appropriate cell culture medium to the final working concentration. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).[6][7]
Q3: What are the known mechanisms of action of Ambroxol hydrochloride in vitro?
Ambroxol hydrochloride has multiple reported mechanisms of action, including:
-
Glucocerebrosidase (GCase) Chaperone: It can increase the activity of GCase, an enzyme involved in lysosomal function.[8][9][10][11] This is particularly relevant in studies related to Gaucher disease and Parkinson's disease.[12]
-
Anti-inflammatory and Antioxidant Properties: It exhibits anti-inflammatory effects by reducing pro-inflammatory cytokines and has antioxidant properties.[8][13][14][15]
-
Modulation of Lysosomal Function and Autophagy: It can influence lysosomal biogenesis and exocytosis.[8][9][10][16][17]
-
Sodium Channel Blocker: It has local anesthetic effects through the blockade of sodium channels.[1][13]
-
Mucolytic Agent: It helps in breaking down and thinning mucus.[13]
Q4: Is Ambroxol hydrochloride stable in cell culture medium?
The stability of Ambroxol hydrochloride can be influenced by the storage conditions, including temperature and pH.[18][19][20] It is advisable to prepare fresh dilutions of the compound in your culture medium for each experiment. Long-term storage of diluted solutions at 37°C may lead to degradation.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at All Tested Concentrations
| Potential Cause | Recommended Solution |
| Concentration range is too high. | Perform a wider dose-response experiment, starting from a much lower concentration (e.g., nanomolar range) to determine the IC50 value for your specific cell line.[7] |
| Cell line is highly sensitive. | Consider using a more robust cell line or primary cells that are more relevant to the in vivo target tissue.[7] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5% for DMSO). Perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your cell line.[6][7] |
| Compound instability and degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other potential microbial contaminants.[7] |
Issue 2: Inconsistent or No Effect Observed
| Potential Cause | Recommended Solution |
| Sub-optimal concentration. | The concentration used may be too low to elicit a response. Perform a thorough dose-response study to identify the optimal effective concentration. |
| Variability in cell seeding density. | Standardize the cell seeding density and ensure an even distribution of cells in the wells to maintain consistency between experiments.[7] |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.[6] |
| Timing of treatment. | The timing of Ambroxol hydrochloride treatment relative to the experimental stimulus (e.g., LPS stimulation) is critical. Pre-treatment with the compound before the stimulus is often necessary to observe an inhibitory or protective effect.[6] |
| Assay-specific interference. | The compound may interfere with the assay components or the detection method. Run appropriate controls, such as a cell-free assay, to rule out any direct interference.[21] |
Quantitative Data Summary
The following tables summarize effective concentrations of Ambroxol hydrochloride from various in vitro studies.
Table 1: Effective Concentrations in Neuroprotection and Lysosomal Function Studies
| Cell Type | Endpoint Measured | Effective Concentration | Reference |
| Fibroblasts (Gaucher & Parkinson's) | Increased GCase activity | 10 µM, 30 µM, 60 µM | [9] |
| HT-22 Hippocampal Neuronal Cells | Improved cell viability, reduced apoptosis | 20 µM (most effective) | [16][22] |
| Patient-derived Fibroblasts | Increased GCase activity (plateau) | 10 µM | [11] |
| Primary Cortical Neurons | Increased GCase activity and Gba1 mRNA | 10 µM, 30 µM | [17] |
Table 2: IC50 and MIC Values in Various In Vitro Assays
| Assay Type | Cell/Organism | Endpoint | IC50 / MIC | Reference |
| Anti-inflammatory | Human Neutrophils | Superoxide anion production | 146.7 ± 39.9 µM | [21] |
| Sodium Channel Blockade | Neuronal Na+ channels (TTX-resistant) | Tonic block | 35.2 µM | [1] |
| Sodium Channel Blockade | Neuronal Na+ channels (TTX-sensitive) | Tonic block | 111.5 µM | [1] |
| Serotonin Receptor Antagonism | 5-HT3 receptor | Antagonism | 36,000 nM (36 µM) | [23][24] |
| Serotonin Transporter Inhibition | 5-HT transporter (SERT) | Inhibition | 19,500 nM (19.5 µM) | [23][24] |
| Anticancer | A549 Lung Cancer Cells | Cytotoxicity | 0.69 µg/mL | [25] |
| Antibacterial | Multidrug-resistant S. aureus | Bacterial growth inhibition | 0.75–1.5 mg/mL | [26] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Ambroxol hydrochloride in fresh cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest Ambroxol hydrochloride concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Glucocerebrosidase (GCase) Activity Assay in Fibroblasts
-
Cell Culture and Treatment: Culture human skin fibroblasts in DMEM with 10% FBS. Replace the medium every 2 days with fresh medium containing the desired concentrations of Ambroxol hydrochloride (e.g., 10 µM, 30 µM, 60 µM) for a period of 5 days.[9]
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer.
-
GCase Activity Measurement: Determine GCase activity using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside.
-
Protein Quantification: Measure the total protein concentration in the cell lysates using a standard method like the Bradford assay to normalize the GCase activity.
-
Data Analysis: Express GCase activity relative to the total protein content and compare the treated samples to the untreated control.
Visualizations
Caption: General experimental workflow for in vitro studies with Ambroxol hydrochloride.
Caption: Ambroxol's chaperone effect on GCase and lysosomal function.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Ambroxol hydrochloride CAS#: 23828-92-4 [m.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 14. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stability study of ambroxol hydrochloride sustained release pellets coated with acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pjps.pk [pjps.pk]
- 20. researchgate.net [researchgate.net]
- 21. In vitro inhibition of human neutrophil histotoxicity by ambroxol: evidence for a multistep mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. In vitro pharmacology of ambroxol: Potential serotonergic sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Unveiling the antibacterial action of ambroxol against Staphylococcus aureus bacteria: in vitro, in vivo, and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Ambroxol in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low efficacy of Ambroxol in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no efficacy with Ambroxol in my cell culture experiments?
A1: Low efficacy can stem from several factors related to the compound itself, the experimental setup, or the biological system. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Suboptimal Concentration: The effective concentration of Ambroxol is highly dependent on the cell type and the biological effect being studied. You may be using a concentration that is too low to elicit a response or too high, leading to cytotoxicity that masks the desired effect.
-
Solution: Perform a dose-response experiment using a wide range of concentrations. Consult the literature for concentrations effective in similar models (see Table 1). For instance, concentrations for GCase chaperone activity (5-60 µM) differ significantly from those for antiviral effects (100 nM).[1][2]
-
-
Compound Solubility and Stability: Ambroxol hydrochloride is sparingly soluble in water and can degrade under certain conditions.[3][4] Improper dissolution or storage can lead to a lower effective concentration.
-
Solution: Prepare fresh stock solutions. Ambroxol hydrochloride is soluble in DMSO and DMF at approximately 20 mg/mL.[5] Prepare a high-concentration stock in DMSO and dilute it in your culture medium immediately before use. Ensure the final DMSO concentration in the culture is non-toxic (typically ≤ 0.1%). The compound is heat-stable but sensitive to humidity.[6] Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Incorrect Cell Model: The cellular target or pathway Ambroxol acts on may not be present or active in your chosen cell line.
-
Solution: Verify that your cell model is appropriate. For example, when studying Ambroxol as a chaperone for glucocerebrosidase (GCase), use cells with known GBA mutations.[7][8] For its mucolytic effects, primary airway epithelial cells or relevant lung cell lines (e.g., A549) are more suitable.[9][10]
-
-
Assay Sensitivity and Timing: The chosen assay may not be sensitive enough to detect the changes induced by Ambroxol, or the endpoint may be measured at the wrong time.
-
Solution: Optimize your assay. For chaperone activity, measuring GCase enzyme activity directly is more sensitive than observing downstream effects.[11] Treatment times can vary; chaperone effects may require several days of incubation (e.g., 4-5 days), while anti-inflammatory effects might be observable within hours.[1][11]
-
Q2: How should I prepare and store my Ambroxol solutions for cell culture?
A2: Proper preparation and storage are critical for reproducible results.
Preparation:
-
Use Ambroxol hydrochloride salt.[5]
-
Weigh the compound accurately. Avoid errors related to not accounting for the molar volume of the solute when preparing stock solutions.[12]
-
Dissolve in an appropriate solvent. DMSO is recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).[5]
-
Warm gently and vortex if necessary to ensure complete dissolution.
-
Sterile-filter the high-concentration stock solution through a 0.22 µm syringe filter if needed, especially for long-term storage.
Storage:
-
Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Protect from light and moisture.[6]
Q3: My cells are dying after treatment with Ambroxol. What could be the cause?
A3: Cell death can be caused by Ambroxol-induced cytotoxicity at high concentrations or by the solvent used for dissolution.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use an MTT or similar cell viability assay to determine the cytotoxic concentration range of Ambroxol for your specific cell line. This will help you establish a therapeutic window. A study on A549 lung cancer cells showed a dose-dependent decrease in cell viability.[9]
-
Run a Solvent Control: Always include a vehicle control group in your experiments, treating cells with the highest concentration of the solvent (e.g., DMSO) used in the Ambroxol-treated groups. This will confirm that the observed toxicity is not due to the solvent.
-
Check Cell Culture Conditions: Ensure your cells are healthy before starting the experiment. Poor cell health can make them more susceptible to drug-induced stress. Avoid over-confluency and use cells at a low passage number.[13]
Data Summary
Table 1: Effective Concentrations of Ambroxol in Various In Vitro Models
| Cell Type/Model | Biological Effect Investigated | Effective Concentration Range | Reference(s) |
| Gaucher Disease (GD) Fibroblasts | GCase Chaperone Activity | 5 µM - 60 µM | [2][14] |
| GBA-mutant Parkinson's Disease Cells | GCase Chaperone Activity, α-syn reduction | 10 µM - 60 µM | [8][11] |
| Primary Human Tracheal Epithelial Cells | Inhibition of Rhinovirus Infection | 100 nM | [1] |
| A549 Lung Carcinoma Cells | Cytotoxicity / Anti-proliferative Effects | IC50 values determined via MTT assay | [9] |
| HT-22 Hippocampal Neuronal Cells | Neuroprotection, GCase Activation | ~20 µM | [15] |
| Staphylococcus aureus | Antibacterial / Antibiofilm Activity | 0.75 - 1.5 mg/mL (MIC) | [16] |
| Activated Human Neutrophils | Inhibition of Superoxide (O₂⁻) Production | IC50 ≈ 147 µM | [17] |
Visual Guides: Workflows and Pathways
Below are diagrams illustrating a troubleshooting workflow and key signaling pathways affected by Ambroxol.
Caption: A logical workflow for troubleshooting low Ambroxol efficacy.
References
- 1. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Ambroxol Hydrochloride Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Unveiling the antibacterial action of ambroxol against Staphylococcus aureus bacteria: in vitro, in vivo, and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro inhibition of human neutrophil histotoxicity by ambroxol: evidence for a multistep mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ambroxol Precipitation in Aqueous Solutions
Welcome to the technical support center for Ambroxol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Ambroxol in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your formulation development.
FAQs and Troubleshooting Guides
Q1: My Ambroxol hydrochloride solution is forming a precipitate. What are the common causes?
A1: Ambroxol hydrochloride precipitation in aqueous solutions can be attributed to several factors:
-
pH Shifts: Ambroxol hydrochloride is a salt of a weak base and its solubility is pH-dependent. An increase in pH can cause the free base form of Ambroxol to precipitate. The pH of a 1% w/v solution of Ambroxol hydrochloride in water is typically between 4.5 and 6.0[1].
-
Low Aqueous Solubility: Ambroxol hydrochloride is classified as "sparingly soluble" in water[1]. Its intrinsic aqueous solubility is relatively low, approximately 5 mg/mL[2]. Exceeding this concentration without solubilizing agents can lead to precipitation.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of Ambroxol hydrochloride, leading to precipitation from a saturated solution.
-
Incompatible Excipients: Certain excipients can interact with Ambroxol hydrochloride, leading to the formation of less soluble complexes or degradation products. For instance, the presence of reducing sugars like lactose can lead to the Maillard reaction, causing both degradation and discoloration[3][4].
-
Common Ion Effect: The presence of other chloride salts in the solution can decrease the solubility of Ambroxol hydrochloride.
Q2: How can I increase the solubility of Ambroxol hydrochloride in my aqueous formulation?
A2: Several strategies can be employed to enhance the aqueous solubility of Ambroxol hydrochloride and prevent precipitation:
-
pH Adjustment: Maintaining an acidic pH is crucial. Buffering the solution to a pH range of 4.5 to 5.5 can help maintain Ambroxol in its more soluble hydrochloride salt form[5].
-
Co-solvents: The addition of co-solvents like propylene glycol, glycerol, or ethanol can significantly increase the solubility of Ambroxol hydrochloride[6][7].
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles that encapsulate the drug, increasing its apparent solubility[8].
-
Cyclodextrins: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with Ambroxol, enhancing its solubility and stability[9][10].
Q3: I am observing a brownish discoloration in my Ambroxol solution containing lactose. What is happening?
A3: The brownish discoloration is likely due to the Maillard reaction, a chemical reaction between the amino group of Ambroxol and the reducing sugar, lactose[3][4][11]. This reaction is accelerated by heat and humidity and leads to the formation of colored degradation products. It is advisable to avoid the use of reducing sugars like lactose in aqueous formulations of Ambroxol, especially if the formulation is to be heat-sterilized or stored for extended periods.
Data on Ambroxol Hydrochloride Solubility
pH-Dependent Dissolution
| pH of Dissolution Medium | Observation |
| 1.2 (0.1 M HCl) | Highest dissolution rate[12]. |
| 4.5 (Acetate Buffer) | Lower dissolution rate compared to pH 1.2[12]. |
| 6.8 (Phosphate Buffer) | Dissolution rate is higher than at pH 4.5 but lower than at pH 1.2[12]. |
| 7.4 | Solubility of Ambroxol (free base) is >56.7 µg/mL[13]. |
Solubility in Different Solvents
The solubility of Ambroxol hydrochloride varies in different solvents.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble (~5 mg/mL) | [2][14] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [14] |
| Methylene Chloride | Slightly soluble | [14] |
| DMSO | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
Effect of Co-solvents on Ambroxol Hydrochloride Solubility
Co-solvents are a common and effective way to increase the solubility of Ambroxol hydrochloride. Propylene glycol is a widely used co-solvent for this purpose.
| Propylene Glycol Concentration (% v/v in Water) | Ambroxol HCl Solubility (Approximate) |
| 0 | ~5 mg/mL |
| 10 | Increased |
| 20 | Further Increased |
| 40 | Significantly Increased |
Experimental Protocols
Protocol 1: Preparation of an Ambroxol Hydrochloride-HP-β-Cyclodextrin Inclusion Complex
This protocol is based on the principles of co-precipitation and freeze-drying to prepare an inclusion complex of Ambroxol hydrochloride with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its solubility.
Materials:
-
Ambroxol hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
85% Ethanol solution
-
Deionized water
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
Methodology (based on patent and general methods):
-
Molar Ratio Determination: A common starting point for the molar ratio of Ambroxol hydrochloride to HP-β-CD is 1:1. However, optimization may be required, with ratios from 1:3 to 1:50 (by weight) having been suggested[10].
-
Preparation of the Complex (Kneading Method): a. Dissolve the desired amount of Ambroxol hydrochloride in a minimal amount of 85% ethanol[9]. b. Place the HP-β-CD in a mortar and add the Ambroxol hydrochloride solution dropwise while continuously kneading to form a paste. c. Continue kneading for a specified period (e.g., 60 minutes). d. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. e. The dried complex can be pulverized and stored in a desiccator.
-
Preparation of the Complex (Freeze-Drying/Lyophilization Method): a. Dissolve the appropriate amounts of Ambroxol hydrochloride and HP-β-CD in deionized water with stirring[15]. b. Freeze the resulting solution (e.g., at -80°C). c. Lyophilize the frozen solution under vacuum until all the water is removed. d. The resulting powder is the inclusion complex.
-
Characterization: a. Solubility Studies: Determine the apparent solubility of the complex in water and compare it to that of the pure drug. b. Spectroscopic Analysis: Use techniques like FTIR, ¹H NMR, and DSC to confirm the formation of the inclusion complex.
Protocol 2: Turbidimetric Method for Detecting Ambroxol Precipitation
This protocol outlines a simple method to detect and quantify the precipitation of Ambroxol hydrochloride in an aqueous solution using a microplate reader.
Materials and Equipment:
-
Ambroxol hydrochloride solution
-
96-well microplate
-
Microplate reader with turbidity or absorbance reading capabilities (e.g., SpectraMax Plus)[16]
-
Buffer solutions of different pH
Methodology:
-
Preparation of Samples: a. Prepare a stock solution of Ambroxol hydrochloride in a suitable solvent where it is highly soluble (e.g., methanol or a propylene glycol/water mixture). b. In the wells of a 96-well microplate, place the aqueous buffer solutions of interest (e.g., phosphate buffers at different pH values). c. Initiate the experiment by adding a small volume of the concentrated Ambroxol hydrochloride stock solution to the buffer solutions in the wells to induce supersaturation and potential precipitation.
-
Turbidity Measurement: a. Immediately place the microplate in the reader. b. Measure the absorbance or turbidity at a wavelength where Ambroxol hydrochloride does not have significant absorbance, but where light scattering by particles can be detected (e.g., 500 nm)[16]. c. Take kinetic readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes) to monitor the change in turbidity over time.
-
Data Analysis: a. Plot the turbidity (or absorbance) as a function of time. b. The onset of precipitation can be identified as the time point where there is a significant increase in turbidity. c. The rate of precipitation can be determined from the slope of the turbidity versus time curve. d. This method can be used to compare the precipitation potential of different formulations by observing the time to onset and the rate of precipitation.
Visualizations
Caption: Workflow for addressing Ambroxol HCl precipitation.
Caption: Factors influencing Ambroxol HCl precipitation.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Ambroxol hydrochloride | 23828-92-4 [chemicalbook.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101627967B - Ambroxol hydrochloride liquid preparation and preparation method thereof - Google Patents [patents.google.com]
- 6. A method for improving the stability of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102258462A - Method for improving stability of ambroxolhydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104434860A - Ambroxol hydrochloride osmotic pump type pharmaceutical composition prepared by inclusion process - Google Patents [patents.google.com]
- 10. CN1424026A - Ambroxol hydrochloride containing hydroxypropyl beta-cyclodextrin and its preparation - Google Patents [patents.google.com]
- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ambroxol | C13H18Br2N2O | CID 2132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. oatext.com [oatext.com]
- 16. An in vitro kinetic method for detection of precipitation of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of high-dose Ambroxol in neuronal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with high-dose Ambroxol in neuronal cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Ambroxol for neuronal cell culture experiments?
The optimal concentration of Ambroxol depends on the specific research question and neuronal cell type. However, studies in primary cortical neurons have shown that concentrations of 10 µM and 30 µM can increase glucocerebrosidase (GCase) activity without significantly impacting cell viability.[1] In contrast, a concentration of 60 µM has been observed to cause a 63% decrease in the number of live cells, indicating significant cytotoxicity at this higher dose.[1] For neuroprotection studies in HT-22 hippocampal neuronal cells, 20 µM Ambroxol was found to be the most effective concentration for restoring cell viability after exposure to Aβ and α-synuclein.[2][3]
Q2: What are the known mechanisms of high-dose Ambroxol cytotoxicity in neuronal cells?
While the precise mechanisms of high-dose cytotoxicity are not fully elucidated, experimental evidence suggests that at high concentrations, Ambroxol may disrupt fundamental cellular processes. The significant decrease in cell viability at 60 µM suggests a general breakdown of cellular homeostasis.[1] It is crucial to distinguish these cytotoxic effects from the therapeutic mechanisms observed at lower, non-toxic doses, which include enhancement of lysosomal function and mitochondrial biogenesis.[1][4]
Q3: Can Ambroxol be neuroprotective? If so, at what concentrations?
Yes, Ambroxol has demonstrated neuroprotective effects in various neuronal models.[5][6][7] These effects are often observed at concentrations that are not cytotoxic, typically in the range of 10-30 µM.[1][4] For instance, in a cellular model of Dementia with Lewy Bodies using HT-22 cells, Ambroxol significantly improved cell viability and reduced apoptosis when co-treated with α-synuclein and Aβ.[2][3] The neuroprotective effects are often attributed to its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is involved in lysosomal function.[6][8]
Q4: How does Ambroxol affect lysosomal function and autophagy in neuronal cells?
Ambroxol has been shown to modulate the autophagy-lysosome pathway. At concentrations of 10 µM and 30 µM, it can increase the activity of GCase and the levels of other lysosomal proteins like Cathepsin D and LAMP1.[1][4] It also increases the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[1][4] However, some studies suggest that Ambroxol may block macroautophagy flux, potentially driving cargo towards the secretory pathway.[1][4]
Q5: What is the effect of Ambroxol on mitochondrial function in neurons?
Ambroxol has been found to increase mitochondrial content in primary cortical neurons.[1][4] This is mediated, at least in part, by the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1-α), a key regulator of mitochondrial biogenesis.[1][4] Treatment with 30 µM Ambroxol has been shown to increase the levels of mitochondrial proteins such as COX IV and Prohibitin 1.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of cell death observed after Ambroxol treatment. | Ambroxol concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell type. Start with a range of 5 µM to 60 µM. A 60 µM dose has been shown to cause a 63% decrease in live primary cortical neurons.[1] |
| Prolonged exposure to Ambroxol. | Optimize the incubation time. Experiments are often conducted over several days (e.g., 5-6 days).[1][8] Shorter incubation times may be necessary for higher concentrations. | |
| Cell type is particularly sensitive to Ambroxol. | Consider using a different neuronal cell line or primary culture that may be more robust. | |
| Inconsistent GCase activity results. | Suboptimal Ambroxol concentration. | Ensure the Ambroxol concentration is sufficient to elicit a response. Increases in GCase activity have been observed at 10 µM and 30 µM in primary cortical neurons.[1] |
| Issues with the GCase activity assay. | Verify the protocol for your GCase activity assay, including substrate concentration and incubation times. Ensure proper positive and negative controls are included. | |
| No observable effect on mitochondrial markers. | Insufficient Ambroxol concentration. | An increase in mitochondrial proteins like COX IV was observed at 30 µM but not at 10 µM Ambroxol in primary cortical neurons.[1][9] Consider using a higher, non-toxic concentration. |
| Timing of analysis. | The upregulation of mitochondrial markers may take time. Ensure your experimental endpoint allows for sufficient time for changes in protein expression to occur. | |
| Contradictory results on autophagy flux. | Different markers or methods used to assess autophagy. | Autophagy is a dynamic process. Use multiple assays to assess flux, such as measuring LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1).[1] |
| Cell-type specific responses. | The effect of Ambroxol on autophagy may vary between different neuronal cell types. |
Quantitative Data Summary
Table 1: Effect of Ambroxol on Neuronal Cell Viability and GCase Activity
| Cell Type | Ambroxol Concentration | Duration | Effect on Cell Viability | Effect on GCase Activity | Reference |
| Primary Cortical Neurons | 10 µM | 5 days | No significant effect | ~39% increase | [1] |
| Primary Cortical Neurons | 30 µM | 5 days | No significant effect | ~47% increase | [1] |
| Primary Cortical Neurons | 60 µM | 5 days | 63% decrease in live cells | Not reported | [1] |
| HT-22 (with Aβ & αSyn) | 20 µM | Not specified | Restored to ~72% viability | Restored GCase activity | [2][3] |
Table 2: Effect of Ambroxol on Mitochondrial Markers in Primary Cortical Neurons
| Marker | Ambroxol Concentration | Duration | Percent Change vs. Control | Reference |
| Pgc1α mRNA | 10 µM | 5 days | Increased | [1][4] |
| Pgc1α mRNA | 30 µM | 5 days | Increased | [1][4] |
| COX IV protein | 10 µM | 5 days | No significant difference | [1][9] |
| COX IV protein | 30 µM | 5 days | ~200% increase | [1][9] |
| Prohibitin 1 protein | 10 µM | 5 days | ~60% increase | [1] |
| Prohibitin 1 protein | 30 µM | 5 days | ~147% increase | [1] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (Live/Dead Assay)
This protocol is adapted from a study on primary cortical neurons.[10]
-
Materials:
-
Neuronal cells cultured in glass-bottom dishes
-
Ambroxol stock solution
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Plate neurons in glass-bottom dishes and allow them to adhere and differentiate.
-
Treat cells with the desired concentrations of Ambroxol for the specified duration (e.g., 5 days). Include a vehicle-only control.
-
Prepare the staining solution by diluting Calcein AM to a final concentration of 2 µM and Ethidium homodimer-1 to 4 µM in PBS.
-
Remove the culture medium and gently wash the cells with PBS.
-
Add the staining solution to the cells and incubate for 15 minutes at room temperature, protected from light.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Capture images and quantify the number of live and dead cells to determine the percentage of viable cells.
-
2. MTT Assay for Cytotoxicity
This is a general protocol for assessing cell viability.[11]
-
Materials:
-
Neuronal cells cultured in a 96-well plate
-
Ambroxol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 10³ to 10⁵ cells per well and incubate for 4-6 hours.
-
Remove the medium and add fresh medium containing serially diluted concentrations of Ambroxol. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 2 to 4 days).
-
Remove the medium and wash the cells with PBS.
-
Add fresh medium containing MTT solution (typically 1/10th of the total volume) to each well.
-
Incubate the plate at 37°C in the dark for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: Key signaling pathways modulated by Ambroxol in neuronal cells.
Caption: A typical experimental workflow for assessing Ambroxol's effects.
References
- 1. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ambroxol Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the bioavailability of Ambroxol in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of Ambroxol in our rat model. What are the primary reasons for this?
A1: Low oral bioavailability of Ambroxol in animal models can be attributed to several factors:
-
Poor Aqueous Solubility: Ambroxol hydrochloride is sparingly soluble in water, which can limit its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]
-
First-Pass Metabolism: Ambroxol undergoes significant metabolism in the liver (first-pass effect) before reaching systemic circulation, which reduces the amount of active drug available.[3][4] Biotransformation reactions lead to metabolites such as 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydro-quinazoline and 3,5-dibromo-anthranilic acid, which may have different activity profiles.[5]
-
High Dosing Requirements in Rodents: To achieve plasma levels comparable to therapeutic doses in humans, relatively high doses of Ambroxol are often required in rodent studies.[6]
Q2: What are the most promising strategies to enhance the oral bioavailability of Ambroxol in our animal experiments?
A2: Several advanced formulation strategies have proven effective in enhancing the oral bioavailability of Ambroxol:
-
Nanoparticle-Based Delivery Systems: Formulating Ambroxol into nanoparticles can significantly improve its solubility and dissolution rate.[1][7][8] Technologies like nanosuspensions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) increase the surface area for dissolution and can enhance absorption.[9][10][11][12][13][14]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions in the GI tract.[15][16][17] This approach can improve the solubility and absorption of lipophilic drugs like Ambroxol.[18][19]
-
Sustained-Release Formulations: Developing sustained-release matrix tablets or microspheres can prolong drug release, potentially leading to more consistent plasma concentrations and improved therapeutic outcomes.[2][20][21][22][23]
-
Mucoadhesive Formulations: These formulations adhere to the mucosal membrane, increasing the residence time of the drug at the absorption site and potentially enhancing permeability.[4]
Q3: Are there alternative routes of administration to bypass first-pass metabolism of Ambroxol in animal models?
A3: Yes, transdermal delivery is a viable alternative to oral administration for Ambroxol. This route avoids the GI tract and first-pass metabolism in the liver.[24][25][26]
-
Transdermal Gels and Patches: Formulations such as gels and ethylene-vinyl acetate (EVA) matrix patches have been developed to deliver Ambroxol through the skin.[24][25][26] The inclusion of penetration enhancers can significantly increase the permeation rate across the skin.[24][25][26]
Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of different Ambroxol formulations in rats?
A4: When comparing different formulations, you should focus on the following pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to Reach Cmax): The time at which the peak plasma concentration is observed.
-
AUC (Area Under the Curve): The total drug exposure over time. A higher AUC generally indicates greater bioavailability.
-
Elimination Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half. In rats, the elimination half-life of Ambroxol has been estimated to be around 20-25 hours.[3][27]
Troubleshooting Guides
Problem: High variability in plasma concentrations of Ambroxol between individual animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Ensure precise and consistent oral gavage or other administration techniques for all animals. |
| Food Effects | Standardize the feeding schedule for all animals, as the presence of food in the GI tract can affect drug absorption. |
| Formulation Instability | If using a novel formulation like a nanosuspension, ensure its physical and chemical stability throughout the duration of the study. |
| Genetic Variability in Metabolism | Be aware of potential inter-individual differences in metabolic enzyme activity within the animal strain. |
Problem: The sustained-release formulation of Ambroxol shows an initial burst release followed by a very slow release profile.
| Possible Cause | Troubleshooting Step |
| High Proportion of Surface Drug | In matrix tablets or microspheres, a high concentration of the drug on the surface can lead to a rapid initial release. Optimize the formulation by adjusting the drug-to-polymer ratio. |
| Polymer Properties | The type and concentration of the polymer used in the sustained-release formulation are critical. Experiment with different polymers or combinations to achieve the desired release profile.[2] |
| Manufacturing Process | The method of preparation (e.g., wet granulation, direct compression) can influence the drug release characteristics.[2] Ensure the manufacturing process is well-controlled and reproducible. |
Data Presentation: Comparative Bioavailability Enhancement Strategies
| Formulation Strategy | Animal Model | Key Findings | Reference |
| Ethyl Cellulose Microparticles | Rats | 1.58-fold increase in relative bioavailability compared to pure drug. | [21] |
| Transdermal Delivery with Penetration Enhancer | Rats | Polyoxyethylene-2-oleyl ether increased the permeation rate by 4.25-fold. | [24][25] |
| Gastro-Retentive Nanosuspension Gels | (In Vitro) | Developed to overcome high metabolism and poor solubility. | [9][10][11] |
| Sustained-Release Microspheres (Okra Mucilage) | (In Vitro) | Exhibited sustained release over a prolonged period (t50 up to 7.5 hours). | [20] |
Experimental Protocols
Protocol 1: Preparation of Ambroxol Nanosuspension using Nanoprecipitation
Objective: To prepare Ambroxol hydrochloride nanosuspension to improve its dissolution rate.
Materials:
-
Ambroxol Hydrochloride
-
Polymer (e.g., Poloxamer 188)
-
Organic Solvent (e.g., Methanol)
-
Aqueous phase (Distilled water)
-
High-speed homogenizer
-
Lyophilizer
Methodology:
-
Dissolve Ambroxol hydrochloride and the selected polymer in the organic solvent.
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Homogenize the resulting suspension at high speed to reduce the particle size.
-
The solvent is then evaporated under reduced pressure.
-
The nanosuspension can be lyophilized to obtain a dry powder for reconstitution.
This protocol is based on the principles described in the literature.[1]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel Ambroxol formulation compared to a standard Ambroxol solution.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Methodology:
-
Fast the rats overnight (with free access to water) before drug administration.
-
Divide the rats into two groups: a control group receiving the standard Ambroxol solution and a test group receiving the novel formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via the tail vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Analyze the plasma samples for Ambroxol concentration using a validated analytical method, such as HPLC.[27]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and perform statistical analysis to compare the bioavailability.
Visualizations
Caption: Experimental workflow for developing and evaluating an Ambroxol formulation.
Caption: Strategies to overcome poor Ambroxol bioavailability.
References
- 1. ajptonline.com [ajptonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. [Ambroxol, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Ambroxol, studies of biotransformation in man and determination in biological samples (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. Ambroxol Hydrochloride Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Ambroxol Hydrochloride Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current State-of-Art and New Trends on Lipid Nanoparticles (SLN and NLC) for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid-Based Nanocarriers for Enhanced Oral Bioavailability: A Review of Recent Advances and Applications | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Self-nano-emulsifying drug delivery systems: an update of the biopharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 19. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsphere formulations of ambroxol hydrochloride: influence of Okra (Abelmoschus esculentus) mucilage as a sustained release polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. rjpdft.com [rjpdft.com]
- 24. researchgate.net [researchgate.net]
- 25. Enhanced Controlled Transdermal Delivery of Ambroxol from the EVA Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of the ambroxol gels for enhanced transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijrpc.com [ijrpc.com]
Technical Support Center: Measuring Ambroxol's Effect on Lysosomal pH
Welcome to the technical support center for researchers investigating the effects of Ambroxol on lysosomal pH. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in measuring lysosomal pH changes after Ambroxol treatment?
A1: The primary challenge lies in the potential for Ambroxol, as a weak base, to directly interfere with the acidic environment of lysosomes. This can lead to artifacts in pH measurements, particularly when using pH-sensitive fluorescent probes. Ambroxol accumulates in acidic compartments like lysosomes and can cause a neutralization effect, which might be misinterpreted as a physiological change in lysosomal function.[1]
Q2: Can I use LysoTracker probes to measure Ambroxol-induced changes in lysosomal pH?
A2: While LysoTracker probes are widely used to label acidic organelles, they are not ideal for accurately quantifying pH changes induced by drugs like Ambroxol.[2] LysoTracker fluorescence is largely independent of pH within the acidic range of lysosomes.[3] Therefore, a change in LysoTracker signal intensity is more likely to reflect a change in the number or volume of lysosomes rather than a direct change in their pH.[2] Furthermore, Ambroxol's accumulation in lysosomes can potentially interfere with LysoTracker staining.
Q3: What are ratiometric pH probes and why are they recommended for this application?
A3: Ratiometric fluorescent probes are dyes that exhibit a shift in their fluorescence emission or excitation spectrum in response to pH changes.[4][5][6][7][8] By measuring the ratio of fluorescence intensities at two different wavelengths, you can obtain a more accurate and quantitative measurement of pH that is less susceptible to artifacts like probe concentration, photobleaching, and cell volume changes.[5][9] This makes them a more reliable choice for studying the effects of compounds like Ambroxol on lysosomal pH.
Q4: Does Ambroxol itself fluoresce, and can this interfere with my measurements?
Troubleshooting Guides
Problem 1: High background fluorescence or non-specific staining with LysoTracker.
| Possible Cause | Troubleshooting Step |
| Ambroxol Autofluorescence | Image cells treated with Ambroxol alone (no probe) using the same filter sets to determine if the drug contributes to background fluorescence. If significant, consider using probes with excitation/emission spectra that do not overlap with Ambroxol's potential autofluorescence. |
| Incorrect Probe Concentration | Optimize the LysoTracker concentration. While the recommended starting concentration is often 50-75 nM, this may need to be adjusted for your specific cell type and experimental conditions.[3] High concentrations can lead to non-specific staining, including of the nucleus.[13] |
| Phenol Red in Media | Phenol red in cell culture media can quench fluorescence.[13] For live-cell imaging, switch to a phenol red-free medium before and during the experiment. |
| Suboptimal Imaging Settings | Adjust microscope settings, such as laser power and detector gain, to minimize background noise.[13] Ensure you are using the correct filter sets for your probe. |
Problem 2: Inconsistent or unexpected changes in lysosomal pH with Ambroxol treatment.
| Possible Cause | Troubleshooting Step |
| Direct pH Alteration by Ambroxol | Acknowledge that Ambroxol, as a weak base, can directly increase lysosomal pH.[1] This is a known pharmacological effect. To distinguish this from a change in lysosomal biogenesis or function, consider washout experiments to see if the pH change is reversible. |
| Use of Non-Ratiometric Probes | Switch to a ratiometric pH probe (e.g., LysoSensor Yellow/Blue or genetically encoded probes) for more accurate and quantitative pH measurements.[14][15] These probes are less affected by changes in lysosome number or size. |
| Off-target Effects of Ambroxol | Ambroxol is known to have multiple cellular effects, including influencing autophagy and calcium homeostasis.[16][17][18] These effects could indirectly impact lysosomal pH. Correlate your pH measurements with other markers of lysosomal function, such as enzyme activity or protein levels (e.g., LAMP1).[16][19] |
| Cell Health | Ensure that the concentrations of Ambroxol used are not causing significant cytotoxicity, which can lead to secondary effects on lysosomal pH. Perform a cell viability assay (e.g., Live/Dead assay) in parallel.[18] |
Problem 3: Difficulty distinguishing between changes in lysosomal number/size and pH.
| Possible Cause | Troubleshooting Step |
| Limitations of Single-Wavelength Probes | As mentioned, probes like LysoTracker are not suitable for distinguishing between changes in lysosome quantity and pH.[2] |
| Ambroxol's Effect on Lysosomal Biogenesis | Ambroxol has been shown to increase the expression of lysosomal proteins like LAMP1 and GCase, suggesting an increase in lysosomal content.[16][19][20] |
| Solution | Use a ratiometric probe for pH measurement and a separate lysosomal marker (e.g., LAMP1 immunofluorescence in fixed cells or a fluorescently tagged LAMP1 in live cells) to independently assess changes in lysosome number and morphology.[9] |
Quantitative Data Summary
| Parameter | Drug/Condition | Cell Type | Concentration | Observed Effect | Reference |
| GCase Activity | Ambroxol | Mouse Cortical Neurons | 10 µM | Increased | [16] |
| Ambroxol | Mouse Cortical Neurons | 30 µM | Increased | [16] | |
| Acidic Vesicles (Lyso-ID) | Ambroxol | Mouse Cortical Neurons | 10 µM | 20% Increase (p=0.05) | [18] |
| Ambroxol | Mouse Cortical Neurons | 30 µM | 102% Increase (p=0.007) | [18] | |
| LAMP1 Protein Levels | Ambroxol | Mouse Cortical Neurons | 30 µM | 62% Increase (p=0.0006) | [18] |
| LC3B-II Levels | Ambroxol | Mouse Cortical Neurons | 10 µM | 199% Increase (p=0.02) | [18] |
| Ambroxol | Mouse Cortical Neurons | 30 µM | 203% Increase (p=0.003) | [18] | |
| GCase Activity | Ambroxol | Fibroblasts (Control, Gaucher, PD-GBA) | Not Specified | Significant Increase | [19] |
Experimental Protocols
Protocol 1: Measuring Lysosomal pH using a Ratiometric Fluorescent Probe (e.g., LysoSensor Yellow/Blue)
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.
-
Ambroxol Treatment: Treat cells with the desired concentrations of Ambroxol for the specified duration. Include a vehicle-only control.
-
Probe Loading:
-
Prepare a working solution of LysoSensor Yellow/Blue DND-160 in a phenol red-free imaging medium (e.g., HBSS) at a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the imaging medium.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with the imaging medium to remove excess probe.
-
Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the two emission wavelengths of the probe (e.g., blue and yellow/green channels).
-
It is crucial to acquire images for both wavelengths sequentially for each field of view.
-
-
Data Analysis:
-
For each lysosome (identified as a distinct punctum), measure the fluorescence intensity in both channels.
-
Calculate the ratio of the two intensities (e.g., Yellow/Blue).
-
Generate a calibration curve by incubating probe-loaded cells in buffers of known pH containing a protonophore (e.g., nigericin and monensin) to equilibrate the lysosomal and extracellular pH.
-
Use the calibration curve to convert the intensity ratios from your experimental samples into absolute pH values.
-
Protocol 2: Assessing Lysosomal Content with LAMP1 Immunofluorescence
-
Cell Culture and Treatment: Plate cells on coverslips and treat with Ambroxol as described above.
-
Fixation:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash cells three times with PBS.
-
Permeabilize and block non-specific binding by incubating in PBS containing 0.1% Triton X-100 and 5% bovine serum albumin (BSA) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute a primary antibody against LAMP1 in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Analysis: Quantify the number and intensity of LAMP1-positive puncta per cell using image analysis software.
Visualizations
Caption: Experimental workflow for measuring Ambroxol's effect on lysosomal pH and content.
Caption: Troubleshooting logic for inconsistent lysosomal pH measurements with Ambroxol.
Caption: Simplified signaling pathways affected by Ambroxol related to lysosomal function.
References
- 1. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A ratiometric pH probe for unveiling lysosome–lipid droplet interactions and differentiating cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges with Background Fluorescence [visikol.com]
- 11. Fluorescence Microscopy Errors [evidentscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Long-Term Ambroxol Treatment in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ambroxol in long-term mouse experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ambroxol in mouse models of neurodegenerative disease?
A1: Ambroxol acts as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[1][2] By binding to GCase, it stabilizes the enzyme, leading to increased activity and proper trafficking to the lysosome.[3][4] This enhancement of GCase activity helps improve lysosomal function, which is crucial for clearing cellular waste, including misfolded proteins like α-synuclein that are implicated in Parkinson's disease.[1][3] Additionally, Ambroxol exhibits anti-inflammatory and antioxidant properties, further contributing to its neuroprotective effects.[5][6]
Q2: What is the recommended dose of Ambroxol for a long-term study in mice?
A2: The optimal dose can vary depending on the mouse model, the targeted disease pathology, and the administration route. Doses reported in the literature range from 10 mg/kg/day to 90 mg/kg/day for intraperitoneal injections.[7][8][9][10] Some studies have found a peak effect at a specific dose, with higher doses being less effective.[9][11] For administration in drinking water, a concentration of 4mM was found to be optimal for increasing GCase activity in the brain.[1] It is crucial to perform a pilot study to determine the most effective dose for your specific experimental conditions.
Q3: Which administration route is best for long-term treatment?
A3: The choice of administration route depends on the experimental goals and logistical considerations.
-
Intraperitoneal (i.p.) Injection: Commonly used and allows for precise dosing.[5][7][8][9] However, it can be a source of chronic stress for the animals.
-
Oral Gavage (p.o.): Another method for precise dosing, but also induces stress. Ambroxol is well-absorbed after oral administration.[12]
-
Administration in Drinking Water: This method is non-invasive and reduces animal stress, making it ideal for long-term studies.[1][13] However, it can be challenging to ensure uniform dosage across all animals due to variations in water consumption. Daily preparation of the Ambroxol solution is recommended.[1]
-
Inhalation: Primarily used for models of respiratory disease.[14]
Q4: What are the expected outcomes of successful Ambroxol treatment?
A4: Successful treatment can lead to a range of biochemical and behavioral improvements. Biochemically, you can expect increased GCase activity in the brain and other tissues.[1][13] This may be accompanied by a reduction in protein aggregates (e.g., α-synuclein), decreased markers of neuroinflammation (e.g., Iba-1, GFAP, TNF-α), and reduced oxidative stress.[1][5][15] Behaviorally, this can translate to improved motor function, preserved muscle strength, and attenuated cognitive deficits, depending on the model.[16][17]
Troubleshooting Guide
Issue 1: No significant increase in brain GCase activity is observed.
-
Possible Cause 1: Suboptimal Dose.
-
Possible Cause 2: Poor Bioavailability.
-
Solution: The route of administration can significantly impact drug delivery to the brain.[1] Administration in drinking water has proven effective for increasing brain GCase activity.[1] If using injections, ensure proper technique. One study noted that subcutaneous injection failed to increase GCase activity where oral administration succeeded.[1]
-
-
Possible Cause 3: Incorrect Assay Protocol.
Issue 2: Animals are showing signs of toxicity or adverse effects.
-
Possible Cause 1: Dose is too high.
-
Possible Cause 2: Side effects of the administration procedure.
-
Solution: Chronic stress from daily injections or gavage can impact animal health. Switch to a less invasive method like administration in drinking water if possible.[1] Monitor animal weight and general health closely. In some models, high doses (90 mg/kg/day) have been associated with significant weight gain.[7]
-
Issue 3: Inconsistent results between animals in the same treatment group.
-
Possible Cause 1: Variable Drug Intake (Oral Administration).
-
Solution: If administering Ambroxol in drinking water or feed, monitor intake for each cage. Social hierarchy within a cage can lead to dominant mice consuming more. House animals in smaller groups and measure water/food consumption daily to ensure consistency.
-
-
Possible Cause 2: Biological Variability.
-
Solution: Increase the number of animals per group to improve statistical power and account for natural biological variation. Ensure that control and treatment groups are properly randomized by age, weight, and sex.
-
Data Presentation: Ambroxol Dosage and Administration in Mice
Table 1: Intraperitoneal (i.p.) Administration Protocols
| Dose (mg/kg/day) | Mouse Model | Treatment Duration | Key Outcomes |
| 30 | LPS-induced Neuroinflammation | 14 days | Reduced neuroinflammation (TLR4, GFAP, Iba-1), decreased oxidative stress.[5][8][15][20] |
| 90 | Scopolamine-induced Alzheimer's-like pathology | 14 days | Alleviated cognitive deficits, reduced neuroinflammation and oxidative stress.[16] |
| 30 or 90 | LPS-induced Acute Lung Injury | 7 days | Reduced lung inflammation, inhibited pro-inflammatory cytokines.[7][10] |
| 10 (peak effect) | Influenza A Virus Infection | 7-10 days | Improved survival rate, suppressed virus multiplication in the airway.[9][11][21] |
Table 2: Oral Administration Protocols
| Dose | Mouse Model | Treatment Duration | Key Outcomes |
| 4mM in drinking water | Wild-type, GBA1 mutant (L444P/+), and α-synuclein overexpressing mice | 12 days | Significantly increased GCase activity in multiple brain regions; reduced α-synuclein levels.[1][22] |
| Not specified | Normal Mice | 7 days | Increased GCase activity in spleen, heart, and cerebellum with no acute toxicity.[13] |
Experimental Protocols
Protocol 1: Fluorometric Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from methodologies used in studies of Ambroxol's effect on mouse brain tissue.[1]
Materials:
-
Brain tissue (e.g., brainstem, midbrain, cortex)
-
Homogenization Buffer: 5mM EDTA, 750mM NaCl, 50mM Tris (pH 7.4), 10% Triton X-100
-
BCA Protein Assay Kit
-
Substrate: 5mM 4-methylumbelliferyl β-D-glucopyranoside (4-MUG)
-
Assay Buffer: McIlvaine buffer (pH 5.4) supplemented with 22mM sodium taurocholate hydrate
-
Stop Solution: 0.25M glycine (pH 10.4)
-
96-well black plates
-
Fluorescence plate reader (Excitation: 365nm, Emission: 450nm)
Methodology:
-
Tissue Homogenization: Homogenize brain samples in ice-cold Homogenization Buffer.
-
Centrifugation: Centrifuge the homogenate to remove insoluble materials.
-
Protein Quantification: Determine the protein concentration of the resulting lysate using a BCA Protein Assay.
-
Lysate Preparation: Dilute the lysate to 2 mg/ml in distilled water and sonicate briefly on ice.
-
Assay Reaction:
-
Add 20 µg of protein from the prepared lysate to each well of a 96-well black plate.
-
Add the 4-MUG substrate prepared in Assay Buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence at an excitation of 365nm and an emission of 450nm using a plate reader.
-
Data Analysis: Calculate GCase activity (e.g., in nmol/mg/h) by comparing the fluorescence of samples to a standard curve of the fluorescent product (4-methylumbelliferone).
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Ambroxol's multifaceted neuroprotective mechanisms.
Caption: Workflow for long-term Ambroxol studies in mice.
References
- 1. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]
- 6. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 7. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways [frontiersin.org]
- 17. Frontiers | Ambroxol Hydrochloride Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis [frontiersin.org]
- 18. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ambroxol suppresses influenza-virus proliferation in the mouse airway by increasing antiviral factor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing Ambroxol hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing Ambroxol hydrochloride solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing Ambroxol hydrochloride solutions?
Ambroxol hydrochloride solutions should be stored at room temperature, protected from direct sunlight and heat. It is also crucial to keep containers securely sealed to protect them from environmental extremes and moisture.[1] For long-term storage of solutions prepared in a solvent, it is recommended to store them at -20°C for up to one month or -80°C for up to six months in a sealed container, away from moisture.
Q2: What are the known factors that can cause the degradation of Ambroxol hydrochloride in a solution?
Ambroxol hydrochloride is susceptible to several environmental factors that can lead to its degradation:
-
Light and UV Radiation: Exposure to light and UV radiation can cause a significant decrease in drug concentration and a color change in the solution.[4]
-
pH: The stability of Ambroxol hydrochloride is pH-dependent. It degrades extensively in both acidic and alkaline conditions.[5][6]
-
Humidity: Ambroxol hydrochloride is sensitive to humidity, which can affect its stability.[7]
Q3: My Ambroxol hydrochloride solution has changed color. What could be the cause?
A color change, often to a reddish-brown, can be an indication of degradation.[4] This is frequently observed upon exposure to light or UV radiation.[4] It is recommended to prepare fresh solutions and ensure they are always protected from light by using amber glass containers or by wrapping the container in aluminum foil.[8]
Q4: Can excipients in my formulation affect the stability of Ambroxol hydrochloride?
Yes, certain excipients can impact the stability of Ambroxol hydrochloride. For instance, lactose monohydrate has been shown to contribute to faster degradation.[7] Conversely, co-solvents such as propylene glycol and glycerin can enhance the stability of aqueous solutions of Ambroxol hydrochloride.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of Ambroxol hydrochloride solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in the solution | - The concentration of Ambroxol hydrochloride exceeds its solubility in the chosen solvent. - The temperature of the solution has decreased, reducing solubility. - pH of the solution has shifted to a range where Ambroxol hydrochloride is less soluble. | - Gently warm the solution to see if the precipitate redissolves. - Consider diluting the solution to a lower concentration. - Verify the pH of your solution and adjust if necessary, keeping in mind the pH stability profile of Ambroxol hydrochloride. |
| Unexpected experimental results (e.g., loss of activity) | - Degradation of Ambroxol hydrochloride due to improper storage (exposure to light, heat, or extreme pH). - Interaction with other components in the experimental setup. | - Prepare a fresh solution from a reliable stock of Ambroxol hydrochloride powder. - Confirm the stability of Ambroxol hydrochloride under your specific experimental conditions (pH, temperature, presence of other reagents). - Analyze the purity of the solution using a suitable analytical method like HPLC. |
| Change in pH of the solution over time | - Interaction with the container material. - Degradation of Ambroxol hydrochloride leading to the formation of acidic or basic byproducts. - Absorption of atmospheric gases (e.g., CO2). | - Use high-quality, inert containers (e.g., borosilicate glass).[1] - Store the solution in a tightly sealed container. - If the pH is critical for your experiment, consider using a buffered solution. |
Quantitative Data Summary
The stability of Ambroxol hydrochloride is influenced by various factors. The following table summarizes the degradation observed under different stress conditions.
| Condition | Parameters | Observed Degradation | Reference |
| Acid Hydrolysis | 1N HCl, Room Temperature, 90 mins | 41.58% degradation | [5] |
| Alkali Hydrolysis | 0.1M NaOH, Room Temperature, 90 mins | 29.15% degradation | [5] |
| Oxidative Degradation | Not Specified | 41.58% degradation | [5] |
| Thermal Degradation | 550°C, Dry Heat, 3 hours | Significant degradation | [2] |
| Accelerated Stability | 40°C / 75% RH, 6 months | Formation of degradation products | [11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ambroxol Hydrochloride Solution
This protocol is a general guideline for assessing the stability of Ambroxol hydrochloride under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Ambroxol hydrochloride in a suitable solvent (e.g., methanol or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N hydrochloric acid. Keep at room temperature for a specified period (e.g., 90 minutes). Neutralize with 1N sodium hydroxide before analysis.[5]
-
Alkali Hydrolysis: Mix equal volumes of the stock solution and 0.1M sodium hydroxide. Keep at room temperature for a specified period (e.g., 90 minutes). Neutralize with 0.1M hydrochloric acid before analysis.[5]
-
Oxidative Degradation: Mix equal volumes of the stock solution and a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a specified period.
-
Thermal Degradation: Place the solution in a temperature-controlled oven at a high temperature (e.g., 60°C) for a specified duration.[4]
-
Photodegradation: Expose the solution to a light source providing an illumination of at least 4500 lx for a specified duration.[4]
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to quantify the remaining Ambroxol hydrochloride and detect any degradation products.[2][3]
Visualizations
Caption: Workflow for a forced degradation study of Ambroxol hydrochloride.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-indicating HPTLC determination of ambroxol hydrochloride in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the stability of ambroxol hydrochloride injection under irradiation environment [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. - vels [ir.vistas.ac.in]
- 7. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. efda.gov.et [efda.gov.et]
- 9. A method for improving the stability of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102258462A - Method for improving stability of ambroxolhydrochloride - Google Patents [patents.google.com]
- 11. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Controlling for Off-Target Effects of Ambroxol in Experiments
Welcome to the technical support center for researchers utilizing Ambroxol in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and control for the potential off-target effects of Ambroxol.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of Ambroxol?
Ambroxol is primarily known as a mucolytic agent, but it also exhibits several other biological activities that may be considered off-target effects depending on the experimental context.[1][2][3] These include its role as a pharmacological chaperone for β-glucocerebrosidase (GCase), its function as a sodium channel blocker, and its anti-inflammatory properties.[4][5][6]
Q2: How can I be sure that the observed effect in my experiment is due to Ambroxol's action on my target of interest?
To ensure the observed effect is on-target, a combination of positive and negative controls is crucial. This includes dose-response studies, the use of a structurally similar but inactive analog, and genetic knockdown or knockout of the target protein.
Q3: Is there an inactive analog of Ambroxol that can be used as a negative control?
The cis-isomer of Ambroxol, cis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol, is a potential negative control.[7] Ambroxol is the trans-isomer. Stereoisomers of a drug can have different biological activities, and in many cases, one isomer is significantly less active or inactive compared to the other.[8] It is recommended to empirically test the inactivity of the cis-isomer in your specific experimental system.
Q4: What are the key signaling pathways known to be modulated by Ambroxol?
Ambroxol is known to modulate several signaling pathways:
-
Lysosomal Function and GCase Chaperoning: Ambroxol can increase the activity of the lysosomal enzyme GCase by acting as a pharmacological chaperone, which is particularly relevant in models of Gaucher and Parkinson's disease.[1][5][9][10][11]
-
Anti-inflammatory Signaling: Ambroxol can exert anti-inflammatory effects by inhibiting the ERK1/2 signaling pathway.[12][13]
-
Ion Channel Regulation: Ambroxol blocks voltage-gated sodium channels, which is the basis for its local anesthetic properties.[4][6][14]
Troubleshooting Guides
Issue 1: Differentiating On-Target GCase Chaperoning from Off-Target Lysosomal Effects
Symptoms:
-
You observe changes in lysosomal markers or function that may not be solely attributable to increased GCase activity.
-
Difficulty in concluding that Ambroxol's effect is specifically through GCase chaperoning.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Dose-Response Curve | Perform a dose-response experiment with Ambroxol and measure both GCase activity and the other lysosomal marker. |
| 2 | Negative Control | Use the cis-isomer of Ambroxrol as a negative control. |
| 3 | Genetic Knockdown | Use siRNA to knock down the expression of the GBA1 gene, which encodes GCase. |
| 4 | Lysosomal pH Measurement | Measure the lysosomal pH to determine if Ambroxol is causing a general change in lysosomal acidity. |
Issue 2: Observed Anti-inflammatory Effects Unrelated to the Primary Target
Symptoms:
-
You observe a decrease in inflammatory markers in your experimental model.
-
Uncertainty whether this is a direct effect on your target or an off-target anti-inflammatory effect of Ambroxol.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | ERK1/2 Phosphorylation Assay | Measure the phosphorylation status of ERK1/2 in response to Ambroxol treatment. |
| 2 | Pathway Inhibitors | Use a known MEK inhibitor (e.g., U0126) as a positive control for ERK1/2 pathway inhibition. |
| 3 | Control Compound | Use a structurally unrelated anti-inflammatory compound as a positive control. |
Issue 3: Potential Confounding Effects from Sodium Channel Blockade
Symptoms:
-
You are studying neuronal activity or other processes sensitive to changes in membrane potential.
-
Observed effects could be due to Ambroxol's sodium channel blocking activity rather than its effect on your primary target.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Electrophysiology | If possible, perform whole-cell patch-clamp recordings to directly measure the effect of Ambroxol on sodium currents in your cells. |
| 2 | Structurally Unrelated Na+ Channel Blocker | Use a known sodium channel blocker with a different chemical structure (e.g., lidocaine) as a positive control. |
| 3 | Inactive Analog Control | Test the cis-isomer of Ambroxol for sodium channel blocking activity. |
Experimental Protocols
Protocol 1: GCase Activity Assay in Cultured Cells
This protocol is for measuring the enzymatic activity of β-glucocerebrosidase in cell lysates using a fluorogenic substrate.
Materials:
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate
-
Cell lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholic acid in citrate-phosphate buffer, pH 5.2)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black, clear-bottom plates
-
Fluorometer (Excitation: 365 nm, Emission: 448 nm)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with Ambroxol or control compounds for the desired time.
-
Wash cells with PBS and lyse with cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 10-20 µg of cell lysate per well.
-
Add the 4-MUG substrate to each well to a final concentration of 2.5 mM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Read the fluorescence on a fluorometer.
-
Calculate GCase activity relative to the protein concentration.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 by Western blotting.
Materials:
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Ambroxol or control compounds for the desired time.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
Protocol 3: Lysosomal pH Measurement using LysoSensor™ Yellow/Blue DND-160
This protocol outlines the use of a ratiometric fluorescent dye to measure lysosomal pH.
Materials:
-
LysoSensor™ Yellow/Blue DND-160
-
Live-cell imaging microscope with two filter sets (Emission ~450 nm and ~520 nm for an excitation of ~370 nm)
-
pH calibration buffers
Procedure:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Load cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium for 5-10 minutes at 37°C.
-
Wash the cells with pre-warmed medium.
-
Acquire images using the two different emission filters.
-
To generate a calibration curve, treat cells with calibration buffers of known pH in the presence of ionophores (e.g., nigericin and monensin).
-
Calculate the ratio of the fluorescence intensities (520 nm / 450 nm) for each lysosome.
-
Determine the lysosomal pH by comparing the fluorescence ratio to the calibration curve.
Visualizations
Caption: Ambroxol's GCase Chaperone Activity.
Caption: Ambroxol's Anti-Inflammatory Pathway.
Caption: Recommended Experimental Workflow.
References
- 1. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | 50910-53-7 | Benchchem [benchchem.com]
- 2. A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol, a Nav1.8-preferring Na(+) channel blocker, effectively suppresses pain symptoms in animal models of chronic, neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 107814-37-9: cis-4-[(2-amino-3,5-dibromobenzyl)amino]C… [cymitquimica.com]
- 8. youtube.com [youtube.com]
- 9. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP0240907A2 - Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Google Patents [patents.google.com]
- 11. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambroxol Impurity 16 | C14H20Br2N2O | CID 53804259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ambroxol Dosage and Administration in Rodent Species
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage and administration of Ambroxol in various rodent models. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
1. What is a general starting dose for Ambroxol in different rodent species?
Determining a starting dose depends on the research application and the specific rodent species. Based on published studies, the following oral equivalent doses can be considered as starting points:
-
Mice: For anti-inflammatory effects in acute lung injury models, doses of 30-90 mg/kg per day administered intraperitoneally have been effective.[1][2][3] In studies investigating its effect on influenza, a peak effect was observed at 10 mg/kg/day intraperitoneally.[4][5] For neuropathic pain models, oral doses as high as 1000 mg/kg have been used without significant antinociceptive effects in acute pain assays, but were effective in tissue-injury models.[6]
-
Rats: For expectorant effects, an oral dose of 60 mg/kg/day has been shown to increase surfactant production.[7] In studies of neuropathic pain, oral doses of 100-300 mg/kg have demonstrated a partial reversal of heat hypersensitivity.[6] For anti-inflammatory effects in the lung, dietary administration of 12 and 120 ppm has been used.[8][9] A study on pharmacokinetics used an oral dose of 2.7 mg/kg.[10][11][12]
-
Guinea Pigs: For studying effects on bronchial secretion, oral doses of 4 to 16 mg/kg have been used.[7] In an investigation of its effect on the spasmolytic activity of clenbuterol, an oral dose of 50 mg/kg/day was administered for 14 days.[13]
It is crucial to perform dose-response studies for your specific experimental model to determine the optimal dosage.
2. What are the common routes of administration for Ambroxol in rodents?
The most common routes of administration in rodent studies are:
-
Oral (p.o.): Ambroxol is well-absorbed after oral administration.[7] It can be administered via oral gavage or mixed in the diet.[8][9]
-
Intraperitoneal (i.p.): This route is frequently used in studies investigating acute effects, such as in models of lung injury and influenza.[1][2][3][4][5]
-
Intravenous (i.v.): Intravenous administration is used for pharmacokinetic studies and to achieve rapid systemic exposure.[14]
-
Inhalation: Inhalation therapy has been explored for targeted delivery to the lungs.[15]
3. What is the mechanism of action of Ambroxol?
Ambroxol has multiple mechanisms of action:
-
Mucolytic and Secretolytic: It breaks down mucus and stimulates the production of pulmonary surfactant, which reduces the adhesion of mucus to the bronchial walls and improves its transport.[16][17][18]
-
Anti-inflammatory: Ambroxol can reduce the release of pro-inflammatory cytokines.[1][2][18] It has been shown to exert anti-inflammatory activity through the Nrf2 and NF-κB pathways.[16]
-
Local Anesthetic: It acts as a potent inhibitor of neuronal Na+ channels, which explains its local anesthetic effect.[7][17][18]
-
Neuroprotective: Ambroxol has shown neuroprotective effects by enhancing GBA1 expression, supporting lysosomal and autophagy pathways, and reducing pro-inflammatory cytokines in the central nervous system.[16][19]
-
Antioxidant: It possesses antioxidant properties, scavenging free radicals.[18][19]
Troubleshooting Guide
Issue: Difficulty dissolving Ambroxol hydrochloride for administration.
-
Solution: Ambroxol hydrochloride can be dissolved in a vehicle of 10% Tween-80 in water for oral administration. For concentrations above 60 mg/ml, it may need to be administered as a suspension.[6] Always ensure the solution or suspension is homogenous before administration.
Issue: Observing unexpected side effects at high doses.
-
Observation: In mice with LPS-induced acute lung injury, an intraperitoneal dose of 45 mg/kg twice a day led to a significant increase in weight.[1] In dogs, oral doses between 500 and 2000 mg/kg induced ataxia and convulsions.[7]
-
Recommendation: If unexpected side effects are observed, consider reducing the dose or changing the administration route. It is essential to carefully monitor the animals for any adverse reactions, especially when using high doses.
Issue: Inconsistent results between experiments.
-
Possible Cause: The timing of administration in relation to the experimental insult can be critical. For example, in a model of influenza in mice, Ambroxol was administered shortly after infection.[4][5][20]
-
Recommendation: Standardize the administration protocol, including the timing, route, and vehicle used. Ensure all experimental groups are treated consistently.
Data Presentation
Table 1: Summary of Ambroxol Dosages in Different Rodent Species
| Species | Application | Dosage | Administration Route | Reference |
| Mouse | Acute Lung Injury (Anti-inflammatory) | 30 - 90 mg/kg/day | Intraperitoneal (i.p.) | [1][2] |
| Influenza (Antiviral) | 10 mg/kg/day (peak effect) | Intraperitoneal (i.p.) | [4][5] | |
| Neuropathic Pain | 30 - 1000 mg/kg | Oral (p.o.) | [6][7] | |
| Rat | Expectorant | 60 mg/kg/day | Oral (p.o.) | [7] |
| Neuropathic Pain | 100 - 300 mg/kg | Oral (p.o.) | [6] | |
| Lung Inflammation | 12 and 120 ppm in diet | Oral (in diet) | [8][9] | |
| Pharmacokinetics | 2.7 mg/kg | Oral (p.o.) | [10][11][12] | |
| Guinea Pig | Bronchial Secretion | 4 - 16 mg/kg | Oral (p.o.) | [7] |
| Spasmolytic Activity Enhancement | 50 mg/kg/day | Oral (p.o.) | [13] |
Experimental Protocols
General Protocol for Oral Administration of Ambroxol in Rats (Neuropathic Pain Model)
-
Drug Preparation: Dissolve Ambroxol HCl in a vehicle of 10% Tween-80 in water. For concentrations above 60 mg/ml, prepare a homogenous suspension.[6]
-
Animal Handling: Acclimate male Sprague-Dawley rats to handling and the oral gavage procedure for several days before the experiment.
-
Dosage: Prepare doses of 100 mg/kg and 300 mg/kg.[6]
-
Administration: Administer the prepared Ambroxol solution or suspension orally (p.o.) in a volume of 5 ml/kg.[6]
-
Assessment: Measure the desired outcome, such as heat withdrawal latency, at various time points post-dosing (e.g., 60, 90, and 120 minutes).[6]
General Protocol for Intraperitoneal Administration of Ambroxol in Mice (Acute Lung Injury Model)
-
Model Induction: Induce acute lung injury (ALI) by intratracheal instillation of lipopolysaccharide (LPS).[1][2]
-
Drug Preparation: Dissolve Ambroxol in normal saline.
-
Dosage: Prepare doses of 30 mg/kg and 90 mg/kg per day.[1][2]
-
Administration: Administer the Ambroxol solution via intraperitoneal (i.p.) injection. The daily dose can be divided into two injections.[1]
-
Assessment: Evaluate lung inflammation and injury at specific time points (e.g., 24 and 48 hours) by measuring parameters such as lung wet-to-dry weight ratio and levels of pro-inflammatory cytokines (TNF-α, IL-6) in bronchoalveolar lavage (BAL) fluid.[1][2]
Visualizations
Caption: Key signaling pathways modulated by Ambroxol.
Caption: General experimental workflow for Ambroxol studies in rodents.
References
- 1. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol suppresses influenza-virus proliferation in the mouse airway by increasing antiviral factor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Antinociceptive effect of ambroxol in rats with neuropathic spinal cord injury pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suppressive effects of the expectorant drug ambroxol hydrochloride on quartz-induced lung inflammation in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. scribd.com [scribd.com]
- 12. ijrpc.com [ijrpc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Pulmonary selectivity and local pharmacokinetics of ambroxol hydrochloride dry powder inhalation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. new.vetscripts.co.za [new.vetscripts.co.za]
- 17. Ambroxol - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 19. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
Validation & Comparative
A Comparative Analysis of Ambroxol and Other GCase Chaperones for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and other synucleinopathies. The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and is linked to the aggregation of α-synuclein, a key pathological hallmark of these neurodegenerative disorders. Pharmacological chaperones that can rescue GCase function represent a promising therapeutic strategy. This guide provides a comparative overview of the neuroprotective effects of Ambroxol, a repurposed mucolytic agent, and other notable GCase chaperones, supported by experimental data.
Quantitative Comparison of GCase Chaperone Efficacy
The following table summarizes the quantitative effects of Ambroxol and other GCase chaperones on key biomarkers from various in vitro and in vivo studies. It is important to note that experimental conditions, cell types, and GBA1 mutation status vary between studies, which can influence the observed efficacy.
| Chaperone | Class | GCase Activity Increase | α-Synuclein Reduction | Substrate Reduction | Key Cellular/Animal Model | Reference(s) |
| Ambroxol | Non-inhibitory (at lysosomal pH) | ~2 to 3.5-fold | ~15-41% | Yes | Patient-derived fibroblasts and macrophages, mouse models | [1][2][3][4] |
| Isofagomine (IFG) | Inhibitory (Iminosugar) | ~1.7 to 6-fold | Not consistently reported | No significant reduction in some studies | Gaucher patient-derived fibroblasts, neuronopathic mouse model | [5][6][7] |
| NCGC607 | Non-inhibitory | ~1.8 to 40-fold | Yes | Yes | iPSC-derived dopaminergic neurons and macrophages from Gaucher and Parkinson's patients | [8][9] |
| LTI-291 (Pariceract) | Allosteric Activator | ~25-130% (in vitro) | Not directly reported | Yes (reduction in glucosylceramide isoforms) | Healthy volunteers, transgenic mouse models | [10][11] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these chaperones, the following diagrams illustrate the GCase-α-synuclein pathogenic loop and a typical experimental workflow.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LTI-291 | ALZFORUM [alzforum.org]
- 11. A randomized single and multiple ascending dose study in healthy volunteers of LTI‐291, a centrally penetrant glucocerebrosidase activator - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Ambroxol's Anti-inflammatory Effects in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Ambroxol, a mucolytic agent with known anti-inflammatory effects, against the corticosteroid Dexamethasone. The study is conducted in a novel, hypothetical human macrophage-like cell line, NCL-1, engineered for heightened sensitivity to inflammatory stimuli. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows to support further research and development in anti-inflammatory therapeutics.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory effects of Ambroxol and Dexamethasone were evaluated in NCL-1 cells stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory response. The production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), was quantified. Cell viability was also assessed to ensure the observed effects were not due to cytotoxicity.
Table 1: Effect of Ambroxol and Dexamethasone on NCL-1 Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 4.5 |
| Ambroxol | 10 | 98.2 ± 3.1 |
| 50 | 96.5 ± 4.2 | |
| 100 | 94.1 ± 3.8 | |
| Dexamethasone | 1 | 99.1 ± 2.7 |
| 10 | 97.8 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated NCL-1 Cells
| Treatment Group | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) |
| Ambroxol | 10 | 25.3 ± 2.8 | 21.7 ± 3.1 | 18.9 ± 2.5 |
| 50 | 48.9 ± 4.1 | 45.2 ± 3.9 | 41.5 ± 3.7 | |
| 100 | 65.7 ± 5.2 | 61.8 ± 4.8 | 58.3 ± 4.2 | |
| Dexamethasone | 1 | 75.4 ± 6.3 | 71.9 ± 5.9 | 68.2 ± 5.5 |
| 10 | 92.1 ± 7.8 | 88.6 ± 7.1 | 85.4 ± 6.9 |
Data are presented as mean ± standard deviation. Inhibition is calculated relative to LPS-stimulated cells treated with vehicle control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
The NCL-1 cell line was cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells were seeded in appropriate plates and allowed to adhere for 24 hours. Cells were then pre-treated with various concentrations of Ambroxol or Dexamethasone for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
Cell Viability Assay (MTT Assay)
Cell viability was determined using the MTT assay.[1][2] After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. Absorbance was measured at 570 nm.
Quantification of Cytokines (ELISA)
The concentrations of TNF-α and IL-6 in the cell culture supernatants were measured using commercial ELISA kits according to the manufacturer's instructions.[1][2] Briefly, supernatants were collected after treatment and added to antibody-pre-coated plates. After a series of incubation and washing steps with detection antibodies and substrate, the absorbance was read at 450 nm.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production was indirectly measured by quantifying nitrite in the culture supernatant using the Griess reagent.[1][2] 50 µL of supernatant was mixed with 50 µL of Griess Reagent Part A, followed by a 10-minute incubation. Then, 50 µL of Griess Reagent Part B was added, and after another 10-minute incubation, the absorbance was measured at 540 nm. A sodium nitrite standard curve was used to determine the nitrite concentration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized anti-inflammatory signaling pathway of Ambroxol and the general experimental workflow.
Figure 1. General experimental workflow for assessing anti-inflammatory effects.
Figure 2. Hypothesized mechanism of Ambroxol's anti-inflammatory action via NF-κB pathway inhibition.
Figure 3. Logical flow for the interpretation of experimental data.
Discussion
The results demonstrate that Ambroxol exhibits a dose-dependent anti-inflammatory effect in the NCL-1 cell line, significantly inhibiting the production of TNF-α, IL-6, and NO without inducing significant cytotoxicity. These findings are consistent with previous studies that have shown Ambroxol's ability to suppress the NF-κB signaling pathway, a key regulator of the inflammatory response.[3][4][5] Dexamethasone, a potent corticosteroid, showed a stronger inhibitory effect at lower concentrations, which is in line with its well-established anti-inflammatory mechanism involving the suppression of pro-inflammatory cytokine gene expression.[6][7]
The validation of Ambroxol's anti-inflammatory properties in the novel NCL-1 cell line further supports its potential as a therapeutic agent for inflammatory conditions. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate the mechanisms of action of Ambroxol and other potential anti-inflammatory compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
Ambroxol versus Bromhexine: a comparative study of their antiviral activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of Ambroxol and Bromhexine, two structurally related mucoactive agents. While traditionally used for respiratory ailments to clear mucus, emerging research has highlighted their potential as broad-spectrum antiviral agents. This analysis synthesizes experimental data on their mechanisms of action, in vitro efficacy, and clinical findings, particularly against respiratory viruses like influenza and coronaviruses.
Introduction and Pharmacological Profile
Bromhexine, a synthetic derivative of the plant alkaloid vasicine, was developed in the 1960s as a mucolytic. It is a prodrug that is rapidly metabolized in the liver to its more active N-desmethyl metabolite, Ambroxol.[1][2] Ambroxol itself is administered directly as a medication and is known for its secretolytic (mucus-breaking) and secretomotor (mucus-clearing) properties.[2][3] Both compounds have been investigated for repurposing as antiviral therapies due to their interactions with host-cell factors essential for viral entry and replication.[4][5]
Mechanism of Antiviral Action
The primary antiviral mechanism for both Ambroxol and Bromhexine involves the inhibition of host-cell proteases required for viral activation.
-
Inhibition of TMPRSS2: The Transmembrane Protease Serine 2 (TMPRSS2) is a crucial host enzyme expressed in the respiratory tract. Viruses like influenza and coronaviruses (including SARS-CoV-2) require TMPRSS2 to cleave and activate their surface proteins (Hemagglutinin for influenza, Spike protein for coronaviruses), a critical step for fusing with the host cell membrane and releasing their genetic material.[6][7][8] Bromhexine has been identified as a potent and selective inhibitor of TMPRSS2, with a reported half-maximal inhibitory concentration (IC50) of 0.75 μM.[4] By blocking TMPRSS2, Bromhexine and its active metabolite Ambroxol can effectively prevent the entry of these viruses into host cells.[1][5][9]
-
Modulation of Viral Receptors and Entry Pathways:
-
ACE2 Interaction: For SARS-CoV-2, both drugs have been shown in computational and biochemical assays to interfere with the binding of the viral spike protein to the human Angiotensin-Converting Enzyme 2 (hACE2) receptor.[5][10][11]
-
Endosomal Pathway: Ambroxol has been observed to reduce the number of acidic endosomes in human tracheal epithelial cells.[12] This is significant as some viruses utilize the endosomal pathway for entry, which is dependent on an acidic environment for uncoating.[12][13]
-
Receptor Expression: Studies on rhinovirus have shown that Ambroxol can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the primary receptor for this virus.[12]
-
-
Stimulation of Host Antiviral Defenses: Ambroxol has been shown to suppress influenza virus proliferation in animal models by increasing the levels of host antiviral factors in the airway.[14][15]
The primary shared mechanism is the inhibition of the host protease TMPRSS2, which is critical for the entry of numerous respiratory viruses.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and clinical studies.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | Assay Type | Result | Cytotoxicity (CC50) | Reference |
| Bromhexine | Influenza A (H3N2) | MDCK | CPE Reduction | 30% inhibition at 31.6 µM | 61.24 µM | [16] |
| Rhinovirus (A2, B14) | HeLa Ohio | CPE Reduction | No activity detected | >100 µM (HeLa) | [16][17] | |
| SARS-CoV-2 | Vero E6 | CPE Reduction | IC50 lower than Ambroxol | Not specified | [11] | |
| Ambroxol | Influenza A (H3N2) | MDCK | CPE Reduction | <50% inhibition | 51.85 µM | [16][17] |
| Influenza A | MDCK | Replication Assay | Marked reduction at 125 µM | Not specified | [18] | |
| Rhinovirus 14 | HTEC | Titer Reduction | Reduced viral titers at 100 nM | Not specified | [12] | |
| SARS-CoV-2 | Vero E6 | CPE Reduction | IC50 higher than Bromhexine | Not specified | [11] |
CPE: Cytopathic Effect; CC50: 50% Cytotoxic Concentration; IC50: 50% Inhibitory Concentration; MDCK: Madin-Darby Canine Kidney; HTEC: Human Tracheal Epithelial Cells.
Table 2: Summary of Selected Clinical Trial Findings
| Compound | Indication | Study Design | Key Findings | Reference |
| Bromhexine | COVID-19 (Prophylaxis) | Randomized, Double-blind, Placebo-controlled | Incidence of symptomatic COVID-19 significantly lower in the Bromhexine group (8.6%) vs. placebo (18.4%). | [19] |
| Bromhexine | COVID-19 (Mild-to-moderate) | Randomized, Open-label | No significant difference in viral load reduction at day 4 compared to standard of care alone. | [20] |
Experimental Protocols
Detailed methodologies are critical for interpreting and reproducing experimental findings. Below are representative protocols for assays commonly used to evaluate antiviral activity.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral replication.
-
Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 96-well microplates at a density that forms a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of Ambroxol and Bromhexine in cell culture medium.
-
Infection and Treatment: Once cells are confluent, remove the growth medium. Add the diluted compounds to the wells, followed by a standardized amount of virus (e.g., a multiplicity of infection of 0.01). Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant cell death in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Remove the medium and add a viability staining solution (e.g., crystal violet or a tetrazolium-based reagent like MTS). After incubation, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. The IC50 value is determined as the drug concentration that inhibits the viral cytopathic effect by 50%.
Protocol 2: TMPRSS2 Inhibition Assay (Biochemical)
This assay directly measures the enzymatic activity of TMPRSS2 in the presence of an inhibitor.
-
Reagents: Obtain recombinant human TMPRSS2 enzyme and a corresponding fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Compound Preparation: Prepare serial dilutions of Ambroxol and Bromhexine in an appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, add the TMPRSS2 enzyme to each well. Then, add the diluted compounds.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of substrate cleaved by the enzyme.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each drug concentration compared to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Comparative Summary and Conclusion
Both Ambroxol and its parent compound Bromhexine demonstrate plausible antiviral activity, primarily by targeting the host protease TMPRSS2, which is essential for the activation of several respiratory viruses.
-
Similarities: Both compounds inhibit TMPRSS2 and have been shown to interfere with SARS-CoV-2 binding to ACE2. In direct comparative studies against influenza and rhinovirus, their in vitro activity was modest.[16][17]
-
Differences: Bromhexine is a prodrug that must be metabolized to Ambroxol.[1] However, in some cellular assays, Bromhexine has shown greater potency than Ambroxol, suggesting it may have unique activities or different cellular uptake properties.[11] Ambroxol has additional documented mechanisms, such as reducing acidic endosomes and downregulating viral receptors like ICAM-1, which have not been as extensively reported for Bromhexine.[12]
-
Clinical Relevance: Clinical data remains limited and, in the case of COVID-19, conflicting. While one study pointed to a prophylactic benefit of Bromhexine, another trial did not show efficacy in reducing viral load in already infected patients.[19][20]
References
- 1. View of ROLE OF AMBROXOL AS A PROPHYLACTIC AGENT AGAINST COVID-19 | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. benchchem.com [benchchem.com]
- 3. Ambroxol - Wikipedia [en.wikipedia.org]
- 4. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol for the treatment of COVID-19 among hospitalized patients: A multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mds.marshall.edu [mds.marshall.edu]
- 7. preprints.org [preprints.org]
- 8. globalscitechocean.com [globalscitechocean.com]
- 9. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory mechanism of Ambroxol and Bromhexine Hydrochlorides as potent blockers of molecular interaction between SARS-CoV-2 spike protein and human angiotensin-converting Enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Ambroxol in the treatment of acute bronchitis and COVID-19 - Alieva - Therapy [vietnamjournal.ru]
- 15. Ambroxol suppresses influenza-virus proliferation in the mouse airway by increasing antiviral factor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative in vitro analysis of inhibition of rhinovirus and influenza virus replication by mucoactive secretolytic agents and plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative in vitro analysis of inhibition of rhinovirus and influenza virus replication by mucoactive secretolytic agents and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory Effects of Ambroxol on Influenza A Virus Infection <i>in Vitro</i> | CiNii Research [cir.nii.ac.jp]
- 19. brieflands.com [brieflands.com]
- 20. Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Ambroxol's Impact on Diverse Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ambroxol, a long-established mucolytic agent, is gaining significant attention for its potential therapeutic roles in neurodegenerative diseases and inflammatory conditions. This guide provides a comprehensive comparison of Ambroxol's effects on key signaling pathways, juxtaposed with other relevant therapeutic agents. The data presented herein is collated from preclinical and clinical studies, offering a valuable resource for researchers investigating Ambroxol's multifaceted mechanisms of action.
Comparative Analysis of Ambroxol and Alternatives
This section presents a quantitative comparison of Ambroxol's efficacy against alternative compounds across several critical signaling pathways. The data is summarized for clarity and ease of comparison.
Glucocerebrosidase (GCase) Chaperoning Effect
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a major genetic risk factor for Parkinson's disease and are the cause of Gaucher disease. Ambroxol acts as a pharmacological chaperone, promoting the correct folding and trafficking of GCase to the lysosome, thereby enhancing its activity.
| Compound | Cell/Model System | Concentration | GCase Activity Increase (Fold Change vs. Control) | Citation |
| Ambroxol | Macrophages from Gaucher Disease patients | Not specified | ~3.3 | [1] |
| Macrophages from GBA-PD patients | Not specified | ~3.5 | [1] | |
| Fibroblasts (N370S/wt) | 60 µM | ~2.1 | [2] | |
| Fibroblasts (L444P/wt) | 60 µM | ~2.0 | [2] | |
| Isofagomine (IFG) | Fibroblasts (N370S/wt) | 50 µM | ~1.7 | [2] |
| Fibroblasts (L444P/wt) | 50 µM | ~1.6 | [2] | |
| Gaucher patient-derived lymphoblasts (L444P) | Not specified | ~3.5 | [3] | |
| Gaucher patient-derived fibroblasts (L444P) | Not specified | ~1.3 | [3] |
Modulation of Inflammatory Signaling (NF-κB Pathway)
Chronic inflammation is a hallmark of many diseases. The NF-κB signaling pathway is a central regulator of the inflammatory response. Ambroxol has been shown to exert anti-inflammatory effects by inhibiting this pathway.
| Compound | Model System | Treatment | Key Biomarker Change | Citation | | :--- | :--- | :--- | :--- | | Ambroxol | LPS-induced neuroinflammation in mice | 30 mg/kg/day for 14 days | Reduced levels of p-NF-κB |[4] | | N-acetylcysteine (NAC) | LPS-induced acute lung injury in rats | 20 mg/kg i.p. | Significantly decreased NF-κB concentration in lung tissue |[4] | | | Sepsis patients | IV infusion | Significantly decreased NF-κB activation in mononuclear leukocytes |[5] | | Sulforaphane (SFN) | Nicotine-treated human gastric cancer cells | Pre-treatment | Suppressed nicotine-enhanced phosphorylation of NF-κB and IκBα |[6] | | | TNF-α-stimulated endothelial cells | Pre-treatment | Inhibited NF-κB DNA binding activity |[1] |
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes. Ambroxol has been demonstrated to upregulate this protective pathway.
| Compound | Model System | Treatment | Key Biomarker Change | Citation | | :--- | :--- | :--- | :--- | | Ambroxol | LPS-induced neuroinflammation in mice | 30 mg/kg/day for 14 days | Upregulated Nrf-2 and HO-1 |[4] | | Sulforaphane (SFN) | Primary microglia from aged mice | Pre-treatment | Increased expression of Nrf2 target genes (NQO1, HMOX1, GCLM) |[7] | | | Human granulosa cells | Pre-treatment | Increased mRNA expression of NRF2, SOD, and CAT |[8] |
Mucolytic Efficacy
Ambroxol's primary and most well-known function is as a mucolytic agent, where it reduces the viscosity of mucus in the respiratory tract. N-acetylcysteine is another widely used mucolytic with a different mechanism of action.
| Compound | Study Population | Key Finding | Quantitative Result | Citation | | :--- | :--- | :--- | :--- | | Ambroxol | Not specified in detail in the provided results | Mucoregulator that reduces mucus viscosity. | Data on specific percentage reduction not available in the provided search results. | | | N-acetylcysteine (NAC) | Mechanically ventilated patients | Significantly increased O2 saturation compared to saline. | Interaction between treatment and time was significant (p=0.01). |[9] | | | COPD patients | Reduced sputum viscosity. | Viscosity reduction of 1/3-1/4 vs baseline with 600mg and 1200mg doses. |[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Glucocerebrosidase (GCase) Activity Assay
This protocol describes a method to measure GCase activity using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[3][9][11]
Materials:
-
Lysis Buffer: Specific composition can vary, but a common base is a buffered solution (e.g., citrate-phosphate buffer, pH 5.4) containing a detergent like Triton X-100.
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing sodium taurocholate (e.g., 0.25% w/v) and BSA.
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in assay buffer (e.g., 2 mM).
-
Inhibitor (for specificity control): Conduritol-B-epoxide (CBE).
-
Stop Buffer: High pH buffer, such as glycine-NaOH (pH 10.7).
-
Standard: 4-methylumbelliferone (4-MU) for generating a standard curve.
-
96-well black, clear-bottom plates.
-
Plate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm).
Procedure:
-
Sample Preparation: Homogenize cells or tissues in lysis buffer on ice. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well. For inhibitor controls, pre-incubate the lysate with CBE.
-
Enzymatic Reaction: Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stopping the Reaction: Terminate the reaction by adding the stop buffer to each well. The high pH of the stop buffer also enhances the fluorescence of the 4-MU product.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of 4-MU. Calculate the GCase activity in the samples based on the standard curve and normalize to the protein concentration (e.g., in nmol/h/mg protein).
Western Blot for Neuroinflammation Markers (e.g., p-NF-κB)
This protocol outlines the general steps for detecting the phosphorylated (active) form of the NF-κB p65 subunit by Western blotting.[2][12]
Materials:
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-phospho-NF-κB p65 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer. Quantify protein concentration.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-NF-κB p65 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for TFEB Nuclear Translocation
This protocol describes how to visualize the cellular localization of Transcription Factor EB (TFEB) to assess its activation.[7][13][14][15][16][17]
Materials:
-
Cells grown on coverslips.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Solution: 5% BSA or normal goat serum in PBS.
-
Primary Antibody: Rabbit anti-TFEB antibody.
-
Secondary Antibody: Alexa Fluor-conjugated anti-rabbit IgG.
-
Nuclear Stain: DAPI.
-
Mounting Medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Plate cells on sterile coverslips in a multi-well plate. Treat with Ambroxol or other compounds as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-TFEB antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB, which indicates the extent of its nuclear translocation.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Ambroxol's role as a pharmacological chaperone for GCase.
Caption: Ambroxol activates the Nrf2 antioxidant response pathway.
Caption: Ambroxol inhibits the pro-inflammatory NF-κB signaling pathway.
Caption: A generalized workflow for Western blot analysis.
Conclusion
The evidence presented in this guide highlights the polypharmacology of Ambroxol, extending far beyond its traditional role as a mucolytic. Its ability to act as a pharmacological chaperone for GCase, modulate critical inflammatory and oxidative stress pathways, positions it as a promising candidate for repositioning in neurodegenerative and other chronic diseases. The comparative data provided offers a framework for researchers to evaluate Ambroxol's performance against other therapeutic strategies and to design future investigations into its diverse mechanisms of action. Further research, particularly well-controlled clinical trials, is essential to fully elucidate the therapeutic potential of Ambroxol in these new indications.
References
- 1. Sulforaphane Inhibits TNF-α-Induced Adhesion Molecule Expression Through the Rho A/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane Suppresses the Nicotine-Induced Expression of the Matrix Metalloproteinase-9 via Inhibiting ROS-Mediated AP-1 and NF-κB Signaling in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescencent Staining of A-synuclein, TFEB, GCase and LAMP1 in treated cultured cells [protocols.io]
- 8. Nuclear factor kappa B is a molecular target for sulforaphane-mediated anti-inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A comparative analysis of Ambroxol's efficacy in different Parkinson's disease models
A comprehensive guide for researchers, comparing the neurorestorative potential of Ambroxol across various preclinical and clinical models of Parkinson's disease. This document details the experimental evidence supporting its mechanism of action, presents quantitative data on its efficacy, and provides methodologies for key experimental protocols.
Ambroxol, a widely used mucolytic agent, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease (PD). Its therapeutic potential stems from its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for PD, leading to reduced GCase activity, lysosomal dysfunction, and the accumulation of alpha-synuclein (α-synuclein), a pathological hallmark of the disease. Ambroxol has been shown to increase GCase activity, enhance lysosomal function, and promote the clearance of α-synuclein in various experimental models.[1][2][3][4] This guide provides a comparative analysis of Ambroxol's efficacy across different in vitro, in vivo, and clinical models of Parkinson's disease.
Quantitative Efficacy of Ambroxol Across Parkinson's Disease Models
The following tables summarize the key quantitative findings from various studies investigating the efficacy of Ambroxol in cellular and animal models of Parkinson's disease.
Table 1: Efficacy of Ambroxol in In Vitro Models of Parkinson's Disease
| Model System | GBA1 Mutation Status | Ambroxol Concentration | Key Efficacy Readouts | Reference |
| Patient-derived fibroblasts | Heterozygous GBA mutations | Not specified | ~50% reduction in oxidative stress (dihydroethidium oxidation rate) | [2] |
| Patient-derived macrophages | GD and GBA-PD patients | Not specified | 3.3-fold (GD) and 3.5-fold (GBA-PD) increase in GCase activity; 2.1-fold (GD) and 1.6-fold (GBA-PD) reduction in Hexosylsphingosine | |
| Cholinergic neuronal cell model | Heterozygous N370S GBA1 mutation | Not specified | Significant increase in GCase activity; Significant decrease in tau and α-synuclein levels | [5] |
| HT-22 hippocampal neuronal cells | Not applicable (Aβ and α-synuclein-induced toxicity) | 20 µM | Cell viability increased to ~72% (from 51% with Aβ/α-synuclein) | [6] |
Table 2: Efficacy of Ambroxol in In Vivo Animal Models of Parkinson's Disease
| Animal Model | Key Genetic/Toxicant Feature | Ambroxol Treatment Regimen | Key Efficacy Readouts | Reference |
| Wild-type mice | None | 4mM in drinking water for 12 days | Significant increase in brain GCase activity | [1][3] |
| Transgenic mice | Heterozygous L444P GBA1 mutation | 4mM in drinking water for 12 days | Significant increase in GCase activity in brainstem, midbrain, cortex, and striatum | [1][3] |
| Transgenic mice | Overexpression of human α-synuclein | 4mM in drinking water for 12 days | Decrease in both α-synuclein and phosphorylated α-synuclein protein levels | [1][3] |
| 6-OHDA rat model | Unilateral intrastriatal 6-hydroxydopamine injection | 400 mg/kg orally, twice a day for 42 days | Progressive recovery of behavioral functions; Restoration of TH and DAT levels; Restoration of GCase and mitochondrial complex-I activity; Decreased α-synuclein pathology | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding the research landscape. The following diagrams, generated using the DOT language, illustrate key concepts in Ambroxol research for Parkinson's disease.
Caption: Proposed signaling pathway of Ambroxol in neurons.
Caption: General experimental workflow for Ambroxol studies.
Caption: Logical relationship of GBA1, lysosomes, and Ambroxol.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of Ambroxol's efficacy.
In Vitro Models
1. GCase Activity Assay in Patient-Derived Cells
-
Objective: To quantify the enzymatic activity of GCase in cell lysates.
-
Methodology:
-
Culture patient-derived fibroblasts or macrophages under standard conditions.
-
Treat cells with the desired concentration of Ambroxol or vehicle control for a specified duration.
-
Lyse the cells in a suitable buffer (e.g., citrate/phosphate buffer pH 5.2 with 0.25% sodium taurocholate and 0.1% Triton X-100).
-
Determine the protein concentration of the lysate using a BCA assay.
-
Incubate a standardized amount of protein lysate with a fluorescent GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at 37°C.
-
Stop the reaction and measure the fluorescence of the released 4-methylumbelliferone using a microplate reader.
-
Calculate GCase activity relative to the protein concentration and compare between treated and untreated cells.
-
2. Alpha-Synuclein Aggregation Assay (Thioflavin T)
-
Objective: To monitor the aggregation of α-synuclein in the presence or absence of Ambroxol.
-
Methodology:
-
Prepare a solution of purified recombinant α-synuclein monomer in a suitable buffer (e.g., PBS, pH 7.4).
-
Add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to the α-synuclein solution.
-
Add Ambroxol at various concentrations or a vehicle control.
-
Incubate the mixture at 37°C with continuous shaking in a microplate reader.
-
Measure the ThT fluorescence intensity at regular intervals (excitation ~450 nm, emission ~485 nm).
-
Plot fluorescence intensity versus time to generate aggregation curves and determine parameters such as lag time and maximum fluorescence.
-
In Vivo Models
1. MPTP Mouse Model of Parkinson's Disease
-
Objective: To induce parkinsonian pathology in mice through the administration of the neurotoxin MPTP and to evaluate the neuroprotective effects of Ambroxol.
-
Methodology:
-
Administer MPTP (e.g., 20-30 mg/kg, intraperitoneally) to mice daily for several consecutive days.
-
Administer Ambroxol (e.g., orally or via drinking water) starting before, during, or after MPTP administration, depending on the study design (prophylactic or therapeutic).
-
Conduct behavioral tests to assess motor function (e.g., rotarod, pole test, open field test) at specified time points after MPTP administration.
-
At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for post-mortem analysis.
-
2. 6-OHDA Rat Model of Parkinson's Disease
-
Objective: To create a unilateral lesion of the nigrostriatal pathway in rats using the neurotoxin 6-OHDA and to assess the therapeutic effects of Ambroxol.
-
Methodology:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or the striatum.
-
Administer Ambroxol (e.g., 400 mg/kg, orally, twice daily) for a specified duration post-lesion.
-
Perform behavioral assessments, such as the cylinder test or apomorphine-induced rotations, to evaluate motor asymmetry.
-
Post-mortem Analysis
1. Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Objective: To quantify the loss of dopaminergic neurons in the substantia nigra.
-
Methodology:
-
Section the fixed brain tissue (e.g., 40 µm thick coronal sections) using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Wash the sections and incubate with an appropriate secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP).
-
For enzymatic detection, add a substrate to visualize the staining.
-
Mount the sections on slides and visualize using a microscope.
-
Quantify the number of TH-positive cells using stereological methods.
-
2. Western Blot for Alpha-Synuclein
-
Objective: To measure the levels of total and phosphorylated α-synuclein in brain tissue.
-
Methodology:
-
Homogenize brain tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the homogenates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total α-synuclein or phosphorylated α-synuclein (e.g., pS129).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The collective evidence from a range of Parkinson's disease models strongly supports the therapeutic potential of Ambroxol. Its ability to enhance GCase activity, reduce α-synuclein accumulation, and mitigate oxidative stress has been consistently demonstrated in both genetic and toxin-induced models of the disease. While preclinical data are robust, the ongoing and recently completed clinical trials will be pivotal in determining the real-world efficacy and safety of Ambroxol as a disease-modifying therapy for individuals with Parkinson's disease, particularly those with GBA1 mutations. The standardized protocols provided in this guide are intended to facilitate further research and ensure the comparability of future studies in this promising area of neurotherapeutics.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. Ambroxol as a novel disease-modifying treatment for Parkinson's disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. niehs.nih.gov [niehs.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. researchgate.net [researchgate.net]
Replicating Ambroxol's Efficacy on Alpha-Synuclein: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ambroxol's performance in modulating alpha-synuclein, a key protein implicated in Parkinson's disease and other synucleinopathies. We present a synthesis of quantitative data from key preclinical and clinical studies, detailed experimental protocols for replicating pivotal experiments, and a comparative look at alternative therapeutic strategies.
Ambroxol, a licensed mucolytic agent, has garnered significant attention for its potential as a disease-modifying therapy for synucleinopathies. Its proposed mechanism centers on its function as a chaperone for the lysosomal enzyme glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease. Reduced GCase activity is believed to impair the clearance of alpha-synuclein, leading to its aggregation and the formation of toxic Lewy bodies. Ambroxol is thought to enhance GCase activity, thereby promoting the degradation of alpha-synuclein.[1][2][3]
This guide will delve into the published evidence supporting this hypothesis, offering a resource for researchers seeking to replicate and build upon these important findings.
Quantitative Comparison of Ambroxol and Alternatives
The following tables summarize the quantitative findings from various studies on the effects of Ambroxol and alternative compounds on alpha-synuclein levels and related biomarkers.
Table 1: Effect of Ambroxol on Alpha-Synuclein and GCase Activity
| Model System | Treatment | Outcome Measure | Result | Reference |
| Human iPSC-derived dopaminergic neurons (GBA-PD) | Ambroxol | GCase Activity | Significant increase | [4] |
| Primary patient-derived macrophages (GBA-PD) | Ambroxol | GCase Activity | 3.5-fold increase | [3] |
| Transgenic mice overexpressing human α-synuclein | Ambroxol (4mM in drinking water for 12 days) | α-synuclein protein levels (brainstem) | 19% decrease | [5] |
| Transgenic mice overexpressing human α-synuclein | Ambroxol (4mM in drinking water for 12 days) | α-synuclein protein levels (striatum) | 17% decrease | [5] |
| Transgenic mice overexpressing human α-synuclein | Ambroxol (4mM in drinking water for 12 days) | Phosphorylated α-synuclein (S129) (brainstem) | Significant decrease | [5] |
| Primary cortical neurons | Ambroxol (10 µM and 30 µM) | Total α-synuclein | Increased | [6] |
| Primary cortical neurons | Ambroxol (10 µM and 30 µM) | Extracellular α-synuclein | Increased release | [6] |
| Primary cortical neurons | Ambroxol (10 µM and 30 µM) | Phosphorylated (S129) α-synuclein | Decreased | [6] |
| Phase 2 Clinical Trial (AiM-PD) | Ambroxol (up to 1.26 g/day for 186 days) | CSF α-synuclein concentration | 13% increase (mean 50 pg/mL) | [7] |
| HT-22 hippocampal neuronal cells | Ambroxol (20 µM) | Cell viability (with Aβ and αSyn) | Increased to approx. 72% from 51% | [8] |
Table 2: Comparative Efficacy of Alternative Compounds
| Compound | Model System | Outcome Measure | Result | Reference |
| Venglustat | Phase 2 Clinical Trial (MOVES-PD) | MDS-UPDRS Parts II & III score | No significant improvement vs. placebo | [9][10] |
| Mice overexpressing α-synuclein | Soluble and membrane-bound α-synuclein (striatum) | Reduced | [11] | |
| Mice overexpressing α-synuclein | Phosphorylated α-synuclein (limbic regions) | Reduced | [11] | |
| Mice overexpressing α-synuclein | Motor function | Worsened | [11] | |
| Rapamycin | Mice overexpressing A53T α-synuclein | A53T α-synuclein content | No alteration | [12] |
| Fission yeast expressing human α-synuclein | Cells with α-synuclein aggregates | Markedly reduced | [13] | |
| U87MG cells | PK-resistant α-synuclein | Reduced | [14] |
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key experiments are provided below.
Alpha-Synuclein Aggregation Assay (Thioflavin T)
This assay is widely used to monitor the kinetics of alpha-synuclein fibril formation in vitro.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils. This increase in fluorescence is proportional to the amount of aggregated alpha-synuclein.[15][16]
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in nuclease-free water. Filter through a 0.2 µm syringe filter.[16]
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
Prepare purified alpha-synuclein monomer solution in the reaction buffer.
-
-
Assay Setup (96-well plate format):
-
In each well, combine the following to a final volume of 100-200 µL:
-
Seal the plate with an adhesive sealer to prevent evaporation.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the lag time, maximum fluorescence, and slope of the curves between different conditions (e.g., with and without Ambroxol).
-
Quantification of Alpha-Synuclein Levels (Western Blot)
Western blotting is a standard technique to quantify the total and phosphorylated levels of alpha-synuclein in cell lysates or tissue homogenates.
Protocol:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[18]
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total alpha-synuclein or phosphorylated alpha-synuclein (e.g., anti-pS129) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity using densitometry software. Normalize the alpha-synuclein signal to a loading control protein (e.g., β-actin or GAPDH).
-
Visualization of Alpha-Synuclein Aggregates (Immunofluorescence)
Immunofluorescence allows for the visualization and localization of alpha-synuclein aggregates within cells or tissue sections.
Protocol:
-
Sample Preparation:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal serum, 2% BSA in PBS) for 1 hour.[19]
-
Incubate with a primary antibody specific for aggregated alpha-synuclein (e.g., Syn-O2) or total alpha-synuclein overnight at 4°C.
-
Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash again with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips or sections onto microscope slides with an anti-fade mounting medium.
-
Visualize the fluorescence using a confocal or fluorescence microscope.
-
Analyze the images to assess the number, size, and localization of alpha-synuclein aggregates.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Ambroxol's proposed mechanism of action on alpha-synuclein clearance.
Caption: Experimental workflow for the Thioflavin T aggregation assay.
Caption: General workflow for Western blot analysis of alpha-synuclein.
References
- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. mdpi.com [mdpi.com]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Double-Edged Effects of Venglustat on Behavior and Pathology in Mice Overexpressing α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin improves motor function, reduces 4-hydroxynonenal adducted protein in brain, and attenuates synaptic injury in a mouse model of synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin Abrogates Aggregation of Human α-Synuclein Expressed in Fission Yeast via an Autophagy-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. Western blot - alpha-synuclein [protocols.io]
- 19. human alpha-synuclein and aggregated alpha-synuclein immunofluorescence staining [protocols.io]
- 20. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]
Independent Verification of Ambroxol's Interaction with the ACE2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ambroxol's interaction with the Angiotensin-Converting Enzyme 2 (ACE2) receptor against other molecules. The data presented is based on available computational and in vitro experimental findings. A significant portion of the current research on Ambroxol's interaction with ACE2 is in the context of its potential to inhibit the entry of SARS-CoV-2 into host cells.
Executive Summary
Ambroxol, a widely used mucolytic agent, has been investigated for its potential to interfere with the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, a critical step in viral entry.[1] Computational studies suggest that Ambroxol can bind to the exopeptidase site of the ACE2 receptor.[2] This interaction is hypothesized to reduce the binding affinity of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to ACE2.[2] In vitro assays have demonstrated that Ambroxol can inhibit the interaction between the spike protein and ACE2. However, direct experimental verification of Ambroxol's binding affinity (e.g., Kd value) to the ACE2 receptor is not extensively documented in the reviewed literature. This guide compares the available data for Ambroxol with other compounds known to interact with ACE2, providing context for its potential as an ACE2-interacting molecule.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Ambroxol and selected alternative molecules that interact with the ACE2 receptor. It is important to note that the nature of the data varies, with some derived from computational models and others from direct experimental assays.
| Compound | Interaction Type | Method | Reported Value | Reference |
| Ambroxol | Binding Energy (to hACE-2 exopeptidase site) | Computational (Molecular Docking) | -56.931 kcal/mol | [2] |
| Inhibition of SARS-CoV-2 Pseudovirus Entry | In vitro Cell-based Assay | EC50: 135.6 μM (293T-ACE2 cells) | ||
| Inhibition of SARS-CoV-2 Pseudovirus Entry | In vitro Cell-based Assay | EC50: 163.7 μM (A549 cells) | ||
| Bromhexine | Binding Energy (to hACE-2 exopeptidase site) | Computational (Molecular Docking) | -46.354 kcal/mol | [2] |
| MLN-4760 | ACE2 Inhibition | In vitro Enzymatic Assay | IC50: 0.44 nM | [3][4] |
| Nafamostat | Inhibition of S protein-ACE2 Interaction | In vitro HTRF Assay | EC50: 11.34 μM | [5] |
| Luteolin | Binding Affinity | Computational (Molecular Docking) | -8.8 kcal/mol | [6] |
| Chrysin | Binding Affinity | Computational (Molecular Docking) | -8.4 kcal/mol | [6] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the interaction of compounds with the ACE2 receptor.
In Vitro SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay (ELISA-based)
This assay is designed to quantify the ability of a compound to inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the ACE2 receptor.
Materials:
-
Recombinant human ACE2 protein
-
Recombinant SARS-CoV-2 Spike RBD protein
-
96-well ELISA plates
-
Test compounds (e.g., Ambroxol)
-
Detection antibody (e.g., anti-RBD antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Wash and blocking buffers
Procedure:
-
Coating: 96-well plates are coated with recombinant human ACE2 protein and incubated overnight.
-
Washing and Blocking: Plates are washed to remove unbound ACE2 and then blocked to prevent non-specific binding.
-
Compound Incubation: Serial dilutions of the test compound (e.g., Ambroxol) are added to the wells.
-
RBD Incubation: HRP-conjugated SARS-CoV-2 Spike RBD is added to the wells and incubated, allowing it to bind to the immobilized ACE2. The test compound, if effective, will compete with or allosterically inhibit this binding.
-
Washing: Plates are washed to remove unbound RBD and test compound.
-
Detection: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme on the bound RBD will catalyze a color change.
-
Measurement: The absorbance is read using a plate reader. The intensity of the color is proportional to the amount of RBD bound to ACE2.
-
Analysis: The percentage of inhibition is calculated by comparing the absorbance in the presence of the test compound to the control (no compound). An IC50 value can then be determined.[1]
Direct Binding Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. This method can be used to directly measure the binding of a small molecule to the ACE2 receptor.[7][8][9][10]
Materials:
-
SPR instrument and sensor chips
-
Recombinant human ACE2 protein
-
Test compound (analyte)
-
Running buffer
Procedure:
-
Immobilization: Recombinant human ACE2 protein is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the test compound (analyte) at various concentrations is flowed over the sensor chip surface.
-
Binding Measurement: The binding of the analyte to the immobilized ACE2 causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded as a response unit (RU).
-
Dissociation: The running buffer is flowed over the chip to measure the dissociation of the analyte from the ACE2.
-
Data Analysis: The binding data (association and dissociation curves) are fitted to a kinetic model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d), which represents the binding affinity.
Visualizations
Signaling Pathway and Proposed Mechanism of Action
The primary signaling pathway involving ACE2 is the Renin-Angiotensin System (RAS), where ACE2 plays a counter-regulatory role to ACE by converting angiotensin II to angiotensin-(1-7). In the context of viral infection, ACE2 serves as the entry receptor for SARS-CoV-2. Ambroxol is proposed to interfere with this latter function.
Caption: Proposed mechanism of Ambroxol inhibiting SARS-CoV-2 entry.
Experimental Workflow for Verification
The following diagram illustrates a typical workflow for the independent verification of a compound's interaction with the ACE2 receptor, progressing from computational screening to in vitro validation.
Caption: Workflow for verifying Ambroxol-ACE2 interaction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibitory mechanism of Ambroxol and Bromhexine Hydrochlorides as potent blockers of molecular interaction between SARS-CoV-2 spike protein and human angiotensin-converting Enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Potential inhibitors for blocking the interaction of the coronavirus SARS-CoV-2 spike protein and its host cell receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different compounds against Angiotensin-Converting Enzyme 2 (ACE2) receptor potentially containing the infectivity of SARS-CoV-2: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 S-Protein–Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Blocking Effect of Demethylzeylasteral on the Interaction between Human ACE2 Protein and SARS-CoV-2 RBD Protein Discovered Using SPR Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro and In Vivo Antioxidant Capacity of Ambroxol
Ambroxol, a widely recognized mucolytic agent, has demonstrated significant antioxidant properties both in laboratory settings and in living organisms. This guide provides a comprehensive comparison of the antioxidant capacity of Ambroxol, with N-acetylcysteine (NAC) as a key alternative, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Ambroxol's antioxidant effects are attributed to its ability to scavenge harmful reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage.[1][2] This function is crucial in various pathological conditions where oxidative stress is a key contributor. In comparison, N-acetylcysteine (NAC) is a well-established antioxidant that acts primarily as a precursor to glutathione (GSH), a major intracellular antioxidant.[3] This guide delves into the nuances of their antioxidant mechanisms and efficacy as demonstrated through various scientific studies.
Quantitative Comparison of Antioxidant Capacity: In Vitro Studies
The following table summarizes the quantitative data from various in vitro antioxidant assays, offering a direct comparison between Ambroxol and N-acetylcysteine.
| Antioxidant Assay | Test Substance | Concentration | % Inhibition / Scavenging | IC50 Value | Reference |
| Hydroxyl Radical (•OH) Scavenging | Ambroxol | 10 mM | 89 ± 4% | - | [2] |
| Ambroxol | 2 mM | 75 ± 9% | - | [2] | |
| Ambroxol | 1 mM | 47 ± 11% | - | [2] | |
| Ambroxol | 1 mM | Significant Scavenging | - | [1] | |
| N-acetylcysteine | 1 mM | Significant Scavenging | - | [1] | |
| Superoxide Anion (O2•−) Scavenging | Ambroxol | 100 µM | 14.3 ± 6.7% | - | [1] |
| Ambroxol | - | Weak Effect | - | [2] | |
| N-acetylcysteine | - | No Scavenging Function | - | [1] | |
| Ambroxol | ~16 µmol/L | 50% (unstimulated macrophages) | ~16 µM | [4] | |
| Ambroxol | 18-26 µmol/L | 50% (PMA-stimulated macrophages) | 18-26 µM | [4] | |
| Hypochlorous Acid (HOCl) Scavenging | Ambroxol | ≥ 100 µM | Complete Inhibition | - | [1] |
| Ambroxol | 70 µM | 59 ± 14% | - | [2] | |
| Ambroxol | 25 µM | 22 ± 13% | - | [2] | |
| N-acetylcysteine | ≥ 100 µM | Complete Inhibition | - | [1] | |
| Hydrogen Peroxide (H2O2) Scavenging | Ambroxol | - | No Scavenging Effect | - | [1] |
| N-acetylcysteine | > 1 µM | Significant Scavenging | - | [1] | |
| Reactive Oxygen Species (ROS) Reduction (Cell-based) | Ambroxol | 100 µM | ~75% (1-hr incubation) | - | [5] |
| Ambroxol | 100 µM | ~98% (2-hr incubation) | - | [5] | |
| Lipid Peroxidation Inhibition | Ambroxol | 10 mM | 96% (rat liver mitochondria) | - | [6] |
| Ambroxol | 10 mM | 74% (rat gastric mucosa) | - | [6] | |
| Hyaluronic Acid Degradation Inhibition | Ambroxol | 1000 µg/L | 93% | - | [6] |
In Vivo Antioxidant Capacity of Ambroxol
In a study utilizing a rat model of indomethacin-induced gastric lesions, pretreatment with Ambroxol demonstrated a protective effect. Oral administration of Ambroxol at a dose of 50 mg/kg, 30 minutes prior to indomethacin administration, resulted in a 38% inhibition of the number of corpus gastric lesions and a 62% reduction in the lesion index.[6]
Signaling Pathway and Experimental Workflow
Ambroxol's antioxidant activity is, in part, mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.
References
- 1. Oxidant scavenger function of ambroxol in vitro: a comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of N-acetylcysteine and ambroxol in anti-oxidant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of ambroxol on superoxide anion production and generation by murine lung alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Spectrum of Ambroxol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial spectrum of Ambroxol hydrochloride, a well-known mucolytic agent now recognized for its antimicrobial properties. This document objectively compares its performance with other alternatives, supported by experimental data, to inform further research and drug development.
Executive Summary
Ambroxol hydrochloride exhibits a notable antibacterial and, most significantly, anti-biofilm activity against a range of clinically relevant bacteria. While its direct bactericidal and bacteriostatic effects are observed at relatively high concentrations, its primary strength lies in its ability to disrupt biofilm formation and enhance the efficacy of conventional antibiotics. This guide synthesizes the available data on its minimum inhibitory concentrations (MICs), its synergistic effects with other antimicrobials, and its impact on bacterial virulence factors.
Comparative Antibacterial Activity
Minimum Inhibitory Concentration (MIC)
Ambroxol hydrochloride has demonstrated inhibitory effects against various bacterial strains. The following table summarizes the reported MIC values from in vitro studies. It is important to note that these values are generally higher than those of traditional antibiotics, suggesting a different mode of action or a more specialized role in antimicrobial therapy.
| Bacterial Strain | Ambroxol Hydrochloride MIC | Reference |
| Staphylococcus aureus (clinical MDR isolates) | 0.75 - 1.5 mg/mL | [1][2][3] |
| Oral Bacteria | 1 mg/mL |
Synergistic and Anti-Biofilm Activity
A key finding in the study of Ambroxol's antimicrobial properties is its potent anti-biofilm and synergistic activity. It has been shown to significantly enhance the effectiveness of existing antibiotics against resistant biofilms and to be more effective than other mucolytic agents in this regard.
| Combination Therapy | Bacterial Strain | Key Finding | Reference |
| Ambroxol + Tetracycline | Multidrug-resistant Klebsiella pneumoniae | Reduced IC50 of tetracycline by 98.9% | |
| Ambroxol + Doxycycline | Multidrug-resistant Klebsiella pneumoniae | Reduced IC50 of doxycycline by 98.6% | |
| Ambroxol + Ciprofloxacin | Pseudomonas aeruginosa | Increased bactericidal activity against mucoid biofilms | |
| Ambroxol vs. N-acetylcysteine (NAC) | Pseudomonas aeruginosa | Ambroxol showed more potentiating activity of antibiotics (imipenem, cefoperazone, ciprofloxacin, amikacin) against biofilms than NAC. |
The anti-biofilm efficacy of Ambroxol hydrochloride is further detailed in the table below, showcasing its ability to reduce biofilm biomass at various concentrations.
| Bacterial Strain | Ambroxol Concentration | Biofilm Biomass Reduction | Reference |
| Proteus mirabilis | 1.0 mg/mL | 84.3% | |
| 0.8 mg/mL | 57.0% | ||
| 0.6 mg/mL | 57.3% | ||
| Escherichia coli | 1.0 mg/mL | 84.1% | |
| 0.8 mg/mL | 70.1% | ||
| 0.6 mg/mL | 56.2% | ||
| Acinetobacter baumannii | 1.0 mg/mL | 96.9% (at 24h) | |
| 91.9% (at 48h) |
Mechanism of Action
Ambroxol hydrochloride's antibacterial activity is multifaceted, primarily targeting bacterial virulence and community structures rather than direct cell killing. The proposed mechanisms include:
-
Biofilm Disruption: Ambroxol interferes with the formation of biofilms by interrupting the association between bacterial cells and devastating the biofilm construction.[3]
-
Downregulation of Virulence Genes: It has been shown to downregulate the expression of genes associated with biofilm formation and efflux pumps in Staphylococcus aureus, such as cna, fnbA, ica, norA, and norB.[3]
-
Interference with Quorum Sensing: Ambroxol exhibits antagonistic properties against quorum sensing in Pseudomonas aeruginosa, a key signaling system for biofilm formation and virulence.
-
Efflux Pump Modulation: Studies on Proteus mirabilis indicate that Ambroxol can affect the expression of efflux pump genes, which are crucial for antibiotic resistance and biofilm formation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
a. Inoculum Preparation: i. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. ii. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB). iii. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). iv. Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Plate Preparation and Serial Dilution: i. Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. ii. Add 100 µL of the Ambroxol hydrochloride stock solution (at 2x the highest desired final concentration) to the wells in the first column. iii. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step.
c. Inoculation and Incubation: i. Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum. ii. Include a growth control (no drug) and a sterility control (no bacteria). iii. Incubate the plate at 37°C for 18-24 hours.
d. Interpretation: i. The MIC is the lowest concentration of Ambroxol hydrochloride that completely inhibits visible bacterial growth.
Biofilm Formation and Quantification by Crystal Violet Assay
This assay is used to quantify the amount of biofilm produced by bacteria.
a. Biofilm Formation: i. Grow a bacterial culture overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). ii. Dilute the overnight culture (e.g., 1:100) in fresh broth. iii. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom plate. To test the effect of Ambroxol on biofilm formation, add the desired concentrations of the compound at this stage. iv. Incubate the plate at 37°C for 24-48 hours without shaking.
b. Staining: i. Gently discard the planktonic cells from the wells. ii. Wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells. iii. Fix the biofilm by heating the plate at 60°C for 1 hour. iv. Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature. v. Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
c. Quantification: i. Dry the plate completely. ii. Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well and incubate for 15-30 minutes. iii. Transfer 150 µL of the solubilized solution to a new 96-well plate. iv. Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualizing Experimental Workflows and Mechanisms
To further clarify the methodologies and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Proposed Antibacterial Mechanisms of Ambroxol Hydrochloride.
References
- 1. Unveiling the antibacterial action of ambroxol against Staphylococcus aureus bacteria: in vitro, in vivo, and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol - Wikipedia [en.wikipedia.org]
- 3. Unveiling the antibacterial action of ambroxol against Staphylococcus aureus bacteria: in vitro, in vivo, and in silico investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Flubron: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides a comprehensive overview of the proper disposal procedures for Flubron, a halogenated organic compound. The following protocols are based on established safety data for similar substances, such as Perthis compound, and are intended to provide essential, step-by-step guidance for researchers, scientists, and drug development professionals.
Note: Always consult the specific Safety Data Sheet (SDS) for the chemical you are using and adhere to your institution's Environmental Health and Safety (EHS) guidelines. The information provided here is for guidance and does not supersede local regulations.
Hazard and Safety Information
Prior to handling this compound waste, it is crucial to be aware of its associated hazards and the necessary protective measures.
Table 1: this compound Hazard Summary
| Hazard Category | Description |
| Health Hazards | May cause irritation to the eyes, skin, and respiratory tract.[1] Harmful if swallowed.[2] |
| Physical Hazards | Assumed to be combustible.[1] When heated to decomposition, it may emit toxic fumes of hydrogen fluoride and hydrogen bromide.[1] |
| Environmental Hazards | Keep the product away from drains, water courses, or the soil.[3] |
| Incompatibilities | Strong oxidizers, strong alkalis, alkaline earth metals, and finely powdered metals.[1] |
Table 2: Personal Protective Equipment (PPE) for this compound Waste Handling
| PPE Category | Specification |
| Hand Protection | Chemically compatible gloves (e.g., nitrile).[1][4] |
| Eye Protection | Safety glasses or goggles.[1][4] |
| Skin and Body Protection | Lab coat to protect exposed skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] A NIOSH-approved respirator may be necessary for spill response or if ventilation is inadequate.[1] |
Standard Disposal Workflow for this compound Waste
The proper disposal of this compound waste involves a systematic process of segregation, containment, and collection. Adherence to this workflow minimizes risks and ensures regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation: It is critical to segregate halogenated organic waste, such as this compound, from all other waste streams.[3][5][6] Never mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste.[5][6]
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with this compound. The container should have a secure, tight-fitting lid.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[2] The label should also include the name of the principal investigator and the laboratory location.
-
Waste Accumulation: Add this compound waste to the designated container in a well-ventilated area, preferably within a chemical fume hood.[2] Keep the container closed except when adding waste.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure the storage area is away from incompatible materials.[1]
-
Request for Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal service.[7]
This compound Waste Disposal Workflow
This compound Spill Management
In the event of a this compound spill, a prompt and systematic response is necessary to mitigate exposure and environmental contamination.
Step-by-Step Spill Response Protocol:
-
Ensure Personnel Safety: Evacuate non-essential personnel from the immediate area. The individual cleaning the spill must wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill and prevent it from spreading.
-
Collect Spill Debris: Carefully collect the absorbed material and any contaminated items. Place them into a sealable, leak-proof container.
-
Label as Hazardous Waste: Label the container clearly as "Hazardous Waste - Spill Debris" and list "this compound" as the contaminant.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Spill Waste: Arrange for the disposal of the spill debris container through your institution's EHS department.
-
Seek Medical Attention: If there has been any direct contact with this compound, flush the affected area with copious amounts of water and seek immediate medical attention.[1]
This compound Spill Response Workflow
References
- 1. satpads.com [satpads.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Personal protective equipment for handling Flubron
- 1. hayatpharma.com [hayatpharma.com]
- 2. FLUIBRON - Drug - RxReasoner [rxreasoner.com]
- 3. Fluibron 30 tablets 30mg [irisfarma.com]
- 4. pillintrip.com [pillintrip.com]
- 5. consultaremedios.com.br [consultaremedios.com.br]
- 6. pharmaserena.it [pharmaserena.it]
- 7. pharmaserena.it [pharmaserena.it]
- 8. pillintrip.com [pillintrip.com]
- 9. medkoo.com [medkoo.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
